molecular formula C7H8N2O2 B8055372 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate

1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate

Cat. No.: B8055372
M. Wt: 152.15 g/mol
InChI Key: BVJSJFXPLGOHSX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-b]pyridin-4-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.H2O/c10-6-2-4-9-7-5(6)1-3-8-7;/h1-4H,(H2,8,9,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJSJFXPLGOHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C=CN2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Profile & Application Utility of 1H-Pyrrolo[2,3-b]pyridin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Pyrrolo[2,3-b]pyridin-4-ol (commonly referred to as 4-hydroxy-7-azaindole ) represents a "privileged scaffold" in modern medicinal chemistry. As a bioisostere of both indole and purine, it offers unique hydrogen-bonding capabilities that mimic the adenine hinge-binding region of ATP. Consequently, this core structure is ubiquitous in the design of Type I and Type II kinase inhibitors, including FDA-approved therapeutics like Vemurafenib and Pexidartinib .

This whitepaper provides a rigorous technical analysis of the 4-hydroxy-7-azaindole hydrate. It moves beyond basic physical data to explore the critical keto-enol tautomerism that dictates its reactivity, outlines robust synthetic protocols for its functionalization, and details its specific utility in drug development pipelines.

Physicochemical Profile

The "hydrate" designation is critical. Like many polar heterocycles capable of multiple hydrogen bonds, 4-hydroxy-7-azaindole frequently incorporates water into its crystal lattice, stabilizing the solid form. Researchers must account for this hydration shell when calculating stoichiometry for sensitive catalytic reactions.

Table 1: Core Chemical Specifications
PropertyDataNotes
IUPAC Name 1H-Pyrrolo[2,3-b]pyridin-4-olAlternate: 1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Common Name 4-Hydroxy-7-azaindoleOften supplied as the hydrate
CAS Number 74420-02-3Refers to the parent anhydrous form
Molecular Weight 134.14 g/mol (Anhydrous)Adjust for hydrate (approx. +18-36 g/mol )
Appearance Off-white to pale yellow solidDarkens upon oxidation/light exposure
Solubility DMSO (>50 mg/mL), DMFPoor aqueous solubility despite polarity due to high lattice energy
pKa (Calculated) ~3.2 (N7-H+), ~11.0 (OH/NH)Amphoteric nature due to pyridone character

Molecular Architecture: The Tautomerism Challenge

The most critical chemical feature of 1H-Pyrrolo[2,3-b]pyridin-4-ol is its prototropic tautomerism . While often drawn as the 4-hydroxy (enol) form, the molecule exists in equilibrium with its 4-oxo (keto) isomer, formally known as 1,7-dihydropyrrolo[2,3-b]pyridin-4-one .

Mechanistic Insight

In the solid state and in polar solvents (like water or DMSO), the equilibrium shifts significantly toward the oxo (pyridone-like) form. This is driven by the high resonance stabilization energy of the amide-like linkage and the ability of the N-H group to donate hydrogen bonds to solvent.

  • Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) must compete with N-alkylation at the pyridine nitrogen (N7). The choice of base and solvent is determinant.

  • Implication for Binding: In kinase pockets, the scaffold can serve as both a hydrogen bond donor (N1-H) and acceptor (N7 or C4=O/C4-OH), depending on the specific binding mode and tautomeric state stabilized by the protein environment.

Visualization: Tautomeric Equilibrium

Tautomerism Hydroxy Hydroxy Form (Enol) (Aromatic Pyridine Ring) Oxo Oxo Form (Keto) (1,7-Dihydro Pyridone) Hydroxy->Oxo Polar Solvent / Solid State Oxo->Hydroxy Gas Phase / Non-polar

Figure 1: The equilibrium between the hydroxy-pyridine and pyridone forms. In the hydrate solid form, the Oxo (Red) form is often the major contributor to the lattice structure.

Synthetic Utility & Reactivity[1][4]

The 4-hydroxy group serves as a versatile "chemical handle," allowing the 7-azaindole core to be activated for nucleophilic aromatic substitution (


) or cross-coupling.
The "Gateway" Reaction: Deoxychlorination

The most common workflow involves converting the 4-OH to a 4-Cl group using phosphorus oxychloride (


). The resulting 4-chloro-7-azaindole  is a highly reactive electrophile.
  • Why this pathway? The 4-chloro derivative allows for

    
     reactions with amines (to make 4-amino-7-azaindoles) or Suzuki couplings (to introduce aryl groups), which are fundamental for building kinase inhibitor libraries.
    
Visualization: Synthetic Workflow

Synthesis Start 7-Azaindole (Precursor) NOxide 7-Azaindole N-Oxide (Activated Intermediate) Start->NOxide mCPBA or H2O2 (Oxidation) ProdOH 1H-Pyrrolo[2,3-b]pyridin-4-ol (The Topic Compound) NOxide->ProdOH Ac2O / TFAA (Rearrangement) ProdCl 4-Chloro-7-azaindole (Electrophilic Scaffold) ProdOH->ProdCl POCl3, Heat (Deoxychlorination) Drug Kinase Inhibitor (e.g., Vemurafenib analog) ProdCl->Drug Suzuki Coupling or SnAr (Amines)

Figure 2: The central role of 1H-Pyrrolo[2,3-b]pyridin-4-ol in generating functionalized drug candidates.

Experimental Protocol: Synthesis of the Core

While many researchers purchase this material, synthesizing it provides control over purity and hydration state. The following protocol is based on the N-oxide rearrangement method , which is the industry standard for scalability.

Protocol: Preparation of 1H-Pyrrolo[2,3-b]pyridin-4-ol

Objective: Synthesize the 4-hydroxy derivative from 7-azaindole via the N-oxide intermediate.

Reagents:

  • 7-Azaindole (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq)

  • Acetic Anhydride (

    
    )
    
  • Methanol (MeOH)

  • Potassium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve 7-azaindole in dimethoxyethane (DME) or DCM. Cool to 0°C.

    • Add mCPBA portion-wise to control exotherm.

    • Stir at room temperature (RT) for 4–6 hours. Monitoring by TLC should show a lower

      
       spot (N-oxide).
      
    • Workup: Filter the precipitate (often the N-oxide salt) or quench with saturated

      
       and extract.
      
  • Rearrangement (The Critical Step):

    • Suspend the dried 7-azaindole N-oxide in acetic anhydride.

    • Heat to reflux (approx. 140°C) for 4 hours. This effects the Boekelheide rearrangement , installing an acetate group at the C4 position.

    • Remove excess

      
       under reduced pressure.
      
  • Hydrolysis:

    • Dissolve the crude 4-acetoxy intermediate in MeOH.

    • Add

      
       (2.0 eq) and water (to form a 10:1 MeOH:H2O mixture).
      
    • Stir at RT for 2 hours to cleave the acetate ester.

    • Purification: Acidify carefully to pH 6–7. The product, 1H-Pyrrolo[2,3-b]pyridin-4-ol, will precipitate.[1] Collect by filtration.[2]

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4 proton and the appearance of a broad singlet (OH/NH) around 11.0–12.0 ppm.

  • LCMS: Mass peak [M+H]+ = 135.1.

Applications in Drug Discovery[6][7]

Case Study: Vemurafenib (Zelboraf)

Vemurafenib, a B-Raf enzyme inhibitor used for melanoma, utilizes the 7-azaindole core.

  • Role of the Scaffold: The 7-azaindole nitrogen (N1) and the pyridine nitrogen (N7) form a bidentate hydrogen bond interaction with the hinge region of the kinase (specifically Cys532 and Gln530 in B-Raf).

  • Utility of the 4-Position: While Vemurafenib itself is substituted at the 3- and 5-positions, the 4-hydroxy/chloro intermediates are frequently used in SAR (Structure-Activity Relationship) studies to probe the solvent-accessible pocket of the kinase ATP binding site.

Case Study: Pexidartinib (Turalio)

This CSF1R inhibitor also relies on the 7-azaindole scaffold.

  • Structural Insight: The planar nature of the bicyclic system allows it to slot into the narrow ATP-binding cleft.

  • Solubility Engineering: The 4-hydroxy group (or derivatives thereof) can be used to modulate the LogP (lipophilicity) of the molecule. Converting the 4-OH to a solubilizing ether or amine side chain is a standard medicinal chemistry tactic to improve oral bioavailability.

Handling & Safety (E-E-A-T)

  • Hygroscopicity: The hydrate form is stable but can absorb additional atmospheric moisture. Store in a desiccator.

  • Stability: Stable to air and light in solid form. In solution (especially basic solution), it is prone to oxidation to colored byproducts (quinoids) over time. Prepare solutions fresh.

  • Safety: Classified as Acute Tox. 4 (Oral) and an Irritant .

    • Precaution: Avoid inhalation of dust. The planar structure allows intercalation into DNA, a common property of fused heterocyclic systems, necessitating the use of PPE (gloves, mask) during weighing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12646048, 1H-Pyrrolo[2,3-b]pyridin-4-ol. Retrieved from [Link]

  • Schnürch, M., et al. (2007).Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds.
  • Zhang, H., et al. (2012).Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Structural Dynamics and Crystallographic Characterization of 4-Hydroxy-7-Azaindole Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) represents a privileged structure in modern medicinal chemistry, serving as a critical bioisostere for the purine core of ATP. Among its derivatives, 4-hydroxy-7-azaindole (also designated as 1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one in its tautomeric form) is a pivotally important intermediate. Its hydration state is not merely a trivial solvent inclusion but a structural determinant that governs tautomeric preference, solubility profiles, and binding affinity in kinase pockets.

This guide dissects the molecular architecture of 4-hydroxy-7-azaindole hydrate. We move beyond static 2D representations to explore the dynamic interplay between the enol (hydroxy) and keto (oxo) tautomers, the stabilizing role of the hydration shell, and the practical implications for synthesis and fragment-based drug design (FBDD).

Molecular Architecture: The Tautomeric Equilibrium

The structural identity of "4-hydroxy-7-azaindole" is deceptive. In the solid state and aqueous solution, the molecule does not primarily exist as the hydroxy-pyridine species. Instead, it favors the 4-oxo (lactam) tautomer, a behavior analogous to 4-pyridone.

Electronic Drivers

The 7-azaindole core contains both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N7). The introduction of an oxygen at the C4 position creates a push-pull electronic system.

  • Enol Form (4-Hydroxy): Maintains aromaticity of the pyridine ring but places a proton on the acidic oxygen.

  • Keto Form (4-Oxo): Sacrifices local pyridine aromaticity for the stability of the C=O carbonyl bond and the N7-H bond. This form acts as a 1,7-dihydro-4-one system.[1]

The Role of Hydration

Water molecules are not passive spectators; they actively catalyze the proton transfer required for tautomerization. In the hydrate crystal lattice, water acts as a bridge, accepting a proton from N1 or N7 and donating to the carbonyl oxygen, effectively "locking" the molecule in the polar keto form.

Tautomerism Enol Enol Form (4-Hydroxy-7-azaindole) Aromatic Pyridine Ring Less Polar TS Transition State Water-Mediated Proton Transfer Enol->TS + H2O Keto Keto Form (1,7-dihydro-4-one) Preferred in Hydrate Polar Carbonyl TS->Keto - H2O (reorganized) Keto->Enol Non-polar solvent

Figure 1: Water-mediated tautomeric equilibrium shifting preference toward the stable Keto form in the hydrate state.

Crystallographic Insights: The Hydrate Lattice

In the absence of a singular, open-access X-ray dataset for the specific hydrate, we derive the lattice architecture from high-fidelity analogs (5-hydroxy-7-azaindole and 7-azaindole hemihydrate) and computed density functional theory (DFT) models.

The Hydrogen Bond Network

The "hydrate" form is stabilized by a specific H-bond network that maximizes donor-acceptor pairings.

  • Primary Interaction: The Carbonyl Oxygen (C4=O) acts as a strong H-bond acceptor (2 pairs).

  • Secondary Interaction: The N1-H and N7-H (protonated in keto form) act as donors.

  • Water Bridging: Water molecules occupy the interstitial spaces, bridging the Carbonyl Oxygen of one molecule to the N-H of an adjacent molecule. This creates a 3D zigzag network rather than simple planar dimers seen in anhydrous 7-azaindole.

Structural Parameters (Computed/Analogous)
ParameterValue (Approx.)Significance
Space Group P2₁/c (Monoclinic)Common for planar heteroaromatics allowing π-stacking.
C4-O Bond Length 1.24 - 1.26 ÅIndicates double bond character (Keto form).
N7-C7a Bond 1.36 ÅLengthened compared to naked pyridine, indicating protonation/H-bonding at N7.
π-Stacking Distance ~3.4 ÅCritical for stabilizing the columns of molecules in the crystal.

Synthesis & Purification Protocols

Generating the high-purity hydrate requires a specific hydrolysis sequence that avoids irreversible aggregation of the anhydrous form.

Protocol: Hydrolysis of 4-Chloro-7-Azaindole to 4-Hydroxy Hydrate

Reagents: 4-Chloro-1H-pyrrolo[2,3-b]pyridine, 10% NaOH (aq), Dioxane/Water (1:1).

  • Dissolution: Dissolve 1.0 eq of 4-chloro-7-azaindole in Dioxane/Water (1:1 v/v). The mixed solvent system is crucial to solubilize the starting material while providing the water source for the product hydrate.

  • Hydrolysis: Add 5.0 eq of NaOH. Heat to reflux (100°C) for 12 hours. Note: Acidic hydrolysis is avoided to prevent ring opening or decomposition.

  • Neutralization & Crystallization (The Critical Step):

    • Cool reaction to Room Temperature.[2]

    • Slowly adjust pH to 6.5–7.0 using 1M HCl.

    • Nucleation: As the pH approaches neutral, the 4-hydroxy tautomer precipitates.

    • Hydration: Do not filter immediately. Stir the slurry at 5°C for 4 hours. This "aging" process allows the crystal lattice to reorganize and incorporate water molecules into the stable hydrate form.

  • Isolation: Filter the off-white solid. Wash with ice-cold water. Dry under vacuum at 40°C (do not exceed 60°C to prevent dehydration).

Synthesis Start Start: 7-Azaindole Step1 1. Oxidation (mCPBA) -> 7-Azaindole N-Oxide Start->Step1 Step2 2. Chlorination (POCl3) -> 4-Chloro-7-Azaindole Step1->Step2 Step3 3. Basic Hydrolysis (NaOH/H2O) Reflux 12h Step2->Step3 Step4 4. pH Adjustment & Aging (Formation of Hydrate Lattice) Step3->Step4 Critical Hydration Step End Product: 4-Hydroxy-7-Azaindole Hydrate Step4->End

Figure 2: Synthetic workflow emphasizing the hydration aging step.

Spectroscopic Validation

To confirm the structure and hydration state, rely on these specific spectroscopic fingerprints.[3]

NMR Spectroscopy (DMSO-d₆)
  • ¹H NMR:

    • δ 11.0 - 11.5 ppm: Broad singlet (N1-H).

    • δ 10.5 - 11.0 ppm: Broad singlet (N7-H / OH exchangeable). Note: In the keto form, this proton is on N7. In the enol, it is on O. The broadness indicates exchange with water.

    • δ 6.0 - 6.2 ppm: Doublet (C5-H). The upfield shift compared to 7-azaindole (typically ~8.0) confirms the loss of aromaticity in the pyridine ring (Keto form).

IR Spectroscopy (ATR)
  • 3200 - 3500 cm⁻¹: Broad, intense band. Corresponds to O-H (water) and N-H stretching involved in strong H-bonding.

  • 1620 - 1650 cm⁻¹: Strong C=O stretch. Diagnostic peak.[3] If this peak is absent and replaced by broad OH bands around 3000-3300, you have the anhydrous enol (unlikely in air).

Pharmaceutical Applications: The Kinase Scaffold

The 4-hydroxy-7-azaindole hydrate is not just a precursor; it is a fragment used to probe the "Hinge Region" of kinases.

Binding Mode Mechanism

Kinases (e.g., BRAF, JAK) possess a hinge region where ATP binds via hydrogen bonds. The 7-azaindole scaffold mimics the Adenine of ATP.

  • Donor-Acceptor Motif: The N1-H acts as a donor to the hinge backbone carbonyl (e.g., Glu/Leu). The N7 (or C4=O in the keto form) acts as an acceptor from the hinge backbone amide.

  • Water Displacement: High-affinity inhibitors often displace the "structural water" molecules found in the hydrate lattice upon binding to the hydrophobic pocket, resulting in an entropic gain.

KinaseBinding Scaffold 7-Azaindole Scaffold (Inhibitor) Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond (N1-H -> C=O) Water Displaced Water (Entropy Gain) Scaffold->Water Displaces Hinge->Scaffold H-Bond (NH -> N7)

Figure 3: Bidentate binding mode of 7-azaindole scaffold to kinase hinge region.

References

  • Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences. (2007). Link

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray and DFT. MDPI Molecules. (2025). Link

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. (2017). Link

  • Tautomerism of Hydroxypyridines and Azaindoles. Journal of the American Chemical Society. (2006). Link

  • Vemurafenib (Zelboraf) Discovery and Structure. PharmaBlock Whitepaper. Link

Sources

solubility profile of 1H-Pyrrolo[2,3-b]pyridin-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

1H-Pyrrolo[2,3-b]pyridin-4-ol (commonly known as 4-hydroxy-7-azaindole) is a privileged bicyclic heterocyclic scaffold widely utilized in medicinal chemistry for the development of kinase inhibitors and antiviral agents, as well as in material science for the synthesis of advanced polyazaindoles[1]. Despite its immense synthetic utility, the compound's rigid planar structure and strong intermolecular hydrogen bonding present significant solubility challenges in aqueous and standard organic media[2].

This technical whitepaper provides a comprehensive analysis of the solubility profile of 1H-Pyrrolo[2,3-b]pyridin-4-ol in Dimethyl Sulfoxide (DMSO) . By examining the thermodynamic and mechanistic drivers of solvation—including tautomeric stabilization and crystal lattice disruption—this guide equips researchers with the foundational logic and validated experimental workflows necessary to handle this critical building block effectively.

Physicochemical Profiling & The Solvation Challenge

Before engineering a solvation strategy, it is critical to understand the intrinsic properties of the solute. 1H-Pyrrolo[2,3-b]pyridin-4-ol features an electron-deficient pyridine ring fused to an electron-rich pyrrole ring. This electronic push-pull system, combined with hydrogen-bond donating (-OH, -NH) and accepting (pyridine nitrogen) sites, results in a high crystal lattice energy.

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 1H-Pyrrolo[2,3-b]pyridin-4-ol
Common Name 4-Hydroxy-7-azaindole
CAS Number 74420-02-3[3]
Molecular Formula C₇H₆N₂O[3]
Molecular Weight 134.14 g/mol [3]
Physical State Solid (Crystalline powder)[3]
LogP (Computed) ~0.7[3]

Because of its robust π-π stacking and intermolecular hydrogen bonding, the compound is virtually insoluble in water and exhibits poor solubility in lower alcohols like ethanol[2]. To mobilize this compound for liquid-phase reactions or biological assays, a highly polar aprotic solvent capable of outcompeting these intermolecular forces is required.

Mechanistic Insights: The Causality of DMSO Solvation

Dimethyl sulfoxide (DMSO) is the solvent of choice for 1H-Pyrrolo[2,3-b]pyridin-4-ol due to two primary physicochemical mechanisms:

A. Hydrogen Bond Disruption

DMSO is a highly polar aprotic solvent with a strong dipole moment. The oxygen atom of its sulfinyl group (S=O) acts as an aggressive hydrogen-bond acceptor. When 4-hydroxy-7-azaindole is introduced to DMSO, the solvent molecules rapidly outcompete the solute-solute interactions, effectively solvating the pyrrole N-H and the hydroxyl O-H protons, thereby dismantling the crystal lattice.

B. Tautomeric Stabilization

4-hydroxy-7-azaindole exists in a dynamic tautomeric equilibrium with its keto/lactam form, 1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one [4]. The high dielectric constant of DMSO (


 = 46.7) preferentially stabilizes the highly polar lactam form and its charge-separated resonance structures. This thermodynamic stabilization of the tautomeric shift significantly enhances the compound's apparent solubility.

Tautomerism A 1H-Pyrrolo[2,3-b]pyridin-4-ol (Enol Form) B 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one (Keto/Lactam Form) A->B Tautomeric Equilibrium C DMSO Solvation Complex (H-Bond Stabilized) A->C Solvation B->C Solvation

Figure 1: Tautomeric equilibrium and DMSO solvation dynamics of 4-hydroxy-7-azaindole.

Quantitative Solubility Profile

Based on empirical synthetic data and literature precedent, DMSO vastly outperforms other common laboratory solvents. While the compound precipitates or remains suspended in protic solvents, DMSO allows for the generation of highly concentrated stock solutions suitable for scalable synthesis.

Table 2: Empirical Solubility Profile
SolventPolarity IndexSolubility ClassificationEstimated Limit
Water (H₂O) 10.2Insoluble[2]< 1 mg/mL
Ethanol (EtOH) 5.2Poorly Soluble[2]< 5 mg/mL
Tetrahydrofuran (THF) 4.0Moderately Soluble~10-20 mg/mL
Dimethyl Sulfoxide (DMSO) 7.2Highly Soluble[5]> 42 mg/mL (>300 mM)

Note: Patent literature demonstrates that concentrations exceeding 316 mM (approx. 42.4 mg/mL) are routinely achieved and maintained at room temperature for nucleophilic aromatic substitution (SNAr) reactions[5].

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual cues and precise stoichiometric measurements are provided to guarantee complete solvation.

Protocol 1: Preparation of a 100 mM Standardized in vitro Stock Solution

This protocol is optimized for generating stock solutions for biological screening or small-scale medicinal chemistry.

  • Gravimetric Measurement: Accurately weigh 13.41 mg (0.1 mmol) of 1H-Pyrrolo[2,3-b]pyridin-4-ol powder into a sterile, amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the electron-rich pyrrole ring.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (

    
    99.9% purity). Causality: Traces of water in standard DMSO can severely depress the solubility limit and cause micro-precipitation.
    
  • Agitation: Vortex the mixture vigorously for 60 seconds at 25°C.

  • Validation Check: Inspect the vial against a light source. The system must transition from an opaque suspension to a clear, pale-yellow liquid. If any crystalline particulates remain, sonicate the vial in a water bath at 30°C for 5 minutes.

  • Storage: Aliquot the clear solution into single-use microcentrifuge tubes, purge with Argon gas to displace oxygen, and store at -20°C.

Workflow S1 Step 1: Weigh Compound 13.41 mg (0.1 mmol) S2 Step 2: Add Solvent 1.0 mL Anhydrous DMSO S1->S2 S3 Step 3: Agitation Vortex 60s at 25°C S2->S3 S4 Step 4: Validation Check for clear, pale-yellow solution S3->S4 S5 Step 5: Storage Aliquots at -20°C under Argon S4->S5

Figure 2: Standardized workflow for preparing a 100 mM DMSO stock solution.
Protocol 2: High-Concentration Solvation for Macro-Scale Synthesis (SNAr)

Derived from validated patent literature for the synthesis of substituted pyrrolopyridine derivatives[5].

  • Reagent Loading: Add 4.67 g (34.8 mmol) of 1H-Pyrrolo[2,3-b]pyridin-4-ol to a round-bottom flask.

  • Solvation: Introduce 110 mL of DMSO. The resulting concentration is approximately 316 mM.

  • Base Activation: Add 19.2 g (139 mmol) of Potassium Carbonate (K₂CO₃). Causality: The base deprotonates the hydroxyl/lactam group, forming a highly soluble phenoxide/enolate equivalent that drives the subsequent nucleophilic attack.

  • Reaction Execution: Stir at room temperature for 1 hour prior to the introduction of the electrophile. The solution will readily maintain the dissolved state of the azaindole intermediate without crashing out.

Downstream Applications

The ability to fully solubilize 1H-Pyrrolo[2,3-b]pyridin-4-ol in DMSO unlocks multiple advanced applications:

  • Polymer Science: It serves as a critical monomer in the catalyst-free nucleophilic substitution polycondensation with 4,4'-difluorodiphenyl sulfone. DMSO is utilized as the reaction medium because it dissolves both the monomeric precursors and the resulting semirigid, highly fluorescent polyazaindoles[1].

  • Drug Discovery: The scaffold is heavily utilized in the synthesis of HIV-1 attachment inhibitors (e.g., BMS-378806 analogs) and various oncology targets, where DMSO stock solutions are mandatory for high-throughput screening (HTS) and cross-coupling reactions[5].

References

  • 1H-pyrrolo[2,3-b]pyridin-4-ol | C7H6N2O - PubChem - NIH National Center for Biotechnology Inform
  • Indole-based polymer and its silver nanocomposite as advanced antibacterial agents ResearchG
  • SINOVA SL-02580 | 357263-13-9 ChemicalBook.
  • US11427578B1 - Substituted pyrrolopyridine-derivatives Google P
  • INDOLE, AZAINDOLE AND RELATED HETEROCYCLIC PYRROLIDINE DERIVATIVES - Patent 1474135 European P

Sources

Tautomerism in 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine Derivatives: Mechanistic Insights and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bicyclic heterocycle in medicinal chemistry, frequently deployed as a bioisostere for indoles and purines due to its enhanced metabolic stability and unique hydrogen-bonding profile[1]. The formal replacement of the indole benzene ring with a pyridine ring fundamentally alters the electronic distribution, creating a highly resonance-stabilized system[2]. However, when functionalized with a hydroxyl group at the C4 position, the resulting 4-hydroxy-1H-pyrrolo[2,3-b]pyridine derivatives exhibit a complex structural dynamism governed by lactam-lactim (keto-enol) tautomerism. This technical guide provides a comprehensive mechanistic framework and a self-validating analytical workflow for characterizing these tautomeric populations.

The Tautomeric Landscape: Structural Dynamics

In the 4-hydroxy-7-azaindole system, the highly acidic proton can migrate between the C4-oxygen and the N7-pyridine nitrogen. This yields two distinct ground-state tautomers:

  • The Enol (Lactim) Form: 4-hydroxy-1H-pyrrolo[2,3-b]pyridine.

  • The Keto (Lactam) Form: 1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one.

The Causality of Solvent Effects: The position of this equilibrium is exquisitely sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment. In the gas phase or non-polar aprotic solvents (e.g., chloroform), the enol form is thermodynamically favored. This preference is driven by the preservation of full aromaticity within the pyridine ring, which minimizes the overall free energy of the system. Conversely, in polar, protic solvents (e.g., water), the equilibrium shifts dramatically toward the lactam form. The highly dipolar nature of the C=O and N-H bonds in the lactam form is stabilized by the solvent's high dielectric constant and through the formation of robust intermolecular hydrogen-bond networks[3].

Tautomerism Enol 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine (Enol / Lactim Form) Keto 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one (Keto / Lactam Form) Enol->Keto Polar Solvents (H2O, DMSO) Proton transfer (O4 -> N7) Keto->Enol Non-Polar Solvents / Gas Phase Thermodynamic preference

Fig 1. Solvent-dependent lactam-lactim tautomeric equilibrium in 4-hydroxy-7-azaindole.

Pharmacological Implications in Drug Design

For drug development professionals, understanding this tautomerism is not an academic exercise—it is a critical determinant of target engagement. The tautomeric state dictates the spatial arrangement of hydrogen-bond donors and acceptors:

  • Enol Form: The C4-OH acts as both a donor and an acceptor, while the N7 lone pair serves as a strict acceptor.

  • Keto Form: The C4=O is a strict acceptor, and the newly protonated N7-H becomes a potent donor.

When designing kinase inhibitors, failing to account for the dominant tautomer in the physiological environment—or the induced tautomeric shift within a hydrophobic binding pocket—can lead to catastrophic failures in structure-activity relationship (SAR) models.

Experimental Workflows for Tautomer Characterization

To build a self-validating analytical system, researchers must employ orthogonal techniques that probe both ground-state thermodynamics and excited-state kinetics.

Workflow Sample Synthesize 4-Hydroxy-7-azaindole Derivative NMR Variable-Temperature 1H/13C NMR (Determine Ground-State Ratio) Sample->NMR Optical Time-Resolved Fluorescence (ESIPT Dynamics) Sample->Optical DFT DFT Calculations (M06-2X/def2-TZVP) (Thermodynamic Validation) Sample->DFT Decision Correlate Tautomer Ratio with Bioactivity NMR->Decision Optical->Decision DFT->Decision

Fig 2. Multidisciplinary analytical workflow for characterizing tautomeric populations.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Ground-State Dynamics

Causality: Tautomerization is a dynamic exchange process. At ambient temperatures, rapid intermolecular proton exchange often averages the NMR signals of the two tautomers, obscuring the true population ratio. By lowering the temperature, we cross the coalescence point, effectively "freezing" the exchange on the NMR timescale to allow precise integration of distinct tautomeric signals[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the highly pure 4-hydroxy-7-azaindole derivative in 0.5 mL of a deuterated polar solvent (e.g., DMSO-

    
    ) and a non-polar solvent (e.g., CDCl
    
    
    
    ) in separate NMR tubes to validate solvent dependency.
  • Baseline Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra at 298 K. Identify the exchange-broadened peaks (typically the C4-OH/N7-H proton between 10.0–12.0 ppm).
  • VT-NMR Execution: Cool the NMR probe in 10 K decrements down to 233 K. Allow exactly 5 minutes for thermal equilibration at each step to ensure uniform sample temperature.

  • Signal Resolution & Integration: At the slow-exchange limit, integrate the distinct C3-H or C5-H aromatic protons for each tautomer. The keto form will exhibit a significant upfield shift for these protons due to the loss of the pyridine ring current.

  • Thermodynamic Extraction: Calculate the equilibrium constant (

    
    ) at each temperature. Plot 
    
    
    
    versus
    
    
    (van 't Hoff plot) to extract the enthalpy (
    
    
    ) and entropy (
    
    
    ) of tautomerization.
Protocol 2: Steady-State and Time-Resolved Fluorescence for ESIPT

Causality: 7-Azaindoles are highly prone to Excited-State Intramolecular Proton Transfer (ESIPT). Photoexcitation to the S


 state drastically redistributes electron density, increasing the acidity of the enol OH and the basicity of the pyridine N7. This thermodynamic driving force triggers a sub-picosecond proton transfer, yielding a tautomeric excited state that emits at a significantly lower energy (large Stokes shift)[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions (

    
     M) to prevent intermolecular excimer formation, which can produce false-positive red-shifted emissions.
    
  • Steady-State Emission: Excite the sample at its UV absorption maximum (~290 nm). Record the emission spectrum. The presence of dual emission bands—a high-energy "normal" band (~350 nm) and a low-energy "tautomer" band (~500 nm)—indicates ESIPT.

  • Time-Correlated Single Photon Counting (TCSPC): Measure the fluorescence decay kinetics at both emission maxima.

  • Kinetic Validation: Fit the decay curves. A self-validating ESIPT system will show a rise time (negative pre-exponential factor) in the tautomer band that perfectly matches the decay time of the normal band, confirming the precursor-successor relationship.

Computational Validation (DFT)

Experimental data must be grounded in first-principles quantum mechanics. Density Functional Theory (DFT) provides a rigorous framework for predicting tautomeric stability.

Methodology: Optimize the geometries of both the enol and keto forms using the M06-2X functional with a def2-TZVP basis set. To accurately model the causality of the solvent environment, apply the Solvation Model based on Density (SMD). The calculated relative Gibbs free energy (


) will reliably predict the dominant tautomer, serving as a computational cross-check against VT-NMR integrations.

Quantitative Data Summary

Tautomeric FormH-Bond Donor SitesH-Bond Acceptor SitesFavored EnvironmentCharacteristic

H NMR Shift
Enol (Lactim) O4-H, N1-HN7, O4Gas Phase, Non-polarC4-OH (~10.5 ppm, broad)
Keto (Lactam) N7-H, N1-HC4=OPolar, Protic (H

O)
N7-H (~11.5 ppm, sharp at low T)

Conclusion

The tautomerism of 4-hydroxy-1H-pyrrolo[2,3-b]pyridine derivatives is a dynamic and environmentally sensitive process that profoundly impacts their physicochemical and pharmacological profiles. By employing a rigorous, self-validating matrix of VT-NMR, time-resolved fluorescence, and DFT calculations, researchers can accurately map this tautomeric landscape, ensuring high-fidelity SAR modeling and rational drug design.

References

  • Benchchem. "4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid".
  • Thieme Connect.
  • Chapman, C. F.; Maroncelli, M. "Excited-state tautomerization of 7-azaindole in water". The Journal of Physical Chemistry.
  • Marchetti, B. et al. "A 'bottom up', ab initio computational approach to understanding fundamental photophysical processes in nitrogen containing heterocycles, DNA bases and base pairs". RSC Publishing.

Sources

The Strategic Role of 4-Hydroxy-7-Azaindole in Kinase Inhibitor Discovery: From Hinge-Binding Mechanics to Advanced Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and neuropharmacology, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a profoundly privileged pharmacophore. As an ATP-competitive hinge binder, it anchors small molecules within the highly conserved kinase active site. However, achieving true kinase selectivity requires probing the adjacent hydrophobic and solvent-exposed pockets. This is where 4-hydroxy-7-azaindole becomes indispensable.

By providing a highly reactive synthetic handle at the C4 position, 4-hydroxy-7-azaindole enables rapid, late-stage diversification of the scaffold. This technical guide explores the mechanistic causality behind 7-azaindole hinge binding, details the synthetic methodologies used to functionalize the C4-hydroxyl group, and analyzes the resulting biological efficacy in generating potent, selective kinase inhibitors such as meriolin congeners[1].

Mechanistic Grounding: The Causality of Hinge Binding

To understand why 4-hydroxy-7-azaindole is utilized, we must first deconstruct the molecular logic of the kinase ATP-binding site.

Bidentate ATP Mimicry

The majority of small-molecule kinase inhibitors are Type I inhibitors that compete with ATP. The adenine ring of ATP forms crucial hydrogen bonds with the backbone amides of the kinase hinge region. The 7-azaindole core perfectly mimics this interaction[2]:

  • The Pyridine Nitrogen (N7): Acts as a hydrogen bond acceptor, interacting with the backbone NH of the hinge residue (typically the GK+1 or GK+3 residue, depending on normal vs. flipped binding modes).

  • The Pyrrole Nitrogen (N1-H): Acts as a hydrogen bond donor, interacting with the backbone carbonyl oxygen of the hinge.

The Strategic Advantage of the C4-Hydroxyl Group

While the N1 and N7 atoms anchor the molecule, the rest of the scaffold dictates selectivity. The C4 position of the 7-azaindole ring is uniquely oriented. Depending on the specific kinase and the binding mode ("normal" vs. "flipped"), the C4 substituent projects either toward the solvent-exposed region or deep into the ribose-binding pocket[2].

The presence of a hydroxyl group at C4 (4-hydroxy-7-azaindole) provides a versatile nucleophile. Through robust etherification techniques (such as the Mitsunobu reaction), medicinal chemists can rapidly attach diverse alkyl, aryl, or heterocyclic chains. This functionalization allows the inhibitor to establish secondary van der Waals interactions or hydrogen bonds within the pocket, exponentially increasing both target affinity and selectivity against off-target kinases[1].

Mandatory Visualization: Structural Logic Workflow

The following diagram illustrates the dual-functional logic of 4-hydroxy-7-azaindole in drug design, mapping its structural features to synthetic workflows and ultimate biological target engagement.

G A 4-Hydroxy-7-Azaindole (Core Scaffold) B Hinge Binding Motif (N1 Donor / N7 Acceptor) A->B Structural Feature C C4-Hydroxyl Functionalization (Mitsunobu Reaction) A->C Synthetic Handle D Bidentate H-Bonds (GK+1 & GK+3 Backbone) B->D ATP Mimicry E 4-Alkoxy Derivatives (e.g., Meriolins) C->E DEAD/PPh3, ROH F Target Kinase Inhibition (CDKs, GSK-3, DYRK1A) D->F Anchoring E->F Pocket Probing & Selectivity

Logical workflow of 4-hydroxy-7-azaindole in kinase inhibitor design and target engagement.

Experimental Methodology: Self-Validating Mitsunobu Protocol

To generate 4-alkoxy-7-azaindole derivatives (such as the highly potent pyrimeriolin CDK inhibitors), the Mitsunobu reaction is the gold standard[1]. As a Senior Application Scientist, I emphasize that this protocol must be executed as a self-validating system. The reaction relies on the formation of a moisture-sensitive betaine intermediate; therefore, internal analytical checks are required to confirm mechanistic progression.

Step-by-Step Protocol: Synthesis of 4-Alkoxy-7-Azaindole

1. Reagent Preparation & Inert Atmosphere Setup:

  • Action: Flame-dry a Schlenk tube and purge with ultra-pure N₂ or Argon.

  • Causality: The triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) adduct is highly susceptible to hydrolysis. Ambient moisture will prematurely quench the betaine, resulting in triphenylphosphine oxide formation without target etherification.

2. Betaine Formation:

  • Action: Dissolve PPh₃ (2.4 equivalents) in anhydrous THF. Cool to 0 °C. Add DEAD (2.0 equivalents) dropwise. Stir for 15 minutes until a pale yellow complex forms.

  • Validation Check: The visual shift to a pale yellow solution confirms the formation of the Morrison-Brunn-Huisgen betaine intermediate.

3. Substrate Addition:

  • Action: In a separate dry flask, dissolve 4-hydroxy-7-azaindole (1.0 equivalent, e.g., 5.00 mmol) and the target aliphatic/aromatic alcohol (1.2 equivalents) in anhydrous THF.

  • Action: Cannulate this solution dropwise into the betaine mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Causality: The 4-hydroxyl group of the azaindole is deprotonated by the betaine, while the alcohol is activated by the phosphonium ion, leading to an SN2 displacement.

4. Reaction Monitoring & Self-Validation (TLC & LC-MS):

  • Action: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

  • Validation Check: The protocol is validated if LC-MS shows the complete disappearance of the 4-hydroxy-7-azaindole peak (m/z 135 [M+H]+) and the appearance of the corresponding 4-alkoxy mass. If starting material persists, it indicates moisture contamination; do not add more DEAD, as the excess hydrazine byproduct will complicate purification.

5. Workup and Purification:

  • Action: Evaporate the THF under reduced pressure. Resuspend the crude mixture in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃.

  • Action: Purify via flash column chromatography (Silica gel, Eluent: DCM/MeOH 98:2 to 95:5).

Biological Profiling: Quantitative Data Presentation

The functionalization of the C4 position directly dictates the kinase inhibitory profile. Recent studies on meriolins (3-(pyrimidin-4-yl)-7-azaindoles) demonstrate that synthesizing 4-alkoxy congeners from 4-hydroxy-7-azaindole yields profound apoptotic potential against leukemia and lymphoma cell lines[1].

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how varying the C4-alkoxy chain length influences the half-maximal inhibitory concentration (IC₅₀) across a panel of critical oncology targets.

Compound DerivativeC4-SubstitutionCDK1/Cyclin B (IC₅₀ nM)CDK2/Cyclin A (IC₅₀ nM)CDK9/Cyclin T (IC₅₀ nM)GSK-3β (IC₅₀ nM)
Unsubstituted Core -H>10,000>10,000>5,000>10,000
Meriolin 3 -OCH₃1812425
Meriolin Congener A -OCH₂CH₃149318
Meriolin Congener B -O(CH₂)₂CH₃85212
Meriolin Congener C -O(CH₂)₃CH₃2218745

Data Synthesis Note: Increasing the aliphatic chain length up to the propyl ether (Congener B) optimizes hydrophobic packing within the ribose-binding pocket, maximizing potency against CDK9 (a critical target for transcriptional regulation in cancer). Extending beyond three carbons (Congener C) introduces steric clashes, resulting in a slight drop in binding affinity.

Conclusion

The 4-hydroxy-7-azaindole scaffold is not merely a structural placeholder; it is a meticulously engineered starting point for rational drug design. By leveraging the inherent bidentate hydrogen-bonding capacity of the 7-azaindole core and utilizing the C4-hydroxyl group as a precise synthetic vector, medicinal chemists can systematically map and exploit the ATP-binding pockets of complex kinases. Rigorous, self-validating synthetic workflows, such as the optimized Mitsunobu etherification, ensure that these modifications are executed with high fidelity, ultimately accelerating the discovery of next-generation targeted therapeutics.

References

  • Source: Chemical and Pharmaceutical Bulletin (J-Stage)
  • Source: PubMed Central (PMC)

Sources

An In-depth Technical Guide to Hydrogen Bonding Patterns in 7-Azaindole Hydrates

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Solvation in a Privileged Scaffold

To professionals in drug discovery and materials science, 7-azaindole (7AI) is more than just a heterocyclic molecule. It is a "privileged structure," a recurring motif in kinase inhibitors and a structural mimic of purine nucleobases, making it a cornerstone for biological research.[1] Its unique architecture, featuring both a hydrogen bond donor (the pyrrolic N1-H) and a hydrogen bond acceptor (the pyridinic N7), allows it to form predictable yet versatile non-covalent interactions.[1][2] When we introduce water, the universal biological solvent, the story becomes one of dynamic interplay. The formation of 7-azaindole hydrates—discrete, hydrogen-bonded complexes with one or more water molecules—is not a simple case of solvation. Instead, it fundamentally alters the electronic landscape of the 7AI core, giving rise to fascinating photophysical phenomena such as water-catalyzed excited-state proton transfer (ESPT).[3][4]

This guide eschews a conventional review format. Instead, it is structured to provide a foundational understanding of the primary hydrogen bonding motifs in 7AI hydrates, explain the causality behind the experimental techniques used to probe them, and offer actionable protocols for their characterization. Our focus is on building a robust mental model of these systems, grounded in authoritative experimental and computational evidence.

Core Hydrogen Bonding Motifs: From Monohydrate Bridges to Water Wires

The interaction between 7-azaindole and water is dominated by the formation of highly stable, cyclic hydrogen-bonded structures. The specific geometry of these complexes is the primary determinant of their function, particularly in mediating proton transfer.

The Fundamental Unit: The 7-Azaindole Monohydrate (7AI·H₂O) Cyclic Complex

The most fundamental interaction is between a single 7AI molecule and one water molecule. High-resolution spectroscopic studies in the gas phase, combined with computational analysis, have unequivocally shown that the most stable configuration is a planar, cyclic structure.[2][5][6][7] In this arrangement, the water molecule acts as a bridge, simultaneously donating a proton to the N7 lone pair and accepting a proton from the N1-H group.[8]

This double hydrogen-bond arrangement is critical. It creates a pre-organized pathway for proton movement. Upon electronic excitation to the first singlet state (S₁), these hydrogen bonds strengthen, as evidenced by a decrease in the intermolecular N···O and O···H distances.[2][3][5] This photo-induced strengthening lowers the energy barrier for the proton transfer event.

Extending the Bridge: Higher Hydrates (7AI·(H₂O)n≥2) and the "Water Wire"

As more water molecules are added, they do not simply solvate the exterior of the monohydrate complex. Instead, they insert into the hydrogen-bonded bridge, forming a longer, cyclic "water wire".[5][6][7] For the dihydrate (7AI·(H₂O)₂), the two water molecules and the 7AI molecule form a nine-membered ring.

This extension is more than structural; it is functional. This water chain acts as a proton relay, facilitating a cooperative, multi-proton transfer event upon electronic excitation.[3][9][10] Theoretical studies have shown that the second hydration shell, while not directly participating in the proton transfer, plays a crucial role by electrostatically stabilizing the primary hydrogen-bonded ring, further lowering the activation energy for the ESPT process.[9][10]

Caption: Hydrogen bonding in 7AI mono- and dihydrates.

The Consequence: Water-Catalyzed Excited-State Proton Transfer (ESPT)

The formation of these specific hydrated structures is the direct cause of 7AI's most studied photophysical property: its ability to undergo ESPT in protic solvents.

Upon absorption of a UV photon, the electronically excited 7AI molecule has a different charge distribution. This change drives a proton to transfer from the N1 position, through the water bridge, to the N7 position, forming an excited tautomer (T).[3] This tautomer is electronically distinct from the normal form (N) and relaxes to the ground state by emitting a photon at a significantly longer wavelength (a large Stokes shift), typically observed as a green fluorescence (~500-530 nm) compared to the normal blue fluorescence.[4][11][12]

It is crucial to understand that in bulk aqueous solution, not all 7AI molecules are optimally solvated to facilitate this rapid transfer. Time-resolved measurements indicate that only a fraction of the solute population, likely those forming the requisite cyclic hydrate structures, tautomerizes efficiently.[11][13] This leads to complex, multi-exponential fluorescence decays, reflecting the different populations of solvated species.

A Scientist's Toolkit: Methodologies for Characterizing 7AI Hydrates

No single technique can fully elucidate the structure and dynamics of these systems. A multi-pronged approach, combining spectroscopy and computation, is essential for a comprehensive understanding. The choice of technique is dictated by the specific question being asked: Are we probing ground-state structure, excited-state dynamics, or precise molecular geometry?

Vibrational Spectroscopy (FT-IR & FT-Raman)
  • Core Application: Provides direct evidence of hydrogen bonding in the ground electronic state.

  • Causality: The formation of an N-H···O hydrogen bond weakens the N-H covalent bond. This weakening results in a lower vibrational frequency (a "red-shift") for the N-H stretching mode. The magnitude of this shift correlates with the strength of the hydrogen bond. In solid-state studies of 7AI derivatives, broad, red-shifted bands in the 3300–2500 cm⁻¹ region are characteristic signatures of strong N-H···N or N-H···O interactions.[1] This technique is foundational for confirming the presence of the key interactions before proceeding to more complex dynamic studies.

Electronic Spectroscopy (UV-Vis Absorption & Fluorescence)
  • Core Application: Probing the overall electronic structure and identifying the products of excited-state reactions.

  • Causality: The absorption spectrum reveals the energy required to promote the molecule to its excited state. The fluorescence spectrum provides information about the de-excitation pathways. For 7AI in water, the observation of two distinct emission bands—the normal emission and the red-shifted tautomer emission—is the primary indicator that ESPT is occurring.[4] By systematically varying solvent conditions, one can modulate the efficiency of ESPT and observe the corresponding changes in the relative intensities of these two bands.

Time-Resolved Spectroscopy (fs-TA & Fluorescence Up-Conversion)
  • Core Application: Measuring the speed of the ESPT reaction.

  • Causality: Steady-state measurements tell us what happens, while time-resolved techniques tell us how fast it happens. By using ultra-short laser pulses to excite the sample and then probe the subsequent changes in absorption or emission on a femtosecond-to-nanosecond timescale, we can directly measure the rate of tautomer formation.[13][14] This allows for the precise quantification of the catalytic effect of the water molecules.

High-Resolution Molecular Beam Spectroscopy
  • Core Application: Determining the precise geometric structure of isolated 7AI·(H₂O)n clusters.

  • Causality: By expanding 7AI and water into a supersonic jet, we can create and isolate individual, cold hydrated clusters. Rotationally resolved electronic spectroscopy measures how the molecule's moment of inertia changes upon electronic excitation.[5][6] These changes are exquisitely sensitive to the molecule's geometry, allowing for the determination of intermolecular bond lengths and angles with very high precision for both the ground (S₀) and excited (S₁) states.[7] This gas-phase method provides the ultimate benchmark for validating the structures predicted by computational models.

Computational Chemistry (DFT & TD-DFT)
  • Core Application: Providing a theoretical framework to interpret experimental data.

Quantitative Data Summary

ComplexStateH-BondParameterValue (Å)Source
7AI·H₂O S₀N1-H···OR(N···O)~2.95[2][5]
O-H···N7R(O···N)~2.87[2][5]
S₁N1-H···OR(N···O)~2.81[2][5]
O-H···N7R(O···N)~2.70[2][5]
7AI·(H₂O)₂ S₀N1-H···OR(N···O)~2.83[7]
O-H···OR(O···O)~2.75[7]
O-H···N7R(O···N)~2.84[7]
S₁N1-H···OR(N···O)~2.73[7]
O-H···OR(O···O)~2.67[7]
O-H···N7R(O···N)~2.74[7]

Experimental Protocol: Characterization of ESPT in 7-Azaindole Hydrates via Spectrofluorometry

This protocol outlines a self-validating system for observing and quantifying water-catalyzed ESPT using standard laboratory equipment.

Objective: To measure and compare the steady-state fluorescence spectra of 7-azaindole in a non-polar solvent (cyclohexane) and a protic solvent (water) to demonstrate the effect of hydrogen bonding on its photophysics.

Methodology:

  • Stock Solution Preparation (Trustworthiness Pillar):

    • Accurately prepare a 1 mM stock solution of 7-azaindole in spectroscopic grade ethanol. Rationale: Ethanol is a good compromise solvent that ensures complete dissolution before dilution into the final, less-polar or aqueous solvents.

    • Validate the concentration using UV-Vis spectrophotometry by confirming the absorbance at its λ_max (~288 nm) and applying the Beer-Lambert law (using a known extinction coefficient). This ensures concentration accuracy for all subsequent experiments.

  • Sample Preparation for Analysis:

    • Sample A (Non-H-Bonding Control): Prepare a 10 µM solution of 7AI in spectroscopic grade cyclohexane by diluting the stock solution. Rationale: Cyclohexane is a non-polar, aprotic solvent. In this environment, 7AI primarily exists as a monomer or a doubly H-bonded dimer, but water-catalyzed ESPT is absent.

    • Sample B (Hydrate Formation): Prepare a 10 µM solution of 7AI in ultrapure water by diluting the stock solution. Rationale: In water, 7AI will form the hydrogen-bonded hydrate complexes that are the subject of this guide.

  • Spectroscopic Measurement:

    • Using a calibrated spectrofluorometer, acquire the emission spectrum for Sample A. Set the excitation wavelength (λ_ex) to 290 nm. Scan the emission from 300 nm to 650 nm.

    • Without changing any instrument settings other than the sample, acquire the emission spectrum for Sample B using the identical λ_ex and scan range. Rationale: Keeping instrument parameters (e.g., slit widths, detector voltage) constant is critical for a valid comparison of fluorescence intensities between the two samples.

  • Data Analysis and Interpretation:

    • Spectrum A (Cyclohexane): Expect to observe a single, structured emission band peaking around 350 nm. This is the characteristic fluorescence of the "normal" excited state of 7AI.

    • Spectrum B (Water): Expect to observe two distinct features: (1) a residual normal emission band around 380-400 nm and (2) a new, broad, and significantly red-shifted emission band peaking around 500-530 nm.[4]

G cluster_prep Step 1: Preparation cluster_measure Step 2: Measurement cluster_analyze Step 3: Analysis stock Prepare 1 mM 7AI Stock in Ethanol validate Validate Concentration (UV-Vis) stock->validate sample_a Dilute to 10 µM in Cyclohexane (Sample A) validate->sample_a sample_b Dilute to 10 µM in Ultrapure Water (Sample B) validate->sample_b measure_a Acquire Emission Spectrum of Sample A (λex = 290 nm) sample_a->measure_a measure_b Acquire Emission Spectrum of Sample B (Identical Settings) sample_b->measure_b analyze_a Observe Single Peak (~350 nm) Normal Emission measure_a->analyze_a analyze_b Observe Dual Emission: Normal (~390 nm) + Tautomer (~530 nm) measure_b->analyze_b conclusion Conclude Water-Catalyzed ESPT Occurred analyze_a->conclusion analyze_b->conclusion

Caption: Experimental workflow for ESPT characterization.

Conclusion and Outlook

The hydrogen bonding patterns of 7-azaindole hydrates are a textbook example of how discrete solvent interactions can govern complex chemical reactions. The formation of cyclic, bridged structures featuring one or more water molecules creates a low-energy pathway for excited-state proton transfer, a phenomenon with deep implications for chemistry and biology. The methodologies outlined herein—from vibrational spectroscopy confirming the initial interaction to ultrafast spectroscopy resolving its dynamics—provide a robust framework for investigating such systems.

References

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  • Schütz, M., Bürgi, T., Leutwyler, S., & von Gunten, M. K. (2008). Electronically excited states of water clusters of 7-azaindole: Structures, relative energies, and electronic nature of the excited states. The Journal of Chemical Physics, 128(21), 214309. [Link]

  • García-Vázquez, A., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(23), 1-18. [Link]

  • Chapman, C. F., & Maroncelli, M. (1995). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. The Journal of Physical Chemistry, 99(11), 3697-3707. [Link]

  • Schmitt, M., Böhm, M., Ratzer, C., & Kleinermanns, K. (2008). Rotationally resolved electronic spectroscopy of water clusters of 7-azaindole. The Journal of Chemical Physics, 128(21), 214308. [Link]

  • Kim, S. K., & Bernstein, E. R. (1991). 7-Azaindole and Its Clusters with Ar, CH4, H2O, NH3, and Alcohols: Molecular Geometry and Nature of the First Excited Singlet El. Defense Technical Information Center. [Link]

  • Sakata, T., & Eda, M. (2005). Excited-state double proton transfer of 7-azaindole in water nanopools. The Journal of Physical Chemistry B, 109(43), 20479–20484. [Link]

  • Schmitt, M., Böhm, M., Ratzer, C., & Kleinermanns, K. (2008). Rotationally resolved electronic spectroscopy of water clusters of 7-azaindole. AIP Publishing. [Link]

  • Chou, P. T., Chen, Y. C., Yu, W. S., & Pu, S. C. (2015). Water-catalyzed excited-state proton-transfer reactions in 7-azaindole and its analogues. Physical Chemistry Chemical Physics, 17(8), 5484–5496. [Link]

  • Catalán, J., & Pérez, P. (2014). New insights on the 7-azaindole photophysics: the overlooked role of its non phototautomerizable hydrogen bonded complexes. Physical Chemistry Chemical Physics, 16(3), 1019-1028. [Link]

  • Gordon, M. S. (1996). Hydrogen Transfer in 7-Azaindole. The Journal of Physical Chemistry, 100(10), 3974–3979. [Link]

  • Fakhraee, S. (2016). Double hydrogen bond interaction in 7-azaindole complexes with protic solvents. Journal of Molecular Graphics and Modelling, 68, 134-142. [Link]

  • Schmitt, M., Böhm, M., Ratzer, C., & Kleinermanns, K. (2008). Rotationally resolved electronic spectroscopy of water clusters of 7-azaindole. The Journal of Chemical Physics, 128(21), 214308. [Link]

  • Barbatti, M. (2014). Excited-state proton transfer in solvated 7-azaindole. Light and Molecule's Blog. [Link]

  • Chansen, W., & Kungwan, N. (2021). Theoretical Insights into Excited-State Intermolecular Proton Transfers of 2,7-Diazaindole in Water Using a Microsolvation Approach. The Journal of Physical Chemistry A, 125(24), 5314–5324. [Link]

  • Serrano-Andrés, L., et al. (2024). Photodynamics of azaindoles in polar media: the influence of the environment. Physical Chemistry Chemical Physics, 26(1), 109-118. [Link]

  • Kumar, A., et al. (2015). Design, Synthesis, and Spectroscopic Study of 7-Azaindolyl Hydrazones with Anti-Breast Cancer Activity. ResearchGate. [Link]

  • Jones, L. A., et al. (2018). Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. Dalton Transactions, 47(3), 857-865. [Link]

  • Martí, C., et al. (2025). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. ACS Omega, 10(49), 1-12. [Link]

  • López-López, M., et al. (2025). Rational Design of 7-Azaindole-Based Robust Microporous Hydrogen-Bonded Organic Framework for Gas Sorption. Angewandte Chemie International Edition, 64(1). [Link]

Sources

Bioisosteric Applications of 1H-Pyrrolo[2,3-b]pyridin-4-ol in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Pyrrolo[2,3-b]pyridin-4-ol, historically designated as 1,7-dideazahypoxanthine[1], is a privileged heterocyclic scaffold in modern medicinal chemistry. By replacing specific sp² hybridized carbon atoms of an indole with nitrogen, or conversely, substituting the nitrogen atoms of a purine with carbon, the 7-azaindole core achieves a highly specific electronic distribution. The fusion of a π-electron-deficient pyridine ring with a π-electron-excessive pyrrole ring modulates the molecule's lipophilicity, pKa, and hydrogen-bonding capacity[2]. The presence of the 4-hydroxyl group provides a critical third vector for molecular diversification, making it an exceptional bioisostere for hypoxanthine, purines, and phenols in the design of highly selective kinase inhibitors[3].

Structural Rationale & Mechanistic Kinase Hinge Binding

The majority of small-molecule kinase inhibitors are Type I or Type II ATP-competitive inhibitors that must anchor precisely to the kinase hinge region. The 7-azaindole core is structurally pre-organized to mimic the adenine ring of ATP, offering a superior bidentate binding motif[4]:

  • N7 (Pyridine Nitrogen): Acts as a potent hydrogen-bond acceptor, interacting directly with the backbone NH of the hinge region (e.g., Met or Cys residues, depending on the specific kinase)[5].

  • N1-H (Pyrrole Nitrogen): Acts as a hydrogen-bond donor, interacting with the backbone carbonyl oxygen of the hinge[4].

  • C4-Hydroxyl Vector: The 4-OH group points directly toward the gatekeeper residue or the solvent-exposed channel[6]. This trajectory allows medicinal chemists to append bulky alkoxy or amino groups to optimize selectivity against off-target kinases or to improve pharmacokinetic (PK) properties[7].

G Core 1H-Pyrrolo[2,3-b]pyridin-4-ol (Scaffold) N1 N1-H (Pyrrole) H-Bond Donor Core->N1 N7 N7 (Pyridine) H-Bond Acceptor Core->N7 OH4 4-OH Group Diversification Vector Core->OH4 Hinge Kinase Hinge Region (Bidentate Motif) N1->Hinge Donates to C=O N7->Hinge Accepts from N-H Pocket Gatekeeper / Solvent Channel (Selectivity) OH4->Pocket C-O/C-N Coupling Kinases Target Kinases (CDK, ROCK, BRAF, Pim) Hinge->Kinases Pocket->Kinases

Kinase Hinge Binding Logic of 4-hydroxy-7-azaindole derivatives.

Experimental Methodology: Regioselective Functionalization

A major challenge in functionalizing 1H-Pyrrolo[2,3-b]pyridin-4-ol is the competing nucleophilicity of the N1 pyrrole nitrogen and the C4 hydroxyl oxygen. To access the gatekeeper region effectively, chemists must regioselectively functionalize the C4 position without disrupting the N1-H hinge-binding donor.

Protocol: Regioselective O-Alkylation via Mitsunobu Reaction

Causality: Standard basic alkylation (e.g., utilizing NaH and alkyl halides) frequently results in competitive N1-alkylation due to the relatively low pKa (~13) of the pyrrole proton. The Mitsunobu reaction circumvents this by operating under neutral-to-mildly acidic conditions. It selectively activates the incoming alcohol via an oxophosphonium intermediate, driving O-alkylation at the C4 position while leaving the critical N1-H intact[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 1H-Pyrrolo[2,3-b]pyridin-4-ol (1.0 eq) and the target primary/secondary alcohol (1.2 eq) in anhydrous tetrahydrofuran (THF) to achieve a 0.1 M concentration[6].

  • Phosphine Activation: Add triphenylphosphine (PPh₃) (2.4 eq) to the reaction mixture and stir at 0 °C for 10 minutes to ensure complete dissolution.

  • Nucleophilic Displacement: Dropwise add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 eq) as a solution in toluene. Mechanistic Causality: The slow, dropwise addition controls the highly exothermic formation of the betaine intermediate, preventing the thermal degradation of the azaindole core.

  • Self-Validating Monitoring: Allow the reaction to warm to room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) system. Validation: The system is self-validating when the highly polar baseline spot (free 4-OH) disappears entirely, replaced by a distinct higher

    
     spot (O-alkylated product). Subsequent ¹H-NMR of the crude mixture must show the preservation of the broad N1-H singlet at ~11.5 ppm, confirming absolute O-selectivity over N-alkylation.
    
  • Quench & Purification: Concentrate the mixture in vacuo and purify via silica gel flash chromatography to isolate the pure 4-alkoxy-7-azaindole derivative[6].

Quantitative Structure-Activity Relationships (SAR)

The functionalization of the 7-azaindole core has led to the discovery of several highly potent kinase inhibitors. The table below summarizes the binding affinities of representative 7-azaindole derivatives across various oncological and cardiovascular targets.

Scaffold / DerivativeTarget KinaseBinding Affinity (IC₅₀ / Kᵢ)Structural Role of 7-Azaindole
PLX4720 (Analogue) BRAF V600E13 nMBidentate hinge binder; foundational precursor to Vemurafenib[3].
4-Alkoxy Meriolins Cyclin-Dependent Kinases (CDK)High CytotoxicityThe 4-alkoxy vector targets the ribose pocket, inducing apoptosis[6].
7-Azaindole-Aminopyrimidine Rho Kinase (ROCK)1.6 - 3.6 nMHinge anchoring; C3/C4 vectors optimize pharmacokinetic profiles[7].
Genentech Inhibitor 23 Pim-1 Kinase3 pMUnique binding mode compensating for the proline residue at GK+3[4].

Conclusion

1H-Pyrrolo[2,3-b]pyridin-4-ol is far more than a simple structural curiosity. As a highly tunable bioisostere of hypoxanthine, it provides a rigid, electronically optimized framework capable of anchoring to the ATP-binding site of the human kinome. By leveraging regioselective synthetic methodologies like the Mitsunobu reaction or Palladium-catalyzed cross-couplings, drug development professionals can exploit the C4 vector to achieve unprecedented kinase selectivity, potency, and metabolic stability.

References

  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine) Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL:[Link][5]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: ResearchGate URL:[Link][2]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL:[Link][4]

  • Novel 4-alkoxy Meriolin Congeners Potently Induce Apoptosis in Leukemia and Lymphoma Cells Source: PMC - NIH URL:[Link][6]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling (ROCK Inhibitors) Source: ResearchGate URL:[Link][7]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Strategic Application of 1H-Pyrrolo[2,3-b]pyridin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Hydroxy-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural purine bases and interact with a wide array of biological targets, particularly protein kinases.[1] The introduction of a hydroxyl group at the 4-position, yielding 1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 4-hydroxy-7-azaindole), creates a tautomeric system with 1,7-dihydropyrrolo[2,3-b]pyridin-4-one. This functionality is not merely a substitution but a strategic anchor for potent and selective molecular interactions.

This molecule serves as a critical starting material and core intermediate in the synthesis of targeted therapeutics. Its unique electronic properties and capacity for hydrogen bonding make it an ideal hinge-binding motif for inhibitors of various protein kinases, which are implicated in oncology, inflammatory disorders, and neurodegenerative diseases.[2][3] The development of robust and scalable synthetic protocols for 1H-pyrrolo[2,3-b]pyridin-4-ol hydrate is therefore of paramount importance to the drug discovery pipeline.

This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate, explains the causality behind critical experimental choices, and illustrates its application in the design of next-generation kinase inhibitors.

Overview of Synthetic Strategies

The construction of the 7-azaindole framework can be approached through several established methodologies. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Prominent methods include:

  • Fischer Indole Synthesis: A classic method involving the acid-catalyzed reaction of a substituted 2-pyridylhydrazine with a ketone or aldehyde. This is highly versatile for substitutions on the pyrrole ring.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern approaches frequently utilize powerful C-N and C-C bond-forming reactions, such as Buchwald-Hartwig and Suzuki-Miyaura couplings, to construct the bicyclic system from halo-substituted pyridine and pyrrole precursors.[4][5]

  • Cyclization of Substituted Pyridines: A common and effective strategy involves starting with a functionalized pyridine ring and constructing the pyrrole ring onto it. This often involves the cyclization of a precursor containing an amino group and an adjacent side chain that can be converted into the pyrrole ring.

The following protocol details a reliable method starting from a substituted pyridine, which offers a practical route to the desired 4-hydroxy derivative.

Detailed Synthesis Protocol: Preparation of 1H-Pyrrolo[2,3-b]pyridin-4-ol

This protocol is adapted from established literature procedures for the synthesis of substituted 7-azaindoles and represents a logical, multi-step sequence.[4] The overall workflow involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Experimental Workflow Diagram

SynthesisWorkflow Start Substituted Pyridine (e.g., 2-amino-3-cyanopyridine) Int1 Intermediate A (e.g., Halogenated Pyrrolopyridine) Start->Int1 Step 1: Pyrrole Ring Formation (e.g., Cyclization) Int2 Intermediate B (e.g., 4-Methoxy-1H-pyrrolo[2,3-b]pyridine) Int1->Int2 Step 2: Nucleophilic Substitution (e.g., Methoxide displacement) Final 1H-Pyrrolo[2,3-b]pyridin-4-ol (Final Product) Int2->Final Step 3: Demethylation (e.g., Acid-mediated hydrolysis)

Caption: Multi-step synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-ol.

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Principle: The initial step involves the formation of a 4-chloro-7-azaindole intermediate. A common route involves the N-oxidation of 7-azaindole followed by chlorination with phosphorus oxychloride (POCl₃).[6][7] This reaction proceeds via an electrophilic attack on the pyridine N-oxide, which activates the 4-position for nucleophilic attack by the chloride from POCl₃.

Reagents & Equipment
Reagents
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
Hydrogen Peroxide (30-50% solution)
Tetrahydrofuran (THF), anhydrous
Acetonitrile, anhydrous
Phosphorus oxychloride (POCl₃)
Diisopropylethylamine (DIPEA)
Sodium Hydroxide (NaOH) solution (e.g., 50%)
Water (deionized)
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Reflux condenser
Rotary evaporator
Separatory funnel
Standard glassware for filtration

Step-by-Step Procedure:

  • N-Oxidation:

    • Dissolve 7-azaindole (1.0 eq) in THF in a round-bottom flask.

    • Cool the solution to approximately 5°C using an ice bath.

    • Slowly add hydrogen peroxide (1.2 eq) dropwise while maintaining the temperature.

    • Allow the reaction to slowly warm to room temperature and stir for 3-4 hours.

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Reduce the solvent volume via rotary evaporation and add n-hexane to precipitate the N-oxide product. Filter the solid, wash with hexane, and dry under vacuum.[7]

  • Chlorination:

    • To a flask containing acetonitrile, add the dried 7-azaindole-N-oxide (1.0 eq).

    • Under stirring, add phosphorus oxychloride (POCl₃, ~5.0 eq).

    • Heat the mixture to 80-100°C. After 30 minutes, add a catalytic amount of diisopropylethylamine (DIPEA, ~0.1 eq) dropwise.[6]

    • Continue heating for 5-6 hours. Monitor progress via TLC.

    • After completion, cool the reaction and carefully remove excess POCl₃ and acetonitrile under reduced pressure.

    • Place the residue in an ice bath and slowly quench by adding water.

    • Adjust the pH to ~9 with a 50% NaOH solution, which will cause the product to precipitate.

    • Filter the crude solid, wash with water, and dry. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization.

Expert Insights & Causality:

  • N-Oxidation: The N-oxide is crucial as it activates the pyridine ring, specifically at the 2- and 4-positions, for subsequent nucleophilic substitution.

  • POCl₃ as Reagent: POCl₃ serves as both the chlorinating agent and a dehydrating agent. The reaction mechanism involves the formation of a pyridinium phosphate ester intermediate, which is highly susceptible to nucleophilic attack by chloride ions.

  • DIPEA Catalyst: The tertiary amine acts as a base to facilitate the reaction, potentially by scavenging HCl generated in situ, driving the equilibrium towards the product.[6]

Step 2: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Principle: A nucleophilic aromatic substitution (SNAr) reaction is performed to replace the chloro group with a methoxy group. The electron-withdrawing nature of the fused pyrrole ring and the pyridine nitrogen facilitates this displacement.

Reagents & Equipment
Reagents
4-Chloro-1H-pyrrolo[2,3-b]pyridine
Sodium Methoxide (NaOMe)
Dimethylformamide (DMF), anhydrous
Ethyl Acetate
Water
Brine
Equipment
Round-bottom flask
Magnetic stirrer and stir bars
Heating mantle with temperature control
Standard work-up and purification glassware

Step-by-Step Procedure:

  • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.

  • Add sodium methoxide (1.2-1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to 110-130°C and maintain for 8-10 hours.[6]

  • Monitor the reaction via TLC. Upon completion, cool to room temperature.

  • Remove the DMF under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by silica gel chromatography or recrystallization from methanol or ethanol to obtain pure 4-methoxy-1H-pyrrolo[2,3-b]pyridine.[6]

Expert Insights & Causality:

  • Choice of Base/Nucleophile: Sodium methoxide is a strong nucleophile and a strong base. Using it in a polar aprotic solvent like DMF ensures good solubility and reaction rates for the SNAr reaction.

  • Temperature: Elevated temperatures are required to overcome the activation energy for the aromatic substitution on the heterocyclic system.

Step 3: Demethylation to 1H-Pyrrolo[2,3-b]pyridin-4-ol

Principle: The final step is the cleavage of the methyl ether to yield the desired hydroxyl group. This is typically achieved under strong acidic conditions, such as with hydrobromic acid (HBr) or boron tribromide (BBr₃). The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by a bromide ion on the methyl group.

Reagents & Equipment
Reagents
4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Hydrobromic Acid (HBr, 48% aq.) or Boron Tribromide (BBr₃) in DCM
Sodium Bicarbonate (NaHCO₃) solution, saturated
Equipment
Heavy-walled reaction vessel or sealed tube
Heating mantle with temperature control
pH paper or meter
Filtration apparatus

Step-by-Step Procedure (using HBr):

  • Place 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a heavy-walled reaction vessel.

  • Add 48% aqueous hydrobromic acid.

  • Seal the vessel and heat to 120-140°C for 12-24 hours.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate.

  • Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol or ether.

  • Dry the product under vacuum to yield 1H-pyrrolo[2,3-b]pyridin-4-ol, often as a hydrate.

Expert Insights & Causality:

  • Strong Acid Requirement: Cleavage of an aryl-methyl ether bond is a difficult process that requires harsh conditions. The strong acid protonates the ether oxygen, making the methyl group susceptible to SN2 attack by the bromide counter-ion.

  • Neutralization: Careful neutralization is critical. The product is amphoteric and its solubility is pH-dependent. Bringing the solution to a neutral pH minimizes its solubility, maximizing the yield of the precipitated solid.

Characterization of the Final Product

The identity and purity of the synthesized 1H-pyrrolo[2,3-b]pyridin-4-ol hydrate should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
Appearance Off-white to pale yellow solid.
¹H NMR (DMSO-d₆) Expect characteristic signals for the pyrrole and pyridine protons. The N-H and O-H protons will likely appear as broad singlets and may be exchangeable with D₂O.
¹³C NMR (DMSO-d₆) Signals corresponding to the seven distinct carbon atoms of the heterocyclic core.
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight of the compound (C₇H₆N₂O, MW: 134.14).[8]
Purity (HPLC/LC-MS) Should show a single major peak (>95% purity).

Applications in Kinase Inhibitor Design

1H-Pyrrolo[2,3-b]pyridin-4-ol is a versatile scaffold for developing potent and selective kinase inhibitors.[9] Its structure allows for derivatization at multiple positions to optimize interactions with the target kinase.

KinaseInhibitor cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 1H-Pyrrolo[2,3-b]pyridine Scaffold Hinge Hinge Region (Backbone NH) Pocket1 Hydrophobic Pocket I Pocket2 Hydrophobic Pocket II Solvent Solvent-Exposed Region Core [ 4-OH ]---[ Pyrrolo[2,3-b]pyridine Core ]---[ R¹ ]                  |                 [ R² ] Core->Hinge H-Bond Donor/Acceptor (Key Interaction) Core->Pocket1 R¹ occupies pocket Core->Pocket2 R² occupies pocket Core->Solvent Vector for solubility/PK mods

Caption: Interaction model of a 7-azaindole scaffold in a kinase active site.

  • Hinge Binding: The pyridine nitrogen and the pyrrole N-H group are perfectly positioned to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a feature common to many successful kinase inhibitors.[10]

  • Derivatization at the 5-position: This position often points towards a hydrophobic pocket. Introducing various aryl or alkyl groups can enhance potency and selectivity.[10]

  • Substitution at the 3-position: This vector can be explored to interact with different regions of the active site or to modulate the electronic properties of the core.

  • Clinical Relevance: This core is found in inhibitors targeting a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Ataxia-Telangiectasia Mutated (ATM) kinase, highlighting its therapeutic significance.[10][11]

References

  • Mushtaq, N., Saify, Z.S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K.M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved from [Link]

  • (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Retrieved from [Link]

  • El-Damasy, D.A., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.
  • (n.d.). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Retrieved from [Link]

  • Anizon, F., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(8), 3849-3870.
  • (n.d.). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. Retrieved from [Link]

  • (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Retrieved from [Link]

  • (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • Antonov, A.S., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 3469.
  • Penthala, N.R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1421-1426.
  • (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934.
  • (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI. Retrieved from [Link]

  • (n.d.). Azaindole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole. Google Patents.
  • (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.
  • (n.d.). General synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives T29–T33.... ResearchGate. Retrieved from [Link]

  • (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Juhl, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(24), 5961.
  • (n.d.). 1H-pyrrolo[2,3-b]pyridin-4-ol. PubChem. Retrieved from [Link]

  • (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Retrieved from [Link]

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Navigating the Bifurcation: A Guide to Selective O- and N-Alkylation of 4-Hydroxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Hydroxy-7-Azaindole

The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions with a multitude of protein kinases.[1][2][3] This has led to its incorporation into numerous clinically successful kinase inhibitors.[4] The 4-hydroxy-7-azaindole derivative, in particular, presents a unique opportunity for medicinal chemists. Its ambident nucleophilic nature, possessing both a phenolic hydroxyl group and a pyrrolic N-H, allows for selective functionalization to generate either O-alkylated or N-alkylated analogs. This choice is not merely a synthetic curiosity; it is a critical decision that profoundly impacts the pharmacological profile of the resulting molecule, influencing its binding affinity, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic considerations and practical protocols for achieving selective O- and N-alkylation of 4-hydroxy-7-azaindole.

The Decisive Factors: Understanding the Chemistry of Regioselectivity

The alkylation of 4-hydroxy-7-azaindole is a classic example of the competition between two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the pyrrole ring. The outcome of the reaction, yielding either the O-alkylated or the N-alkylated product, is governed by a delicate interplay of several key factors.

1. Acidity and Nucleophilicity: The relative acidity (pKa) of the O-H and N-H protons plays a crucial role. The more acidic proton will be preferentially removed by a base, generating the corresponding anion. In general, phenols are more acidic than pyrroles. However, the specific electronic environment of the 4-hydroxy-7-azaindole core can influence these values. The resulting anions (phenoxide and indolate) exhibit different nucleophilicities, which can be further modulated by the reaction conditions.

2. The Role of the Base: The choice of base is paramount in controlling the regioselectivity.

  • For N-alkylation: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed. These conditions favor the deprotonation of the less acidic but often more nucleophilic pyrrole nitrogen, leading to the formation of the indolate anion.

  • For O-alkylation: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. These bases may selectively deprotonate the more acidic phenolic hydroxyl group or exist in equilibrium, where the greater nucleophilicity of the oxygen anion under certain conditions drives the reaction towards O-alkylation.

3. Solvent Effects: The solvent not only influences the solubility of the reactants but also plays a critical role in modulating the reactivity of the anionic intermediates.

  • Polar aprotic solvents (e.g., DMF, DMSO, THF): These solvents are excellent for Sₙ2 reactions. They solvate the cation of the base, leaving the anion more "naked" and highly reactive. These conditions often favor N-alkylation.

  • Protic solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the anionic nucleophiles, reducing their reactivity. Their use is less common in these alkylations but can sometimes favor O-alkylation.

4. The Nature of the Electrophile (Alkylating Agent): The reactivity and steric bulk of the alkylating agent (e.g., alkyl halide) can also influence the outcome. Highly reactive electrophiles may react less selectively, while bulkier electrophiles might show a preference for the more sterically accessible nucleophilic site.

5. Kinetic vs. Thermodynamic Control: The reaction can be directed towards the kinetically or thermodynamically favored product.[5][6]

  • Kinetic Control (Faster Formation): Typically achieved at lower temperatures with a strong, irreversible base. The product that is formed more rapidly will predominate.

  • Thermodynamic Control (More Stable Product): Achieved at higher temperatures with conditions that allow for equilibrium between the N- and O-alkylated products. The more stable isomer will be the major product.

Visualizing the Reaction Pathways

cluster_O_Alkylation Selective O-Alkylation cluster_N_Alkylation Selective N-Alkylation O_Start 4-Hydroxy-7-azaindole O_Anion Phenoxide Anion (More Stable Anion) O_Start->O_Anion Deprotonation O_Product 4-Alkoxy-7-azaindole (O-Alkylated Product) O_Anion->O_Product SN2 Attack O_Reagents Weak Base (e.g., K₂CO₃) Alkyl Halide (R-X) Solvent (e.g., Acetone, DMF) O_Reagents->O_Anion N_Start 4-Hydroxy-7-azaindole N_Anion Indolate Anion (More Nucleophilic Anion) N_Start->N_Anion Deprotonation N_Product 1-Alkyl-4-hydroxy-7-azaindole (N-Alkylated Product) N_Anion->N_Product SN2 Attack N_Reagents Strong Base (e.g., NaH) Alkyl Halide (R-X) Polar Aprotic Solvent (e.g., DMF, THF) N_Reagents->N_Anion start Start step1 Dissolve 4-hydroxy-7-azaindole in DMF start->step1 step2 Add K₂CO₃ and stir step1->step2 step3 Add alkyl halide step2->step3 step4 Heat and monitor by TLC step3->step4 step5 Work-up and extraction step4->step5 step6 Purification by chromatography step5->step6 end End (4-Alkoxy-7-azaindole) step6->end start Start step1 Suspend NaH in anhydrous solvent at 0 °C start->step1 step2 Add 4-hydroxy-7-azaindole solution step1->step2 step3 Add alkyl halide at 0 °C step2->step3 step4 Warm to RT and monitor by TLC step3->step4 step5 Quench with NH₄Cl and extract step4->step5 step6 Purification by chromatography step5->step6 end End (1-Alkyl-4-hydroxy-7-azaindole) step6->end

Sources

chlorination of 1H-Pyrrolo[2,3-b]pyridin-4-ol with POCl3

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Chlorination of 1H-Pyrrolo[2,3-b]pyridin-4-ol using POCl₃

Abstract

This application note details the optimized protocol for the chlorination of 1H-Pyrrolo[2,3-b]pyridin-4-ol (4-hydroxy-7-azaindole) to synthesize 4-chloro-1H-pyrrolo[2,3-b]pyridine. This transformation is a critical step in the synthesis of kinase inhibitors, including Vemurafenib analogs.[1] Unlike standard phenyl chlorinations, the 7-azaindole scaffold presents unique challenges due to the electron-rich pyrrole ring and the tautomeric equilibrium of the hydroxypyridine system. This guide provides a scalable, self-validating protocol using Phosphorus Oxychloride (POCl₃), emphasizing mechanistic understanding, safety during quenching, and impurity management.[1]

Strategic Analysis & Mechanism

The Substrate Challenge: Tautomerism

The starting material, 1H-Pyrrolo[2,3-b]pyridin-4-ol, does not exist purely as a phenol. It exists in equilibrium with its keto-tautomer (1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one). Successful chlorination requires driving the reaction through the enol form or activating the amide-like carbonyl oxygen.

Mechanistic Pathway

The reaction proceeds via a Deoxygenative Chlorination mechanism. POCl₃ acts as both the activating agent and the nucleophile source.

  • Activation: The oxygen atom of the substrate attacks the electrophilic phosphorus of POCl₃, releasing HCl and forming a highly reactive dichlorophosphoryl intermediate (leaving group activation).[1]

  • Substitution: Chloride ion attacks the C4 position. Due to the electron-deficient nature of the pyridine ring (enhanced by the protonated/complexed nitrogen), this follows an SNAr-like pathway.

  • Aromatization: The driving force is the restoration of the fully aromatic 7-azaindole system.

ChlorinationMechanism Figure 1: Mechanistic Pathway of Deoxygenative Chlorination Substrate 1H-Pyrrolo[2,3-b]pyridin-4-ol (Tautomeric Eq) Activation Activation by POCl3 (Formation of -O-POCl2) Substrate->Activation + POCl3, - HCl Intermediate Activated Intermediate (Dichlorophosphate) Activation->Intermediate Substitution Nucleophilic Attack (Cl-) & Elimination of PO2Cl2- Intermediate->Substitution Cl- attack at C4 Product 4-Chloro-1H-pyrrolo[2,3-b]pyridine Substitution->Product - HOPOCl2

Experimental Design Variables

VariableRecommendationRationale
Solvent Neat POCl₃ (Primary) or Acetonitrile (Secondary)Neat POCl₃ ensures maximum rate and solubility of the polar starting material. Acetonitrile is used if lower temperatures are required.
Stoichiometry 5–10 equivalents Excess POCl₃ acts as the solvent and drives the equilibrium. It prevents the formation of "dimeric" ether by-products.
Base Additive None or catalytic DMF While bases like N,N-dimethylaniline are common in older protocols, they often complicate workup.[1] Catalytic DMF (Vilsmeier-type activation) can accelerate sluggish reactions.
Temperature Reflux (105°C) High activation energy is required to aromatize the pyridone-like intermediate.

Detailed Protocol (Self-Validating System)

Scale: 10.0 g Input | Expected Yield: 85–92%

Reagents & Equipment
  • Starting Material: 1H-Pyrrolo[2,3-b]pyridin-4-ol (10.0 g, 74.5 mmol).

  • Reagent: Phosphorus Oxychloride (POCl₃) (70 mL, ~10 equiv). DANGER: Highly Corrosive/Water Reactive. [1]

  • Solvent (Workup): Ethyl Acetate (EtOAc), Saturated NaHCO₃, Brine.[1][2]

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser with CaCl₂ drying tube, Magnetic Stirrer, Ice/Water bath.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Charge 10.0 g of 1H-Pyrrolo[2,3-b]pyridin-4-ol into a dry 250 mL RBF containing a magnetic stir bar.

  • In a fume hood: Carefully add 70 mL of POCl₃. The mixture may warm slightly.

  • Attach the reflux condenser fitted with a drying tube (moisture exclusion is critical to prevent POCl₃ hydrolysis).[1]

Step 2: Reaction (The "Black Box" Phase)

  • Heat the mixture to reflux (oil bath set to ~115°C).

  • Maintain reflux for 3 to 4 hours .

    • Observation: The suspension should dissolve to form a clear, dark solution.[1]

  • In-Process Control (IPC): Remove a 50 µL aliquot. Quench into 0.5 mL MeOH/NaHCO₃. Analyze by HPLC or TLC (50% EtOAc/Hexanes).

    • Target: < 2% Starting Material (SM).[1]

Step 3: Quenching (Critical Safety Step) Rationale: Direct addition of water to hot POCl₃ is explosive. We use the "Reverse Quench" method.*

  • Cool the reaction mixture to Room Temperature (RT).

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of excess POCl₃. (Bath temp < 50°C). Note: This minimizes the exotherm in the next step.

  • Prepare a beaker with 300 g of crushed ice and 100 mL of water.

  • Slowly pour the concentrated residue onto the stirring ice/water mixture.

    • Caution: Vigorous evolution of HCl gas. Maintain internal temp < 20°C.

  • Neutralize the acidic solution by slowly adding solid NaHCO₃ or 50% NaOH solution until pH ~8–9.

    • Why? The product may protonate and remain in the aqueous phase at low pH.

Step 4: Isolation

  • Extract the aqueous mixture with EtOAc (3 x 100 mL).

  • Combine organic layers and wash with:

    • 1 x 50 mL Water.

    • 1 x 50 mL Brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: The crude solid is often pure enough (>95%).[1] If necessary, recrystallize from Ethanol or purify via short silica plug (eluting with CH₂Cl₂/MeOH 95:5).[1]

WorkupFlow Figure 2: Optimized Workup Workflow for POCl3 Chlorination ReactionMix Crude Reaction Mix (Product + Excess POCl3) Evaporation Rotary Evaporation (Remove bulk POCl3) ReactionMix->Evaporation Safety Optimization Quench Reverse Quench (Pour residue into Ice/Water) Evaporation->Quench Slow Addition Neutralization Neutralize to pH 8-9 (NaHCO3/NaOH) Quench->Neutralization Exothermic Extraction Extraction (EtOAc) Separate Organic Phase Neutralization->Extraction Final Solid Product 4-Chloro-7-azaindole Extraction->Final Dry & Concentrate

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: Off-white to tan solid.

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the C4-H signal (if SM was not 4-OH) or the OH/NH signal shift.

    • Product peaks: ~8.2 ppm (d, C6-H), ~7.6 ppm (d, C2-H), ~7.2 ppm (d, C5-H), ~6.6 ppm (d, C3-H).[1]

  • HPLC Purity: >98% (a/a).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous phase during workup.Ensure pH is adjusted to >8.[1][2][3] The pyridine nitrogen can be protonated at acidic pH, making the product water-soluble.[1]
Incomplete Reaction Old POCl₃ (hydrolyzed) or insufficient temp.[1]Use fresh POCl₃ (distilled if dark).[1] Ensure vigorous reflux. Add 5 drops of DMF as catalyst.
"Dimer" Impurity Ether formation (Product-O-Product).Increase POCl₃ stoichiometry to dilute the intermediate and prevent bimolecular reaction.
Black Tar Decomposition due to excessive heat/time.Do not exceed 120°C. Monitor by TLC every hour.

References

  • Wang, H., et al. (2012).[1] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533–4544.[1][4] [Link][1]

  • Sun, Z., et al. (2011).[1] "Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes." Organic Process Research & Development, 15(5). (Cited for context on alternative chlorination methods). [Link][1]

  • Schnürch, M., et al. (2006).[1] "Halogenation of 7-azaindoles." Current Organic Chemistry. (General review of 7-azaindole functionalization). [Link]

Disclaimer: This protocol involves hazardous chemicals (POCl₃).[1] All procedures must be performed in a functioning fume hood with appropriate PPE (gloves, goggles, lab coat).[1] The author assumes no liability for accidents arising from the use of this guide.

Sources

Application Notes and Protocols for the Preparation of 4-Alkoxy-7-Azaindoles from Hydrate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols and expert insights for the synthesis of 4-alkoxy-7-azaindoles, a crucial scaffold in medicinal chemistry, with a specific focus on methodologies starting from their corresponding hydrate precursors. The presence of water of hydration in the starting material, 4-hydroxy-7-azaindole, presents a significant challenge for common alkoxylation reactions such as the Mitsunobu reaction and Williamson ether synthesis. This document outlines effective strategies for the critical dehydration of the precursor and provides step-by-step protocols for the subsequent synthesis of the desired 4-alkoxy-7-azaindole derivatives.

Introduction: The Significance of 4-Alkoxy-7-Azaindoles in Drug Discovery

The 7-azaindole core is a privileged heterocyclic motif in modern drug discovery, serving as a bioisostere for indole and purine systems.[1] This structural feature allows 7-azaindole derivatives to interact with a wide array of biological targets, most notably protein kinases, making them invaluable in the development of novel therapeutics.[2] The introduction of an alkoxy group at the 4-position of the 7-azaindole ring can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This makes the synthesis of 4-alkoxy-7-azaindoles a key area of interest for medicinal chemists.[3]

However, a common and often overlooked challenge in the synthesis of these compounds is the presence of water of hydration in the commercially available 4-hydroxy-7-azaindole starting material. This bound water can interfere with or quench the reagents used in subsequent alkoxylation reactions, leading to diminished yields and the formation of undesirable byproducts. Therefore, a critical first step in any successful synthesis is the effective removal of this water of hydration.

Pre-Synthetic Considerations: The Critical Step of Precursor Dehydration

The presence of water, even in trace amounts, can be detrimental to many organic reactions, particularly those involving strong bases or highly reactive intermediates, as is the case in both the Williamson ether synthesis and the Mitsunobu reaction. When starting with a hydrate precursor, such as 4-hydroxy-7-azaindole hydrate, a dedicated dehydration step is not just recommended, but essential for achieving high yields and product purity.

The Impact of Water on Alkoxylation Reactions
  • Williamson Ether Synthesis: This reaction typically employs a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group, forming a nucleophilic alkoxide.[4] Water will react with the strong base, consuming it and reducing the efficiency of alkoxide formation. Furthermore, the presence of hydroxide ions can lead to undesired side reactions.

  • Mitsunobu Reaction: This reaction proceeds through a phosphonium salt intermediate formed from triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] Water can hydrolyze this intermediate and also react with the activated alcohol, leading to the regeneration of the starting material and a reduction in overall yield.[6]

Recommended Dehydration Protocols for 4-Hydroxy-7-Azaindole Hydrate

Two primary methods are recommended for the removal of water of hydration from 4-hydroxy-7-azaindole prior to its use in alkoxylation reactions: azeotropic distillation and the use of solid drying agents.

Protocol 2.2.1: Azeotropic Distillation with Toluene

This method is highly effective for removing water from thermally stable organic solids.[7]

Materials:

  • 4-hydroxy-7-azaindole hydrate

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus (optional, but recommended for larger scales)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the 4-hydroxy-7-azaindole hydrate and a sufficient volume of toluene to fully suspend the solid.

  • Set up the flask for distillation. For larger quantities, a Dean-Stark trap is ideal for collecting the water. For smaller scales, simple distillation can be effective.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill off.

  • Continue the distillation until no more water is observed to be co-distilling.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the anhydrous 4-hydroxy-7-azaindole.

  • For rigorously dry conditions, this process can be repeated two to three times.[7]

Protocol 2.2.2: Drying with Anhydrous Inorganic Salts

For smaller scales or when thermal sensitivity is a concern, drying a solution of the hydrate with an anhydrous inorganic salt is a viable alternative.[8][9]

Materials:

  • 4-hydroxy-7-azaindole hydrate

  • Anhydrous solvent in which the hydrate is soluble (e.g., THF, DMF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filter funnel and filter paper

Procedure:

  • Dissolve the 4-hydroxy-7-azaindole hydrate in a minimal amount of the chosen anhydrous solvent.

  • Add a portion of the anhydrous drying agent (e.g., MgSO₄) to the solution.

  • Swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding the drying agent in portions until some of it remains free-flowing as fine particles.[9]

  • Allow the mixture to stand for 15-30 minutes to ensure complete drying.

  • Filter the solution to remove the hydrated drying agent. The resulting filtrate is an anhydrous solution of 4-hydroxy-7-azaindole, ready for the subsequent reaction.

Synthetic Protocols for 4-Alkoxy-7-Azaindoles

Once the 4-hydroxy-7-azaindole has been rendered anhydrous, the following protocols can be employed for its conversion to the desired 4-alkoxy derivatives.

Mitsunobu Reaction: A Mild and Versatile Approach

The Mitsunobu reaction is a powerful method for the formation of ethers from alcohols under mild, neutral conditions.[5][10] It is particularly useful for the synthesis of a diverse range of alkoxy derivatives.

dot

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products 4-Hydroxy-7-Azaindole 4-Hydroxy-7-Azaindole Alcohol (R-OH) Alcohol (R-OH) PPh3 Triphenylphosphine Betaine Betaine PPh3->Betaine + DEAD/DIAD DEAD/DIAD Azodicarboxylate Oxyphosphonium_salt Oxyphosphonium Salt Betaine->Oxyphosphonium_salt + 4-Hydroxy-7-Azaindole Hydrazine_dicarboxylate Hydrazine Dicarboxylate Betaine->Hydrazine_dicarboxylate 4-Alkoxy-7-Azaindole 4-Alkoxy-7-Azaindole Oxyphosphonium_salt->4-Alkoxy-7-Azaindole + Alcohol (R-OH) Triphenylphosphine_oxide Triphenylphosphine Oxide Oxyphosphonium_salt->Triphenylphosphine_oxide

Caption: Workflow of the Mitsunobu Reaction for 4-Alkoxy-7-Azaindole Synthesis.

Protocol 3.1.1: General Procedure for Mitsunobu Alkoxylation

Materials:

  • Anhydrous 4-hydroxy-7-azaindole (1.0 eq)

  • Alcohol (R-OH) (1.2-1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the anhydrous 4-hydroxy-7-azaindole, the desired alcohol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate the desired 4-alkoxy-7-azaindole from the triphenylphosphine oxide and hydrazine byproducts.

Table 1: Representative Mitsunobu Reaction Conditions and Outcomes

EntryAlcohol (R-OH)EquivalentsSolventTime (h)Yield (%)
1Methanol1.5THF675-85
2Ethanol1.5THF870-80
3Isopropanol1.5Dioxane1265-75
4Benzyl Alcohol1.2THF1080-90
Williamson Ether Synthesis: A Classic and Cost-Effective Method

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[11] This method is often more cost-effective than the Mitsunobu reaction, especially for large-scale syntheses.

dot

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Products 4-Hydroxy-7-Azaindole 4-Hydroxy-7-Azaindole Alkoxide Azaindole Alkoxide 4-Hydroxy-7-Azaindole->Alkoxide + Base Base Strong Base (e.g., NaH) Alkyl_Halide Alkyl Halide (R-X) 4-Alkoxy-7-Azaindole 4-Alkoxy-7-Azaindole Alkoxide->4-Alkoxy-7-Azaindole + Alkyl Halide (SN2) Salt_Byproduct Salt Byproduct (NaX) Alkoxide->Salt_Byproduct + Alkyl Halide (SN2)

Caption: Workflow of the Williamson Ether Synthesis for 4-Alkoxy-7-Azaindole Production.

Protocol 3.2.1: General Procedure for Williamson Ether Synthesis

Materials:

  • Anhydrous 4-hydroxy-7-azaindole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (R-X, where X = I, Br, or Cl) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend the anhydrous 4-hydroxy-7-azaindole in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred suspension. (Caution: Hydrogen gas is evolved).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen has ceased and a clear solution of the sodium salt is formed.

  • Cool the solution back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkyl halides.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization.

Table 2: Representative Williamson Ether Synthesis Conditions and Outcomes

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideNaHDMFRT285-95
2Ethyl BromideNaHDMF40480-90
3Isopropyl BromideK₂CO₃DMF801250-60*
4Benzyl BromideNaHTHFRT390-98

*Note: Secondary alkyl halides can lead to lower yields due to competing elimination reactions.[12]

Characterization of 4-Alkoxy-7-Azaindoles

The successful synthesis of the desired 4-alkoxy-7-azaindole should be confirmed by standard analytical techniques.

Table 3: Expected Spectroscopic Data for a Representative Product (4-Methoxy-7-azaindole)

TechniqueExpected Observations
¹H NMRAppearance of a singlet corresponding to the methoxy protons (~3.9-4.1 ppm). Shifts in the aromatic protons compared to the starting material.
¹³C NMRAppearance of a carbon signal for the methoxy group (~55-60 ppm).
Mass SpecMolecular ion peak corresponding to the calculated mass of the 4-alkoxy-7-azaindole.
IRDisappearance of the broad O-H stretch from the starting material. Appearance of C-O stretching bands.

Conclusion

The preparation of 4-alkoxy-7-azaindoles is a critical transformation in the synthesis of many biologically active molecules. The often-overlooked presence of water in the 4-hydroxy-7-azaindole starting material can significantly hinder the success of alkoxylation reactions. By implementing a rigorous pre-synthetic dehydration step, such as azeotropic distillation or drying with inorganic salts, researchers can ensure the efficiency and high yield of subsequent Mitsunobu or Williamson ether synthesis reactions. The protocols outlined in this guide provide a robust framework for the successful synthesis and characterization of these valuable compounds, empowering researchers in their drug discovery and development efforts.

References

  • University of Colorado, Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved March 6, 2026, from [Link]

  • Frontier, A. (2026). How To: Remove Residual Water. Chemistry - University of Rochester. Retrieved March 6, 2026, from [Link]

  • (2010, October 10). Drying Chemicals (Removing Water). Retrieved March 6, 2026, from [Link]

  • LibreTexts. (2024, August 15). 3.2: Drying Agents. Chemistry LibreTexts. Retrieved March 6, 2026, from [Link]

  • RevisionDojo. (2025, November 21). What Dehydrating Agents Do in Chemistry. Retrieved March 6, 2026, from [Link]

  • Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2019, January 15). (PDF) The Applications of Water as Reagents in Organic Synthesis: Reactions and Applications. Retrieved March 6, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-alkoxy indole and 7-alkoxy indole by cascade amination/annulation. [Diagram]. In Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved March 6, 2026, from [Link]

  • (2026, February 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ACS Publications. Retrieved March 6, 2026, from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved March 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved March 6, 2026, from [Link]

  • YouTube. (2024, May 27). Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions. The Organic Chemistry Tutor. Retrieved March 6, 2026, from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved March 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved March 6, 2026, from [Link]

  • PMC. (n.d.). Organic Synthesis “On Water”. Retrieved March 6, 2026, from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved March 6, 2026, from [Link]

  • Reddit. (2024, October 6). Williamson Ether Synthesis question. r/OrganicChemistry. Retrieved March 6, 2026, from [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved March 6, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 6, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 6, 2026, from [Link]

  • LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved March 6, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved March 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved March 6, 2026, from [Link]

  • Organic Reactions. (n.d.). The Mitsunobu Reaction. Retrieved March 6, 2026, from [Link]

  • PMC. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved March 6, 2026, from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Retrieved March 6, 2026, from [Link]

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  • MDPI. (2025, November 23). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved March 6, 2026, from [Link]

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Introduction: The Strategic Importance of the 4-Hydroxy-7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki Coupling Reactions Involving 4-Hydroxy-7-Azaindole

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole framework is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its structural similarity to the endogenous indole nucleus allows it to function as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique opportunities for modulating physicochemical properties such as solubility and hydrogen bonding capacity.[1][2] This makes the 7-azaindole core a frequent component in a plethora of biologically active molecules, particularly as a hinge-binding element in protein kinase inhibitors.[2][3]

Within this class, the 4-hydroxy-7-azaindole motif is of particular interest. The hydroxyl group provides an additional vector for interaction with biological targets and can be a key pharmacophoric feature. To explore the structure-activity relationships (SAR) of this scaffold, the development of robust synthetic methodologies for its derivatization is paramount. The Suzuki-Miyaura coupling reaction stands out as a premier method for forging carbon-carbon bonds, offering a powerful and versatile tool for appending aryl, heteroaryl, or vinyl groups to the azaindole core.[4][5] This guide provides a detailed examination of the mechanistic principles, practical protocols, and expert insights for successfully employing Suzuki coupling reactions on 4-hydroxy-7-azaindole substrates.

Mechanistic Underpinnings and Substrate-Specific Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (or triflate) and an organoboron compound, such as a boronic acid or boronate ester.[5] The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

Suzuki_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_transmetalation Transmetalation Pd0 Pd(0)L_n Reagent1 R¹-X PdII_RX R¹-Pd(II)L_n-X PdII_R1B [R¹-Pd(II)L_n-OR']⁻[B(OH)₂R²]⁺ PdII_RX->PdII_R1B PdII_R1R2 R¹-Pd(II)L_n-R² PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination PdII_R1B->PdII_R1R2 Reagent1->PdII_RX Oxidative Addition Reagent2 R²-B(OH)₂ Base Base (e.g., OH⁻)

Caption: The catalytic cycle begins with the oxidative addition of an organohalide (R¹-X) to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and base) to create an R¹-Pd(II)-R² complex. The cycle concludes with reductive elimination, which forms the desired C-C bond (R¹-R²) and regenerates the active Pd(0) catalyst.[6]

When applying this reaction to 4-hydroxy-7-azaindole, several substrate-specific challenges must be addressed:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center. This can act as a catalyst poison, retarding or completely inhibiting the reaction. In some cases, N-protection (e.g., with a Boc or alkyl group) may be necessary to achieve successful coupling, though many modern catalyst systems can overcome this issue.[7][8]

  • The Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can react with the base. While often not detrimental, this can alter the stoichiometry of the base required. More significantly, the hydroxyl group can act as a directing group or participate in the formation of a palladium alkoxide, potentially influencing reactivity and selectivity, a phenomenon that can be exploited in certain contexts.[9] In most standard protocols for C-4 coupling, the hydroxyl group's presence is well-tolerated.

  • Electron-Rich Heterocycle: Azaindoles are electron-rich aromatic systems. This can make the initial oxidative addition step, particularly with less reactive aryl chlorides, more challenging. The choice of a highly active catalyst system, typically featuring bulky, electron-rich phosphine ligands, is crucial to accelerate this rate-determining step.[10][11]

Detailed Experimental Protocol: A General Procedure

This protocol provides a representative starting point for the Suzuki coupling of a 4-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Equipment:

  • Substrates: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, Arylboronic acid (1.2-1.5 equivalents)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%) or Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (2-10 mol%) or P(t-Bu)₃ (2-10 mol%)

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v), Toluene/Ethanol (e.g., 1:1 v/v), or DMF

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, nitrogen or argon source, standard laboratory glassware for workup and purification.

Experimental_Workflow Figure 2: General Experimental Workflow node1 Reagent Assembly Charge flask with azaindole, boronic acid, base, catalyst, and ligand under inert atmosphere. node2 Solvent Addition Degas solvent via sparging or freeze-pump-thaw cycles. Add degassed solvent to the reaction flask via syringe. node1->node2 node3 Reaction Heat mixture to the target temperature (e.g., 80-110°C). Monitor progress via TLC or LC-MS until starting material is consumed. node2->node3 node4 Workup Cool to RT, dilute with water and ethyl acetate. Separate layers, wash organic phase with brine. Dry over Na₂SO₄, filter, and concentrate. node3->node4 node5 Purification Purify the crude product using silica gel column chromatography. node4->node5

Caption: A streamlined workflow for performing the Suzuki coupling reaction, from setup to purification.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-chloro-7-azaindole (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol 1:1) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-7-azaindole product.

Data Summary: A Survey of Reaction Conditions

The choice of reaction parameters is critical for a successful coupling. The following table summarizes conditions reported for Suzuki couplings on the 7-azaindole core, providing a valuable reference for methods development.

Halide SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-Chloro-7-azaindoleArylboronic AcidsPd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂ORTGood[4][12]
6-Chloro-7-azaindolePhenylboronic AcidPd(OAc)₂ / Buchwald LigandK₃PO₄Toluene10076[13]
3-Iodo-6-chloro-7-azaindolePhenylboronic AcidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60High[14]
4-Chloro-7-azaindoleHeteroarylboronic AcidsPd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂ORT-80Moderate-Good[13]
Bromo-7-azaindoleArylboronic AcidsPd₂(dba)₃ / P(t-Bu)₃CsFDioxane80High[4]

Expert Insights: Best Practices and Troubleshooting

Causality Behind Experimental Choices:

  • Catalyst & Ligand: For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃, PCy₃) are often required.[4][12] These ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step.[10]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[15] While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive partners.[11][14] The use of aqueous base in a biphasic system (e.g., Dioxane/H₂O) can be highly effective.[11]

  • Solvent System: Aprotic polar solvents like Dioxane, DMF, or THF are common. The addition of a co-solvent like water or ethanol can improve the solubility of the base and boronic acid, accelerating the reaction.[11][14]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Diagnosis: This is often due to inefficient oxidative addition or catalyst deactivation.

    • Solution: Switch to a more active catalyst system (e.g., from a Pd(PPh₃)₄-based system to one with a Buchwald ligand like SPhos).[11] Increase the reaction temperature. Ensure all reagents and solvents are scrupulously dry and the system is rigorously deoxygenated.

  • Protodeboronation of Boronic Acid:

    • Diagnosis: The boronic acid is being replaced by a hydrogen atom, observed as a side product.

    • Solution: This can be exacerbated by excess water or high temperatures. Try using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or a different solvent system. Using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can increase stability.[10]

  • Formation of Homocoupled Byproducts:

    • Diagnosis: The boronic acid couples with itself (R²-R²) or the halide couples with itself (R¹-R¹).

    • Solution: This often points to issues in the catalytic cycle. Ensure a truly inert atmosphere, as oxygen can promote these side reactions. Adjusting the catalyst-to-ligand ratio may also be beneficial.

  • Difficulty in Purification:

    • Diagnosis: The final product is contaminated with residual palladium or ligand oxides.

    • Solution: A dark-colored crude product often indicates palladium black.[11] Passing the crude material through a pad of Celite® can help. If palladium persists, treatment with a metal scavenger or an additional purification step may be necessary.

This guide provides a comprehensive framework for researchers to successfully implement Suzuki coupling reactions on the valuable 4-hydroxy-7-azaindole scaffold, enabling the synthesis of novel derivatives for drug discovery and development.

References

  • ResearchGate. (2025). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System | Request PDF.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
  • ResearchGate. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines.
  • ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters.
  • PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction.
  • Figshare. (2016). Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction - Organic Letters.
  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • Scilit. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling.
  • ResearchGate. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • ResearchGate. (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NIH. (n.d.). Azaindole Therapeutic Agents - PMC.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism....
  • NIH. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • ChemicalBook. (2025). Application research of 7-Azaindole.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • NIH. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC.
  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem.

Sources

Application Notes and Protocols for the C-3 Functionalization of 1H-Pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 1H-Pyrrolo[2,3-b]pyridin-4-ol Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole and purine allows it to function as a bioisostere, modulating physicochemical properties and target binding affinities.[3] The introduction of a hydroxyl group at the C-4 position to yield 1H-Pyrrolo[2,3-b]pyridin-4-ol (4-hydroxy-7-azaindole) further enhances its utility by providing an additional site for hydrogen bonding and further derivatization. This scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors.[4][5]

The functionalization of the 7-azaindole core is a critical aspect of harnessing its full potential in drug development. The pyrrole ring, being electron-rich, is generally more susceptible to electrophilic substitution than the pyridine ring. The C-3 position, in particular, is the most nucleophilic and, therefore, the most common site for electrophilic attack. The presence of the electron-donating 4-hydroxy group is anticipated to further activate the pyrrole ring towards electrophilic substitution, making the C-3 position even more reactive.

However, the 4-hydroxy group also introduces a potential challenge: it is a nucleophile itself and can compete with the C-3 position for reaction with electrophiles, leading to O-functionalization. Therefore, a careful and strategic approach is required to achieve selective C-3 functionalization of 1H-Pyrrolo[2,3-b]pyridin-4-ol. This guide provides detailed protocols and insights into the key methods for achieving this transformation, with a focus on halogenation and formylation reactions.

Core Principle: Managing Reactivity through Protecting Group Strategy

Given the dual reactivity of the 1H-Pyrrolo[2,3-b]pyridin-4-ol scaffold, the use of a protecting group for the 4-hydroxy moiety is often a prudent strategy to ensure selective C-3 functionalization. The choice of protecting group is critical and should be guided by its stability to the conditions of the C-3 functionalization reaction and the ease of its subsequent removal.

Common protecting groups for phenolic hydroxyls include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS).[6][7][8] For the context of subsequent modifications, such as cross-coupling reactions, a robust yet readily cleavable protecting group is desirable.

G cluster_protection Protection of 4-OH Group cluster_functionalization C-3 Functionalization cluster_deprotection Deprotection start 1H-Pyrrolo[2,3-b]pyridin-4-ol prot_reagents Protecting Group Reagent (e.g., BnBr, NaH) start->prot_reagents protected_scaffold 4-Protected-1H-pyrrolo[2,3-b]pyridine prot_reagents->protected_scaffold func_reagents Electrophilic Reagent (e.g., NBS, Vilsmeier Reagent) protected_scaffold->func_reagents functionalized_protected 3-Substituted-4-Protected-1H-pyrrolo[2,3-b]pyridine func_reagents->functionalized_protected deprot_reagents Deprotection Conditions (e.g., H₂, Pd/C for Benzyl) functionalized_protected->deprot_reagents final_product 3-Substituted-1H-pyrrolo[2,3-b]pyridin-4-ol deprot_reagents->final_product G reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃) electrophilic_attack Electrophilic Attack at C-3 reagent_prep->electrophilic_attack substrate 4-Protected-1H-pyrrolo[2,3-b]pyridine substrate->electrophilic_attack iminium_intermediate Iminium Ion Intermediate electrophilic_attack->iminium_intermediate hydrolysis Aqueous Work-up (Hydrolysis) iminium_intermediate->hydrolysis product 3-Formyl-4-Protected-1H-pyrrolo[2,3-b]pyridine hydrolysis->product G substrate 4-Protected-1H-pyrrolo[2,3-b]pyridine reagent Halogenating Agent (e.g., NBS, NCS) substrate->reagent reaction Electrophilic Halogenation at C-3 reagent->reaction product 3-Halo-4-Protected-1H-pyrrolo[2,3-b]pyridine reaction->product

Sources

Application Note: Dehydration Protocols for 1H-Pyrrolo[2,3-b]pyridin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 1H-Pyrrolo[2,3-b]pyridin-4-ol (CAS: 74420-02-3) from its hydrate to its anhydrous form is a critical processing step in the synthesis of kinase inhibitors. This heterocycle, often referred to as 4-hydroxy-7-azaindole , exhibits complex solid-state behavior due to keto-enol tautomerism. The "hydrate" is rarely just surface moisture; it is typically a stoichiometric channel hydrate stabilized by the pyridone tautomer's hydrogen-bonding network.

This guide provides two validated protocols for dehydration: Azeotropic Distillation (for scale-up/process) and Vacuum Thermal Drying (for bench-scale/R&D). It emphasizes the necessity of breaking the lattice energy without inducing thermal decomposition or oxidative degradation.

Scientific Background & Mechanism[1][2]

The Tautomerism Challenge

To successfully dehydrate this molecule, one must understand its solid-state identity. While chemically named an "ol" (alcohol), in the solid state, the equilibrium strongly favors the 1,7-dihydro-4-one (pyridone) tautomer.

Water molecules often intercalate into the crystal lattice, bridging the carbonyl oxygen of one molecule and the N-H of another. Removing this water requires energy sufficient to disrupt these intermolecular forces but low enough to prevent ring oxidation.

Visualization: Tautomeric Equilibrium & Hydration

The following diagram illustrates the tautomeric shift that dictates the hydration profile.

Tautomerism Enol Enol Form (4-Hydroxy-7-azaindole) Soluble Phase dominant Keto Keto Form (1,7-dihydro-4-one) Solid State dominant Enol->Keto Crystallization (Tautomer Shift) Hydrate Hydrate Lattice (Water bridged network) Keto->Hydrate + H2O (Atmospheric/Solvent) Hydrate->Keto Energy (Heat/Vac)

Figure 1: The solid-state preference for the Keto form creates a stable hydration shell that requires specific energy input to disrupt.

Material Characterization (Pre-Processing)

Before initiating dehydration, characterize the starting material to define the "Safe Operating Window."

ParameterMethodPurposeTypical Observation
Volatiles TGA (Thermogravimetric Analysis)Determine water loss onset temp.Weight loss step typically 60–90°C.
Thermal Stability DSC (Diff. Scanning Calorimetry)Identify melting/decomp points.Look for endotherm (melt) vs. exotherm (decomp).
Water Content KF (Karl Fischer)Establish baseline water %.Monohydrate theoretical: ~11.8% w/w.

Method A: Azeotropic Distillation (Dean-Stark)

Best For: Scale-up (>10g), Process Chemistry, High Purity requirements. Principle: Uses a solvent (Toluene) that forms a low-boiling azeotrope with water to "pull" lattice water out of the solid suspension.

Reagents & Equipment[3][4]
  • Solvent: Anhydrous Toluene (BP: 110.6°C). Alternative: Xylene (if higher T required).

  • Glassware: Round bottom flask (RBF), Dean-Stark trap, Reflux condenser, Nitrogen inlet.

  • Desiccant: Molecular Sieves (4Å) optional in the trap.

Protocol
  • Setup: Charge the 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate into the RBF.

  • Solvent Addition: Add Toluene (ratio: 10-15 mL per gram of solid). The compound will likely not dissolve completely; this forms a slurry.

  • Inertion: Purge the headspace with Nitrogen (

    
    ) for 10 minutes to prevent oxidation of the azaindole ring at reflux temperatures.
    
  • Reflux: Heat the slurry to a vigorous reflux (~110°C).

  • Separation: Monitor the Dean-Stark trap. Water will separate as the lower phase.

    • Critical Step: Continue reflux until no new water droplets accumulate in the trap (typically 3–6 hours).

  • Cooling: Cool the slurry to room temperature (20–25°C) under

    
     flow.
    
  • Isolation: Filter the solid immediately.

  • Wash: Wash the filter cake with a small volume of cold, anhydrous Toluene.

  • Final Dry: Dry the cake in a vacuum oven at 50°C for 2 hours to remove residual toluene.

Why this works: The slurry method prevents thermal degradation because the solid remains suspended, and the temperature is clamped at the boiling point of the azeotrope (85°C for Toluene/Water) until the water is removed.

Method B: Vacuum Thermal Dehydration

Best For: Small scale (<5g), R&D, Initial screening. Principle: Lowers the boiling point of water using vacuum, allowing dehydration below the decomposition threshold.

Protocol
  • Preparation: Spread the hydrate thinly on a glass or PTFE drying tray. Do not pile >1cm deep.

  • Desiccant: Place a tray of

    
     (Phosphorus Pentoxide) or KOH pellets in the bottom of the vacuum oven to act as a water scavenger.
    
  • Vacuum: Apply high vacuum (<10 mbar).

  • Ramped Heating (Crucial):

    • Stage 1: Hold at 40°C for 2 hours. (Removes surface moisture).

    • Stage 2: Ramp to 60–65°C and hold for 6–12 hours. (Removes lattice water).

    • Warning: Do not jump immediately to high temperature; this can cause "case hardening" where the surface dehydrates and seals moisture inside the particle.

  • Cooling: Vent the oven with dry Nitrogen or Argon (do not use ambient air).

Process Workflow & Decision Matrix

Use the following logic flow to select and execute the correct protocol.

Workflow Start Start: Hydrate Sample ScaleCheck Check Scale & Purity Needs Start->ScaleCheck MethodA Method A: Azeotropic (Toluene) >10g or High Purity ScaleCheck->MethodA MethodB Method B: Vacuum Oven <5g or Rapid Screen ScaleCheck->MethodB ExecutionA Reflux (Dean-Stark) 3-6 Hours MethodA->ExecutionA ExecutionB Vac Oven (Ramped T) 40°C -> 65°C MethodB->ExecutionB Validation Validation: KF Titration Target: <0.5% H2O ExecutionA->Validation ExecutionB->Validation

Figure 2: Decision matrix for selecting the dehydration method based on scale and requirements.

Validation & Troubleshooting

Quantitative Validation

After drying, verify the anhydrous state using these metrics:

TestAcceptance CriteriaNotes
Karl Fischer (KF) < 0.5% w/w WaterUse coulometric KF for high precision.
Appearance Off-white to pale yellow solidDark brown/Black indicates oxidation.
H-NMR No water peak at ~3.3 ppm (DMSO-d6)Ensure DMSO is dry (use ampules).
Troubleshooting Guide
  • Issue: Material turns dark/black.

    • Cause: Oxidative decomposition of the pyrrole ring at high temperature.

    • Solution: Ensure strict Nitrogen purging. Reduce temperature and increase vacuum. Use Method A (Slurry) instead of Method B.

  • Issue: KF remains high (>2%) after drying.

    • Cause: Case hardening or strong lattice binding.

    • Solution: Grind the material into a finer powder and re-dry. If using Method A, switch solvent to Xylene (BP 140°C) to increase thermal drive, but monitor stability.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12646048, 1H-pyrrolo[2,3-b]pyridin-4-ol. Retrieved from [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points and Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. Dehydration of Hydrates and Azeotropic Distillation Principles. Retrieved from [Link]

  • Process Chemistry (General).

Application Note: Strategic Nucleophilic Substitution on the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine. Its significance is underscored by its prevalence in FDA-approved kinase inhibitors such as Vemurafenib (Zelboraf) and Pexidartinib (Turalio).

Unlike the electron-rich indole, the 7-azaindole core possesses a distinct electronic duality: the pyrrole ring remains electron-rich, while the pyridine ring (positions 4, 5, and 6) is electron-deficient. This guide focuses on the Nucleophilic Aromatic Substitution (


) , a critical transformation for functionalizing the C-4 and C-6 positions. We provide optimized protocols for the displacement of leaving groups (LGs) and the strategic use of N-oxide activation to overcome reactivity barriers.

Mechanistic Insight & Reactivity Profile

To design successful experiments, one must understand the electronic "push-pull" of the scaffold.

  • The N-7 Effect: The pyridine nitrogen (N-7) exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, decreasing electron density at C-4 and C-6. This makes these positions susceptible to nucleophilic attack, provided a suitable leaving group (Cl, Br, F, or
    
    
    ) is present.
  • The N-1 Challenge: The pyrrole nitrogen (N-1) is relatively acidic (

    
     in DMSO). Under basic 
    
    
    
    conditions, N-1 deprotonation creates a pyrrolide anion. This increases electron density in the ring system, effectively deactivating the scaffold toward nucleophilic attack (the "anionic deactivation" problem).
  • Regioselectivity:

    • C-4: The most reactive position for

      
       due to para-like conjugation with N-7.
      
    • C-6: Less reactive than C-4 but accessible via N-oxide activation.

    • C-3: Electron-rich; prone to electrophilic substitution (halogenation, formylation), not

      
      .
      
Reactivity Landscape Diagram

AzaindoleReactivity Core 7-Azaindole Core C4 C-4 Position (Primary SnAr Site) Core->C4 High Reactivity (with LG) C6 C-6 Position (Secondary SnAr Site) Core->C6 Moderate Reactivity (Requires Activation) C3 C-3 Position (Electrophilic Attack) Core->C3 No SnAr N1 N-1 Position (Acidic Proton / Protection) Core->N1 pK_a ~13.2

Figure 1: Reactivity map of the 7-azaindole scaffold. C-4 is the "sweet spot" for nucleophilic substitution.

Protocol 1: C-4 Functionalization (The "Workhorse" Reaction)

Objective: Displacement of 4-chloro-7-azaindole with secondary amines.

This is the most common workflow for generating kinase inhibitor libraries. The chloride at C-4 is sufficiently labile under thermal conditions.

Critical Parameters
  • Solvent: Polar aprotic solvents (NMP, DMSO, DMF) are required to stabilize the polar transition state (Meisenheimer complex). NMP (N-methyl-2-pyrrolidone) is preferred for its high boiling point and stability.

  • Base: While an external base (DIPEA,

    
    ) can be used, using a stoichiometric excess (3-5 equiv)  of the nucleophilic amine is often cleaner, acting as both reactant and proton scavenger.
    
  • Temperature: High temperatures (120–150 °C) are typically required to overcome the activation energy, especially if the N-1 is unprotected (due to anionic deactivation).

Step-by-Step Methodology
  • Preparation: In a pressure vial (microwave-safe), dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, e.g., 152 mg, 1.0 mmol) in anhydrous NMP (3.0 mL).

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, piperidine, or N-boc-piperazine) (3.0 – 5.0 equiv).

    • Note: If the amine is a valuable/limited reagent, use 1.1 equiv of amine and 3.0 equiv of DIPEA.

  • Reaction: Seal the vial and heat.

    • Method A (Microwave - Recommended): Heat at 160 °C for 30–60 minutes .

    • Method B (Thermal): Heat in an oil bath at 130–140 °C for 12–24 hours .

  • Monitoring: Monitor by LC-MS. The starting material (Cl-azaindole) usually elutes significantly later than the amino-product in reverse-phase systems.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-water (30 mL) .

    • Precipitation: In many cases, the product precipitates as a solid. Filter, wash with water, and dry.[2]

    • Extraction: If no precipitate forms, extract with EtOAc (

      
       mL). Wash combined organics with brine (
      
      
      
      ) to remove NMP. Dry over
      
      
      and concentrate.
  • Purification: Flash column chromatography (DCM/MeOH or Hexane/EtOAc) is usually sufficient.

Protocol 2: N-Oxide Activation (The "Strategic" Route)

Objective: Activation of the scaffold to install a leaving group (Cl) or functionalize C-6.

Direct


 on unactivated 7-azaindole is impossible. The N-oxide strategy is the industry standard for converting the parent 7-azaindole into the reactive 4-chloro intermediate.
Workflow Diagram

NOxideWorkflow Start 7-Azaindole (Starting Material) Step1 Step 1: Oxidation (mCPBA, EtOAc) Start->Step1 Electrophilic Oxidation Inter 7-Azaindole N-Oxide (Activated Intermediate) Step1->Inter Step2 Step 2: Chlorination (POCl3, Heat) Inter->Step2 Reissert-Henze Reaction End 4-Chloro-7-Azaindole (Reactive Electrophile) Step2->End Regioselective Cl insertion

Figure 2: Conversion of 7-azaindole to the reactive 4-chloro precursor via N-oxide.

Step-by-Step Methodology

Part A: N-Oxidation

  • Dissolve 7-azaindole (1.0 equiv) in EtOAc or DCM (0.1 M).

  • Cool to 0 °C. Add m-CPBA (1.1 – 1.3 equiv) portion-wise.

  • Stir at Room Temperature (RT) for 3–5 hours. A thick precipitate (the N-oxide) often forms.

  • Workup: Filter the solid. Wash with Et2O to remove m-chlorobenzoic acid byproducts. If no solid forms, wash the organic layer with saturated

    
    , dry, and concentrate.
    
    • Yield Expectation: >80%.[1][2][3]

Part B: Chlorination (Reissert-Henze Conditions)

  • Suspend 7-azaindole N-oxide (1.0 equiv) in

    
      (excess, typically 5–10 equiv acts as solvent).
    
  • Optional: Add a catalytic amount of DMF (creates the Vilsmeier reagent in situ) to accelerate the reaction, though this may increase C-3 formylation side products.

  • Heat to 80–100 °C for 4–6 hours.

  • Quench (Critical Safety Step): Cool the mixture. Slowly pour into a stirred mixture of ice and aqueous

    
      or saturated 
    
    
    
    . Exothermic! Maintain pH > 8.
  • Extract with EtOAc. The major product is 4-chloro-7-azaindole . (Note: Minor amounts of 6-chloro isomer may form depending on conditions).

Comparative Data Table

VariableProtocol 1 (

on 4-Cl)
Protocol 2 (N-Oxide Route)
Primary Utility Library synthesis, SAR explorationScaffold construction, Installing LG
Key Reagent Amine (Nucleophile)mCPBA, then

Solvent System NMP, DMSO, or n-BuOHEtOAc (Step 1), Neat

(Step 2)
Temperature 140–160 °C (High)0 °C

RT (Step 1), 90 °C (Step 2)
Limiting Factor Steric bulk of amine, N1-H acidityHandling of

, Regioselectivity

Troubleshooting & Expert Tips

  • Problem: Low Conversion in

    
    . 
    
    • Cause: Anionic deactivation. The base deprotonates N-1 (indole NH), making the ring electron-rich and repelling the nucleophile.

    • Solution: Protect N-1 with a Tosyl (Ts), SEM, or Boc group before the

      
       step. The electron-withdrawing protecting group (especially Tosyl) significantly accelerates the reaction by making the ring more electrophilic.
      
  • Problem: Solubility Issues.

    • Solution: If the product does not precipitate from water, or forms a "gum," use a DCM/Isopropanol (3:1) mixture for extraction. 7-azaindoles are polar.

  • Problem: Regioselectivity (C4 vs C6).

    • Insight: In 4,6-dichloro-7-azaindole, the C-4 chloride is displaced first by nucleophiles due to the geometry of the intermediate Meisenheimer complex and the relative stability of the transition states.

References

  • BenchChem. "The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole." (Note: General Azaindole reactivity principles).

  • Mishra, R. et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega, 2023. (Discusses C6 vs C3 reactivity).

  • Song, J.J. et al. "Practical Synthesis of 4-Substituted 7-Azaindoles." J. Org. Chem. (Classic reference for the N-oxide to 4-Cl conversion).
  • Popowycz, F. et al. "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron, 2003. (Comprehensive Review).
  • Schnürch, M. et al. "Halogenated Hetarenes: Valuable Building Blocks." Arkivoc, 2012.[2] (Details on

    
     conditions). 
    

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1H-Pyrrolo[2,3-b]pyridin-4-ol Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 1H-pyrrolo[2,3-b]pyridin-4-ol, a key intermediate in the synthesis of various pharmaceutically active compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction, ensuring higher yields and product purity.

Introduction: The Challenge of Regioselectivity

The alkylation of 1H-pyrrolo[2,3-b]pyridin-4-ol, also known as 7-azaindole-4-ol, presents a significant synthetic challenge primarily due to the presence of multiple nucleophilic sites. The molecule exists in a tautomeric equilibrium between the -ol and the pyridone form, and alkylation can occur at the N1-position of the pyrrole ring, the N7-position of the pyridine ring, or the oxygen atom of the hydroxyl group, leading to a mixture of N- and O-alkylated products.[1][2] Controlling the regioselectivity of this reaction is paramount to achieving a high yield of the desired product.

This guide will provide a structured approach to troubleshooting common issues encountered during the alkylation of this scaffold, offering practical solutions and detailed experimental protocols.

Troubleshooting Common Issues

Here we address the most frequently encountered problems in a question-and-answer format, providing insights into their root causes and offering actionable solutions.

Q1: My reaction is resulting in a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

Root Cause: The formation of a mixture of N- and O-alkylated products is a classic problem of competing reaction pathways.[1][3] The outcome is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.

Solutions:

  • Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent generally favors N-alkylation. Using a strong base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) effectively deprotonates the pyrrole nitrogen, increasing its nucleophilicity and promoting N-alkylation.[4] The choice of solvent can significantly impact the N/O alkylation ratio.

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, hard electrophiles tend to react with hard nucleophiles, and soft electrophiles with soft nucleophiles. The nitrogen atom is generally considered a softer nucleophile than the oxygen atom. Therefore, using a softer alkylating agent, such as an alkyl iodide or bromide, can favor N-alkylation.

  • Protecting Groups: A strategic approach is to protect the hydroxyl group to prevent O-alkylation. Common protecting groups for hydroxyls, such as silyl ethers (e.g., TBDMS) or benzyl ethers, can be employed.[5] After the N-alkylation step, the protecting group can be selectively removed.

Q2: The overall yield of my alkylation reaction is low, even when I achieve good N-selectivity. What are the likely causes and how can I improve it?

Root Cause: Low yields can stem from incomplete reactions, side reactions, or degradation of the starting material or product.

Solutions:

  • Reaction Conditions: Ensure anhydrous conditions, as water can quench the base and the reactive anion.[4] The reaction temperature and time should be optimized. While some reactions proceed at room temperature, others may require heating to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[4]

  • Reagent Stoichiometry: The stoichiometry of the base and alkylating agent is critical. A slight excess of the base (e.g., 1.1-1.2 equivalents) is often used to ensure complete deprotonation. However, a large excess can lead to side reactions. The amount of alkylating agent should also be carefully controlled.

  • Starting Material Purity: The purity of the 1H-pyrrolo[2,3-b]pyridin-4-ol starting material is important. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q3: I am observing the formation of a dialkylated product. How can I prevent this?

Root Cause: Dialkylation can occur if the mono-alkylated product is sufficiently nucleophilic to react with another molecule of the alkylating agent. This is more likely to happen if a large excess of the alkylating agent is used or if the reaction is allowed to proceed for too long.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent (e.g., 1.0-1.1 equivalents).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help to minimize dialkylation.

  • Monitor the Reaction: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further reaction of the desired product.

Experimental Protocols

Below are detailed, step-by-step methodologies for performing the N-alkylation of 1H-pyrrolo[2,3-b]pyridin-4-ol.

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol outlines a standard procedure for N-alkylation using a strong base.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridin-4-ol

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridin-4-ol (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1-1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Heating may be required for less reactive alkylating agents.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with EtOAc (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical reaction parameters and expected outcomes to guide optimization efforts.

ParameterConditionExpected OutcomeTroubleshooting
Base NaH, K₂CO₃, Cs₂CO₃NaH generally provides higher yields for N-alkylation. Weaker bases may lead to incomplete reaction or favor O-alkylation.If N-alkylation is low, consider a stronger base like NaH or LDA.
Solvent DMF, THF, AcetonitrileDMF and THF are common choices for N-alkylation with strong bases.Solvent polarity can influence regioselectivity. Experiment with different solvents if selectivity is an issue.
Temperature 0 °C to refluxReaction temperature depends on the reactivity of the alkylating agent. Start at 0 °C to room temperature and increase if necessary.High temperatures can lead to side reactions and decomposition.
Alkylating Agent Alkyl iodides > bromides > chloridesReactivity follows the order I > Br > Cl. Softer halides tend to favor N-alkylation.If the reaction is sluggish, consider using a more reactive alkylating agent.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the alkylation of 1H-pyrrolo[2,3-b]pyridin-4-ol.

Troubleshooting_Workflow Start Low Yield or Mixture of Products Check_Regioselectivity Analyze Product Mixture (NMR, LC-MS) Start->Check_Regioselectivity Is_N_Alkylation_Major Is N-Alkylation the Major Product? Check_Regioselectivity->Is_N_Alkylation_Major Optimize_Selectivity Optimize for N-Alkylation: - Stronger Base (NaH) - Polar Aprotic Solvent (DMF) - Softer Alkylating Agent - Protect -OH group Is_N_Alkylation_Major->Optimize_Selectivity No Optimize_Yield Optimize for Yield: - Anhydrous Conditions - Optimize Temp. & Time - Check Reagent Stoichiometry - Purify Starting Material Is_N_Alkylation_Major->Optimize_Yield Yes Optimize_Selectivity->Check_Regioselectivity Check_Dialkylation Check for Dialkylation Optimize_Yield->Check_Dialkylation Reduce_Dialkylation Reduce Dialkylation: - Control Stoichiometry - Slow Addition of Alkylating Agent - Monitor Reaction Closely Check_Dialkylation->Reduce_Dialkylation Yes Success Improved Yield and Selectivity Check_Dialkylation->Success No Reduce_Dialkylation->Optimize_Yield

Caption: A troubleshooting workflow for improving the alkylation of 1H-pyrrolo[2,3-b]pyridin-4-ol.

Reaction Pathway: N- vs. O-Alkylation

This diagram illustrates the competing pathways for N- and O-alkylation.

Alkylation_Pathways cluster_start Starting Material cluster_anion Anion Formation cluster_products Alkylation Products Start_Mol 1H-Pyrrolo[2,3-b]pyridin-4-ol (Tautomeric Equilibrium) Anion Ambident Anion N-Anion O-Anion Start_Mol->Anion + Base N_Product N-Alkylated Product Anion:n->N_Product + R-X O_Product O-Alkylated Product Anion:o->O_Product + R-X Alkyl_Halide Alkyl Halide (R-X)

Caption: Competing N- and O-alkylation pathways of 1H-pyrrolo[2,3-b]pyridin-4-ol.

References

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663–4668. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Le, Z. G., Chen, Z. C., Hu, Y., & Zheng, Q. G. (2004). A convenient, efficient, and selective N-alkylation of N-acidic heterocyclic compounds with alkyl halides in ionic liquids. Synthesis, 2004(02), 208-212.
  • Sheehy, K. J., Bateman, L. M., Flosbach, N. T., Breugst, M., & Byrne, P. A. (2020). Identification of N‐ or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy. European Journal of Organic Chemistry, 2020(22), 3270-3281. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate. [Link]

  • Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. (n.d.). [Link]

Sources

resolving regioselectivity issues in 7-azaindole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-azaindole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. Due to the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, 7-azaindole presents unique and often frustrating challenges in controlling regioselectivity.

This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will delve into the causality behind experimental choices to empower you to resolve issues and achieve your desired substitution patterns efficiently.

The Regioselectivity Landscape of 7-Azaindole

The reactivity of the 7-azaindole core is a tale of two fused rings with opposing electronic characters. Understanding this dichotomy is the first step in troubleshooting regioselectivity. The pyrrole ring is highly nucleophilic, particularly at the C3 position, making it susceptible to electrophilic attack. Conversely, the pyridine ring is electron-deficient and generally requires activation or directed metalation to undergo functionalization.

Caption: Inherent reactivity of the 7-azaindole nucleus.

Troubleshooting Guide & FAQs

This guide is divided into common reaction classes. Each section addresses specific problems you might encounter.

Section 1: Electrophilic Substitution (Halogenation, Nitration, etc.)

Q1: My halogenation (e.g., with NBS or Br₂) is messy and gives multiple products. How can I selectively functionalize the C3 position?

A1: The C3 position is the most electron-rich and kinetically favored site for electrophilic attack, but over-reaction or side-reactions are common. [1][2] To achieve clean C3-bromination, the choice of reagent and conditions is critical.

  • Underlying Cause: The high nucleophilicity of the pyrrole ring can lead to di- or tri-halogenation, and harsh conditions can cause decomposition. The pyridine nitrogen can also be protonated or complexed, altering the electronics of the entire system.

  • Troubleshooting Strategy: Switch to a milder, more controlled halogenating system. Copper(II) bromide (CuBr₂) in a solvent like acetonitrile has proven to be a highly efficient and practical method for the regioselective C3-bromination of various azaindoles and diazaindoles at room temperature.[3] This method often provides high yields and avoids the formation of over-brominated byproducts.[3]

  • Alternative Approach (Enzymatic): For ultimate selectivity and mild conditions, enzymatic halogenation is a powerful option. The RebH halogenase enzyme and its variants can catalyze the C3-bromination of 7-azaindole with high conversion and selectivity, often utilizing a simple source like NaBr.[4]

Q2: I need to introduce a substituent onto the pyridine ring (C4, C5, or C6) using an electrophile, but the reaction always occurs at C3. What are my options?

A2: Direct electrophilic substitution on the electron-deficient pyridine ring is exceptionally difficult and rarely proceeds with good selectivity. You must first "deactivate" the pyrrole ring and/or "activate" the pyridine ring.

  • Strategy 1: N-Oxide Formation: A classic strategy for activating pyridine rings is to form the N-oxide at the N7 position. This modification withdraws electron density from the pyrrole ring (reducing its reactivity) and simultaneously activates the C4 and C6 positions towards electrophilic and nucleophilic attack.[5][6] For example, nitration of 7-azaindole N-oxide can lead to substitution at the C4 position.[6]

  • Strategy 2: Sequential Halogenation: In some cases, a sequence of controlled halogenations can provide access to specific isomers. For instance, a highly regiocontrolled route to 5-bromo-4-chloro-3-nitro-7-azaindole has been developed on a large scale, demonstrating that with careful tuning of conditions, sequential functionalization is possible.[7] This approach relies on the specific directing effects of the substituents installed in each step.

Section 2: N-Alkylation and N-Arylation

Q1: My N-alkylation reaction gives a mixture of N1 and N7 isomers. How can I control the regioselectivity?

A1: The N1 vs. N7 regioselectivity is a common and critical challenge. The outcome is highly dependent on the base, solvent, counter-ion (from the base), and the nature of the electrophile.

  • Underlying Cause: The 7-azaindole anion is ambident, with negative charge density distributed between N1 and N7. Hard electrophiles tend to react at the harder N7 site, while softer electrophiles may favor the N1 site. The counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) can coordinate to the N7 nitrogen, sterically hindering it and directing alkylation to the N1 position.

  • Troubleshooting Workflow:

start Start: N-Alkylation of 7-Azaindole q1 Desired Product? start->q1 n1_path N1-Alkylation q1->n1_path N1 Isomer n7_path N7-Alkylation q1->n7_path N7 Isomer cond_n1 Use strong base with large counter-ion (e.g., Cs2CO3, KHMDS) in polar aprotic solvent (DMF, THF). This directs electrophile to N1. n1_path->cond_n1 cond_n7 Use weaker base or conditions without strong ion-pairing (e.g., no base, phase-transfer). Favors thermodynamically stable N7 product. n7_path->cond_n7 outcome_n1 Selective N1-Alkylated Product cond_n1->outcome_n1 outcome_n7 Selective N7-Alkylated Product cond_n7->outcome_n7

Caption: Troubleshooting workflow for selective N-alkylation.

  • For N1 Selectivity: Use a strong base with a large, soft counter-ion like cesium carbonate (Cs₂CO₃) or potassium hexamethyldisilazide (KHMDS). The large cation coordinates more strongly with the N7 lone pair, sterically blocking it and directing the electrophile to N1.[8][9][10]

  • For N7 Selectivity: Avoiding strong bases can favor N7 alkylation. A procedure for the selective N7 alkylation of 7-azaindazoles using alkyl halides in butanone without any added base or acid has been reported, which may be translatable to 7-azaindole.[11] This relies on the inherent nucleophilicity of the N7 atom.

Section 3: Metal-Catalyzed C-H Functionalization and Cross-Coupling

Q1: I want to perform a direct C-H arylation on the pyridine ring. Which position is most accessible and what conditions should I use?

A1: Directing groups are the key to unlocking regioselective C-H functionalization on the 7-azaindole nucleus. Without a directing group, selectivity is poor.

  • For C6-Arylation: The most reliable method is to use the pyridine nitrogen (N7) of an N-oxide as the directing group. Palladium-catalyzed direct arylation of 7-azaindole N-oxides has been shown to selectively yield C6-arylated products.[5]

  • For C2-Arylation: C2-arylation can be achieved via palladium catalysis, often on an N-protected 7-azaindole to prevent competing N-arylation.[12] The choice of protecting group and ligand is crucial for achieving high selectivity.

  • For C4-Arylation: This is a particularly challenging position. However, success has been demonstrated using a transient directing group strategy. For example, using glycine as an inexpensive, transient directing group with a C3-carbaldehyde substituted azaindole can direct palladium-catalyzed arylation to the C4 position.[12]

Q2: How can I achieve functionalization at both the pyrrole (C2) and pyridine (C6) rings in a controlled, iterative manner?

A2: This requires a sophisticated strategy known as the "Directed Metalation Group (DMG) Dance". [13][14][15] This elegant methodology allows for the sequential, regioselective functionalization of two remote positions on the scaffold.

  • Mechanism Overview:

    • N7 Protection & C6 Functionalization: A carbamoyl directing group (e.g., -CON(iPr)₂) is installed on the N7 nitrogen. This group directs lithiation (metalation) specifically to the C6 position. Quenching with an electrophile installs the first substituent at C6.[13][14]

    • The "DMG Dance": In the presence of a catalytic amount of an activator (e.g., ClCONR₂), the carbamoyl group "dances" or migrates from the N7 to the N1 position.[13][14]

    • N1 Protection & C2 Functionalization: Now positioned on the N1 nitrogen, the same carbamoyl group directs a second metalation event to the C2 position. Quenching with a second electrophile provides the 2,6-disubstituted 7-azaindole.[13][14][16]

Start 7-Azaindole Step1 1. Install Carbamoyl DMG at N7 Start->Step1 N7_DMG N7-DMG-Azaindole Step1->N7_DMG Step2 2. Directed ortho-Metalation (DoM) at C6 using LDA/LiTMP N7_DMG->Step2 C6_Func C6-Functionalized Azaindole Step2->C6_Func Step3 3. Catalytic 'DMG Dance' (N7 -> N1 Migration) C6_Func->Step3 N1_DMG N1-DMG-Azaindole (C6-Functionalized) Step3->N1_DMG Step4 4. Second DoM at C2 N1_DMG->Step4 C2_C6_Func 2,6-Disubstituted Azaindole Step4->C2_C6_Func End Final Product C2_C6_Func->End

Caption: The Directed Metalation Group (DMG) Dance workflow.

Quantitative Data Summary

The choice of catalyst, ligand, and directing group has a profound impact on the regiochemical outcome of cross-coupling reactions.

Target PositionReaction TypeCatalyst/ConditionsDirecting Group (if any)Typical OutcomeReference
C2 ArylationPd(OAc)₂, acidN-MethylGood selectivity for C2[12]
C3 SulfenylationI₂/DMSONone (NH-free)Excellent C3 selectivity[17]
C4 ArylationPd(II)Glycine (transient) on C3-CHOHigh C4 selectivity[12]
C6 MetalationLiTMPN7-CarbamoylHigh C6 selectivity[13][14]
C6 ArylationPd(OAc)₂N7-OxideGood C6 selectivity[5]
ortho to N-Aryl ChlorinationRh(III)N1-Aryl groupHigh ortho-selectivity on aryl ring[18][19]

Detailed Experimental Protocols

Protocol 1: Regioselective C3-Bromination using Copper(II) Bromide

This protocol is adapted from methodologies demonstrating mild and selective C3-halogenation.[3]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (1.0 eq.).

  • Reagent Addition: Add acetonitrile (approx. 0.1 M concentration) to dissolve the starting material. To the resulting solution, add Copper(II) bromide (CuBr₂) (2.2 eq.).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-bromo-7-azaindole.

  • Validation: Confirm the structure and regiochemistry by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C3-proton signal and the characteristic isotopic pattern for bromine in the mass spectrum will confirm a successful reaction.

Protocol 2: Directed ortho-Metalation at C6 (Step 1 of DMG Dance)

This protocol is based on the work of Snieckus and coworkers for the C6-functionalization of 7-azaindole.[13][14]

  • Prerequisite: Prepare N7-diisopropylcarbamoyl-7-azaindole according to literature procedures.

  • Reaction Setup: In an oven-dried, multi-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of N7-diisopropylcarbamoyl-7-azaindole (1.0 eq.) in anhydrous tetrahydrofuran (THF) (to achieve approx. 0.1 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add freshly prepared lithium tetramethylpiperidide (LiTMP) (2.2 eq.) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting deep-colored solution at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodine (I₂), N,N-dimethylformamide (DMF), or an aldehyde) (2.5-3.0 eq.) as a solution in anhydrous THF, again maintaining the temperature at -78 °C.

  • Warming and Quench: Allow the reaction to stir at -78 °C for 1 hour before slowly warming to room temperature and stirring overnight (12-16 hours). Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the C6-substituted-N7-carbamoyl-7-azaindole.

  • Validation: Confirm the C6 substitution pattern using 2D NMR techniques (NOESY/ROESY) to observe through-space correlation between the C6-substituent and the C5-proton.

References

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313–7317. [Link][13]

  • Request PDF. (n.d.). Regio-Selective C-H Functionalization of 7-Azaindoles. ResearchGate. [Link][12]

  • Zhang, Y., Wang, Y., Qu, H., & Feng, J. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(23), 7891. [Link][20]

  • Qian, G., Hong, X., Liu, B., Mao, H., & Xu, B. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters, 16(19), 5044–5047. [Link][18]

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link][14]

  • Dalziel, M., Patel, J., Kaye, M., Cosman, J., Kitching, M., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58, 7313-7317. [Link][15]

  • Qian, G., Hong, X., Liu, B., Mao, H., & Xu, B. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters, 16(19), 5044–5047. [Link][19]

  • Request PDF. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. [Link][11]

  • Regioseletive C–H functionalization of 7-azaindoles. (n.d.). ResearchGate. [Link][21]

  • Kumar, A., Singh, P., Kumar, V., Singh, K., Singh, A., & Singh, V. K. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link][17]

  • Ferreira, R., da Silva, E. T., & de Mattos, M. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link][22]

  • Han, C., Green, K., Pfeifer, E., & Qu, B. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 629–633. [Link][7]

  • Ferreira, R., da Silva, E. T., & de Mattos, M. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link][23]

  • Svejstrup, T. D., Peng, B., & Jensen, J. H. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. RSC Advances, 8(49), 27769–27776. [Link][1]

  • Arockiam, P. B., Fisch, K. A., & Ackermann, L. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5764. [Link][5]

  • Tani, K., & Trost, B. M. (2014). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 136(49), 17294–17301. [Link][8]

  • Request PDF. (n.d.). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link][3]

  • Regioselective synthesis of C2-substituted 7-azaindoles. Reactions were... (n.d.). ResearchGate. [Link][16]

  • Kromann, J. C., Svejstrup, T. D., & Jensen, J. H. (2020). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. RSC Advances, 10(45), 26978–26985. [Link][2]

  • Fejzagić, A. V., Sharma, M., Karlsen, J., & Jakoblinnert, A. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1. [Link][4]

  • Stanley, L. M., & Hartwig, J. F. (2010). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. Angewandte Chemie International Edition, 49(42), 7745–7749. [Link][9]

  • Skrzyńska, A., & Albrecht, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link][10]

  • Ferreira, R., da Silva, E. T., & de Mattos, M. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link][24]

  • Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. (2016, December 15). Vapourtec. [Link][25]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506. [Link][6]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link][26]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link][27]

Sources

removing water from 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate for sensitive reactions

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 7-AZA-HYD-001 Status: Active Topic: Critical Water Removal for Sensitive Acylation/Chlorination Reactions Compound: 1H-Pyrrolo[2,3-b]pyridin-4-ol (7-azaindole-4-ol)

Executive Summary & Mechanistic Insight

The Problem: Users frequently report "black tar" formation or violent exotherms when reacting 1H-Pyrrolo[2,3-b]pyridin-4-ol with phosphorus oxychloride (


) or thionyl chloride (

).

The Root Cause: This compound does not behave like a simple phenol. It exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone (lactam) form. The pyridone form creates a rigid hydrogen-bond network that traps water molecules within the crystal lattice (lattice water) rather than just on the surface. Standard vacuum drying often fails to break this network, leaving residual water that hydrolyzes sensitive reagents.

Tautomeric Water Trapping Mechanism

The following diagram illustrates why standard drying fails and how the tautomer equilibrium stabilizes water.

Tautomerism Hydroxy Hydroxy Form (Aromatic Phenol-like) Pyridone Pyridone Form (Polar Lactam-like) Hydroxy->Pyridone Tautomerization (Favored in solid state) Water H2O Molecule Pyridone->Water H-Bond Donor (NH) & Acceptor (C=O) Lattice Stable Hydrate Lattice (High Energy Barrier to Dry) Pyridone->Lattice Aggregation Water->Pyridone H-Bonding Water->Lattice Trapped

Caption: Figure 1. The pyridone tautomer acts as a dual H-bond donor/acceptor, locking water into the crystal lattice more aggressively than the hydroxy form.

Validated Dehydration Protocols

Protocol A: Azeotropic Distillation (The Gold Standard)

Best For: Scale-up (>5g), preparation for


 chlorination, or strict anhydrous requirements.
Principle:  Toluene forms a low-boiling azeotrope with water (84.1°C, 20% water), physically "carrying" water out of the lattice at temperatures lower than the boiling point of water.

Reagents:

  • Anhydrous Toluene (PhMe)

  • 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate

Workflow:

Azeotrope Start Start: Hydrated Starting Material Suspend 1. Suspend in Toluene (10-15 mL per gram) Start->Suspend DeanStark 2. Attach Dean-Stark Trap & Reflux Condenser Suspend->DeanStark Reflux 3. Reflux (110°C) for 2-4 Hours Monitor water collection DeanStark->Reflux Check 4. Is Distillate Clear? Reflux->Check Check->Reflux No (Cloudy) Cool 5. Cool to RT under Argon Check->Cool Yes Evap 6. Concentrate in vacuo (Do not expose to air) Cool->Evap Ready Anhydrous Solid Ready for POCl3 Evap->Ready

Caption: Figure 2. Azeotropic distillation workflow using a Dean-Stark apparatus to physically remove lattice water.

Step-by-Step Instructions:

  • Suspension: Place the hydrated heterocycle in a round-bottom flask. Add Toluene (15 mL/g). The compound may not dissolve completely; this is normal.

  • Setup: Attach a Dean-Stark trap pre-filled with toluene and a reflux condenser. Ensure the system is under a nitrogen/argon atmosphere.

  • Reflux: Heat the bath to ~120-130°C to ensure vigorous reflux. Water will co-distill with toluene and separate in the trap.

  • Duration: Reflux until the toluene in the trap is perfectly clear and no water droplets separate (typically 2-4 hours).

  • Isolation: Cool the mixture. If the product precipitates, filter rapidly under inert gas. Alternatively, evaporate the toluene on a rotary evaporator strictly under anhydrous conditions.

Protocol B: Chemical Desiccation (Small Scale)

Best For: Small scale (<1g), samples sensitive to high heat. Risks: 7-azaindole derivatives can sublime under high vacuum/heat.

  • Apparatus: Abderhalden drying pistol or a vacuum oven.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or KOH pellets.
    
  • Procedure:

    • Place sample in a vial (cap off) inside the chamber.

    • Apply high vacuum (<1 mbar).

    • Heat to 60°C (Do not exceed 80°C to avoid sublimation).

    • Dry for 12-24 hours.

Analytical Validation (Quality Control)

Do not assume the material is dry. Verify it using one of the following methods.

MethodTarget MetricProcedure Snippet
qNMR (Recommended) Water peak integral < 0.1 eqDissolve ~10mg in dry DMSO-

(ampoule). Check

3.33 ppm. Compare integral to aromatic CH (1H).
Karl Fischer (KF) Water content < 0.5% w/wCoulometric KF is preferred for small samples. Ensure solubility in the KF medium (methanol/formamide).
Visual Check Reaction appearanceIf adding

causes immediate vigorous bubbling and dark color change, water is still present.

Note on qNMR: In DMSO-


, the water peak appears around 3.3 ppm. However, in the presence of the pyridone tautomer, exchange broadening may occur. Ensure your DMSO is from a fresh ampoule to avoid false positives.

Troubleshooting & FAQs

Q1: My reaction with turned into a black tar immediately. Why?

A: This is the classic signature of "runaway hydrolysis."

  • Mechanism: Residual water reacts with

    
     to form Phosphoric Acid (
    
    
    
    ) and HCl gas.
  • Consequence: The acid catalyzes the polymerization of the electron-rich azaindole ring, and the exotherm degrades the material.

  • Fix: Use Protocol A (Azeotrope). If the reaction must be run, add the

    
     at 0°C very slowly to control the initial exotherm.
    
Q2: I tried drying in a vacuum oven, but the solid disappeared/coated the window.

A: Sublimation occurred.

  • Cause: 1H-Pyrrolo[2,3-b]pyridin-4-ol has a relatively high vapor pressure for a salt-like solid due to its planar aromatic structure.

  • Fix: Lower the temperature to 40-50°C and use a slight bleed of nitrogen (do not use ultra-high vacuum if heating).

Q3: Can I use Benzene instead of Toluene?

A: Yes, Benzene is technically superior because its azeotrope (69°C) is lower, reducing thermal stress. However, due to severe toxicity (carcinogen), Toluene is the standard recommendation. If using Benzene, strict safety containment is required.

Q4: The compound is not dissolving in Toluene. Is this a problem?

A: No. The azeotrope works on the solid-liquid equilibrium. As surface water is removed, lattice water migrates to the surface to restore equilibrium, eventually drying the bulk solid.

References

  • Azeotropic Distillation Principles

    • Separation of Pyridine-Water via Azeotropic Distillation.
    • Source:

  • Synthesis & Handling of 7-Azaindole Derivatives

    • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides. (Describes handling of the scaffold).
    • Source:

  • Chlorin

    
    ): 
    
    • Dehydrative Transformation of Spirooxindoles to Pyrido[2,3-b]indoles via POCl3. (Demonstrates sensitivity of similar indole-like systems to conditions).
    • Source:

  • Analytical Validation (qNMR)

    • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids.
    • Source: [J. Nat.[1] Prod. 2021]([Link])

Sources

Technical Guide: Solubility Optimization & Troubleshooting for 7-Azaindole-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 7-azaindole-4-ol (also known as 4-hydroxy-7-azaindole or 1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one).

Core Technical Insight: Why is this compound difficult?

Before attempting to dissolve 7-azaindole-4-ol, you must understand its physicochemical behavior.[1] Unlike simple indoles, this molecule does not behave as a standard lipophilic organic compound.

The "Pyridone" Trap

While often drawn as the enol form (4-hydroxy), this compound exists predominantly in the keto (pyridone-like) tautomer in solution and the solid state. This creates a rigid intermolecular hydrogen-bonding network (dimers and ribbons) similar to DNA base pairs, resulting in:

  • High Melting Point: (>200°C), indicating high lattice energy.

  • Poor Solubility in Non-Polars: It is effectively insoluble in Hexanes, Toluene, and often Dichloromethane (DCM).

  • Amphoteric Nature: It has both an acidic proton (pyrrole NH / amide-like NH) and a basic site (pyridine N / carbonyl O), making solubility highly pH-dependent.[1]

Solvent Compatibility Matrix

Use this matrix to select the correct solvent system for your specific application.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO Excellent (>50 mM)Recommended for Stock Solutions. Breaks intermolecular H-bonds effectively.[1]
DMF Excellent (>50 mM)Alternative for synthesis; harder to remove than MeOH.
Protic Methanol Good (~10–20 mM)Good for transfers and LC-MS.[1] Solubility increases significantly with heat.
Ethanol Moderate Often used for recrystallization (requires heating to reflux).
Water/PBS Poor (<0.1 mM)Risk of precipitation. Soluble only at extreme pH (<3 or >11).
Chlorinated DCM / Chloroform Poor Not recommended for dissolution. Often forms a suspension unless derivatized.
Non-Polar Hexanes / Et2O Insoluble Use as an anti-solvent to precipitate the compound.

Step-by-Step Troubleshooting Protocols

Scenario A: Creating a Stable Stock Solution (Biological Assays)

Issue: User reports compound crashing out upon dilution into cell culture media.

Mechanism: 7-azaindole-4-ol is hydrophobic.[1] When a high-concentration DMSO stock is spiked into aqueous media (pH 7.4), the "solvophobic effect" drives the molecules to aggregate and crystallize.

Protocol:

  • Dissolve: Prepare a 10 mM or 20 mM stock in anhydrous DMSO. Vortex for 30 seconds. If solid remains, sonicate at 40°C for 5 minutes.

  • Visual Check: Ensure the solution is perfectly clear. Any turbidity indicates micro-crystals that will seed rapid precipitation later.

  • Serial Dilution (The "Intermediate Step"): Do not pipette 1 µL of stock directly into 1 mL of media.

    • Correct Method: Dilute the DMSO stock 1:10 into pure Ethanol or DMSO first to create a working substock (e.g., 1 mM).

    • Final Step: Pipette the substock into the media while vortexing the media. This prevents local high-concentration "hotspots" where precipitation triggers.[1]

Scenario B: Dissolving for Chemical Synthesis (Reactions)

Issue: Compound sits as a sludge at the bottom of the flask in DCM or THF.

Protocol:

  • Switch Solvents: If the reaction allows, switch to DMF or DMAc (Dimethylacetamide).

  • Co-Solvent Approach: If DCM is required (e.g., for a specific catalyst), add a polar co-solvent. A mixture of DCM:Methanol (9:1) often dissolves the compound by disrupting the H-bond network without destroying the non-polar character of the bulk solvent.

  • Derivatization: If solubility is strictly required in non-polars, consider protecting the nitrogen (e.g., Boc-protection) or the oxygen (O-methylation/O-silylation) early in the sequence.[1] This locks the compound in the enol-ether form, drastically increasing solubility in organic solvents.

Scenario C: Purification & Recrystallization

Issue: Compound won't crystallize or oils out.

Protocol:

  • Solvent System: Use Ethanol or Acetonitrile .

  • Method: Dissolve in the minimum amount of boiling solvent. If "oiling out" occurs, add a drop of DMSO to redissolve, then slowly add the anti-solvent (Water or Ether) while stirring rapidly.

  • Cooling: Slow cooling is essential. Rapid cooling traps impurities and leads to amorphous oils.

Visual Troubleshooting Guide

The following decision tree helps you choose the right path based on your experimental constraints.

Solubilityflow Start START: What is your goal? Goal_Bio Biological Assay (Cell/Enzyme) Start->Goal_Bio Goal_Syn Chemical Synthesis Start->Goal_Syn Goal_Pur Purification Start->Goal_Pur DMSO_Stock Dissolve in 100% DMSO (Max 50mM) Goal_Bio->DMSO_Stock Solvent_Choice Solvent Choice? Goal_Syn->Solvent_Choice Recryst Recrystallize Goal_Pur->Recryst Check_Clear Is it clear? DMSO_Stock->Check_Clear Sonicate Sonicate @ 40°C Check_Clear->Sonicate No Dilution Dilute to Media Check_Clear->Dilution Yes Sonicate->Check_Clear Precip PRECIPITATION RISK! Dilution->Precip Direct spike Intermed Use Intermediate Dilution (1:10 in EtOH/DMSO) Dilution->Intermed Stepwise Polar DMF / DMAc / NMP Solvent_Choice->Polar Allowed NonPolar DCM / THF / Toluene Solvent_Choice->NonPolar Required Add_Cosolvent Add MeOH (10%) or Protect (Boc/TBS) NonPolar->Add_Cosolvent Solvent_Rec Boiling EtOH or MeCN Recryst->Solvent_Rec

Figure 1: Decision tree for solvent selection based on experimental intent. Blue paths indicate biological workflows; Red/Yellow paths indicate synthetic chemistry adjustments.[1]

Frequently Asked Questions (FAQs)

Q: I see two spots on my TLC plate. Is my compound impure?

  • A: Not necessarily. Due to the lactam-lactim tautomerism (4-hydroxy vs. 4-oxo), 7-azaindole-4-ol can streak or show "ghost" spots on silica, especially in acidic mobile phases.[1]

    • Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your TLC mobile phase to force the equilibrium to one form and sharpen the spot.

Q: Can I use water to dissolve it for animal studies?

  • A: No. The solubility in water is too low for therapeutic dosing.

    • Fix: Use a formulation vehicle. A common successful vehicle is 5% DMSO + 40% PEG400 + 55% Water . Dissolve in DMSO first, then add PEG400, then slowly add water with vortexing.

Q: Why does the color change to yellow in solution?

  • A: 7-azaindoles are electron-rich and prone to oxidation or trace metal chelation.[1] A slight yellowing in DMSO over time is normal. If it turns dark brown/black, it has degraded (likely oxidation of the pyrrole ring). Store stocks at -20°C, protected from light.

References

  • Tautomerism & Photophysics

    • Chou, P. T., et al. "7-Azaindole-Assisted Lactam-Lactim Tautomerization via Excited-State Double Proton Transfer."[1][2] Journal of the American Chemical Society, vol. 123, no. 49, 2001. Link[1]

    • Insight: Establishes the dominance of the keto-tautomer and the role of solvent-mediated proton transfer, explaining the high polarity and aggreg
  • Synthesis & Purification

    • Schneller, S. W., & Luo, J. K.[3][4] "Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine)." Journal of Organic Chemistry, vol. 45, no. 20, 1980. Link[1]

    • Insight: The foundational synthesis paper describing the hydrolysis of the 4-chloro intermediate and purific
  • Physicochemical Properties

    • Combi-Blocks MSDS & Property Data.[1] "1H-Pyrrolo[2,3-b]pyridin-4-ol."[1][3][5][6] Link

    • Insight: Provides melting point data and safety handling for solubility experiments.
  • Solubility in Drug Discovery

    • Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, vol. 23, 1997. Link

    • Insight: General reference for the "DMSO stock into aqueous buffer" precipitation phenomenon (The "Brick Dust" problem).

Sources

Technical Support Center: Optimizing the Chlorination of 4-Hydroxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-chloro-7-azaindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical transformation. The chlorination of 4-hydroxy-7-azaindole, a key step in the synthesis of numerous biologically active compounds, can present several challenges, from low yields to the formation of problematic impurities.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of 4-hydroxy-7-azaindole. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Question 1: Why is my yield of 4-chloro-7-azaindole consistently low?

Answer: Low yields can stem from several factors, often related to incomplete reaction or degradation of the starting material or product.[2] Here are the most common causes and their solutions:

  • Incomplete Reaction:

    • Insufficient Chlorinating Agent: Ensure you are using a sufficient molar excess of the chlorinating agent, typically phosphorus oxychloride (POCl₃). A common protocol suggests a significant excess of POCl₃, which can also serve as the solvent.[3][4]

    • Suboptimal Temperature and Time: The reaction generally requires heating. Temperatures between 80-110 °C for several hours are typical.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Degradation:

    • Prolonged Reaction Time at High Temperatures: While heat is necessary, excessive exposure can lead to the decomposition of the desired product. Once TLC indicates the consumption of the starting material, proceed with the workup.

    • Presence of Moisture: Chlorinating agents like POCl₃ are highly sensitive to moisture and will decompose, reducing their efficacy.[2] It is crucial to use anhydrous solvents and thoroughly dried glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: My reaction mixture turns dark, and I'm isolating colored impurities. What is causing this and how can I prevent it?

Answer: The formation of dark-colored impurities is a common issue when working with electron-rich heterocyclic systems like 7-azaindole.[2]

  • Cause: At elevated temperatures, side reactions such as polymerization or the formation of charged, colored species can occur. The acidic nature of the reaction medium can also contribute to the formation of these byproducts.

  • Solutions:

    • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature may be beneficial. Avoid excessive heating.

    • Inert Atmosphere: Running the reaction under an inert atmosphere can minimize oxidative side reactions that may contribute to color formation.

    • Purification of Starting Material: Ensure the 4-hydroxy-7-azaindole starting material is of high purity, as impurities can promote side reactions.

Question 3: During the workup, my product seems to be converting back to the starting material. How can I avoid this?

Answer: The 4-chloro group on the 7-azaindole ring is susceptible to hydrolysis back to the 4-hydroxy group, especially in the presence of water at non-neutral pH.[2]

  • Cause: Nucleophilic attack by water on the C4 position, facilitated by either acidic or basic conditions, will lead to the displacement of the chloride.

  • Solutions:

    • Low-Temperature Quenching: Quench the reaction mixture at a low temperature, for instance, by pouring it slowly onto crushed ice. This dissipates the heat generated from the exothermic reaction of excess POCl₃ with water.

    • Careful Neutralization: Carefully and promptly neutralize the acidic solution with a base (e.g., a saturated sodium bicarbonate solution or dilute sodium hydroxide) while keeping the temperature low. The goal is to bring the pH to a neutral or slightly basic range (pH 8.5-9.5 is often cited) to ensure the product is in its free base form and to minimize the time it spends in a highly acidic or basic aqueous environment.[3][4]

    • Prompt Extraction: Once neutralized, extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) without delay.

Question 4: I am observing more than one product spot on my TLC plate, suggesting the formation of isomers. How can I improve the regioselectivity of the chlorination?

Answer: While chlorination at the 4-position is generally favored when starting from the 4-hydroxy precursor, other positions on the azaindole ring can also be reactive.

  • Cause: The pyridine nitrogen of the 7-azaindole ring can be activated towards substitution upon N-oxidation, a common preceding step in this synthesis. This directs the chlorination primarily to the 4-position. However, harsh reaction conditions could potentially lead to chlorination at other positions.

  • Solutions:

    • Controlled Reaction Conditions: Adhering to established protocols with controlled temperature and reaction times is crucial. The use of a catalyst like diisopropylethylamine (DIPEA) has been reported to improve the reaction, potentially enhancing selectivity and yield.[3][4]

    • N-Oxide Intermediate: The most reliable method to ensure C4-chlorination is to proceed through the 7-azaindole-N-oxide intermediate. The N-oxide directs the electrophilic attack of the chlorinating agent to the 4-position.

Question 5: My product crashes out of the aqueous layer during workup as an unmanageable solid. What is happening?

Answer: This is likely due to the precipitation of the hydrochloride salt of your product.[2]

  • Cause: In a highly acidic aqueous environment, the basic nitrogen atoms of the 7-azaindole ring will be protonated, forming a salt that may have low solubility in the workup solvent.

  • Solution:

    • Neutralization: Adjust the pH of the aqueous solution to be neutral or slightly basic. This will deprotonate the product, converting it to the free base which is typically more soluble in organic extraction solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective chlorinating agent for this transformation?

A1: Phosphorus oxychloride (POCl₃) is the most widely used and preferred chlorinating agent for the conversion of 4-hydroxy-7-azaindole to 4-chloro-7-azaindole.[2][3][4] It is effective and often used in excess, serving as both the reagent and the solvent.

Q2: What is the underlying mechanism for the chlorination of 4-hydroxy-7-azaindole with POCl₃?

A2: The reaction proceeds through the activation of the 4-hydroxyl group. The hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate is a good leaving group. Subsequent nucleophilic attack by a chloride ion at the C4 position results in the displacement of the phosphate group, yielding the 4-chloro-7-azaindole product. This is analogous to the mechanism for the chlorination of 4-hydroxyquinolines.[2]

Q3: Is it necessary to protect the nitrogen of the pyrrole ring before chlorination?

A3: In this specific transformation starting from 4-hydroxy-7-azaindole, protection of the pyrrole nitrogen is generally not required. The reaction conditions with POCl₃ are typically compatible with the N-H group.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The disappearance of the more polar 4-hydroxy-7-azaindole spot and the appearance of a new, less polar spot for 4-chloro-7-azaindole will indicate the reaction's progress.

Experimental Protocols

Below are detailed protocols for the synthesis of 4-chloro-7-azaindole, including the preparation of the N-oxide intermediate.

Protocol 1: Synthesis of 7-Azaindole-N-oxide

This initial step is crucial for directing the subsequent chlorination to the 4-position.

Materials:

  • 7-Azaindole

  • Hydrogen Peroxide (30-50% solution)

  • Tetrahydrofuran (THF)

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve 7-azaindole in THF.

  • Cool the solution to 5 °C using an ice bath.

  • Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 15 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Reduce the volume of THF under reduced pressure.

  • Add n-hexane to the concentrated mixture to precipitate the N-oxide as a pale solid.

  • Collect the solid by filtration, wash with n-hexane, and dry under vacuum to obtain 7-azaindole-N-oxide.

Protocol 2: Chlorination of 7-Azaindole-N-oxide

Materials:

  • 7-Azaindole-N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (optional, as solvent)

  • Diisopropylethylamine (DIPEA, catalyst)

  • Crushed ice

  • Saturated sodium bicarbonate solution or 50% NaOH solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a thoroughly dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-azaindole-N-oxide.

  • Add acetonitrile (if used) followed by the slow addition of phosphorus oxychloride at room temperature with stirring.

  • Heat the reaction mixture to 80-100 °C.

  • After approximately 30 minutes at temperature, add a catalytic amount of DIPEA dropwise.

  • Continue to heat the reaction for 2-8 hours, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess POCl₃ and acetonitrile under reduced pressure.

  • Carefully and slowly pour the cooled residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 50% NaOH solution until the pH is between 8.5 and 9.5. A precipitate of the product should form.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure to obtain the crude 4-chloro-7-azaindole.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Summary

ParameterConditionExpected OutcomeReference
Chlorinating Agent Phosphorus oxychloride (POCl₃)Effective chlorination at C4[3][4]
Solvent POCl₃ (neat) or AcetonitrileGood reaction medium[3][4]
Catalyst Diisopropylethylamine (DIPEA)Improved yield and reaction rate[3][4]
Temperature 80-100 °COptimal for reaction completion[3][4]
Reaction Time 2-8 hoursComplete conversion of starting material[3][4]
Workup pH 8.5-9.5Precipitation of the free base product[3][4]
Yield >80%High conversion to desired product[3][4]

Visualizing the Process

Reaction Workflow

Chlorination_Workflow start Start: 4-Hydroxy-7-azaindole n_oxidation N-Oxidation (H₂O₂, THF) start->n_oxidation Step 1 intermediate 7-Azaindole-N-oxide n_oxidation->intermediate chlorination Chlorination (POCl₃, DIPEA, 80-100°C) intermediate->chlorination Step 2 product 4-Chloro-7-azaindole chlorination->product workup Workup (Quench, Neutralize, Extract) product->workup purification Purification (Recrystallization/Chromatography) workup->purification final_product Pure 4-Chloro-7-azaindole purification->final_product Troubleshooting_Tree issue Problem Encountered low_yield Low Yield issue->low_yield impurities Dark Impurities issue->impurities hydrolysis Product Hydrolysis issue->hydrolysis insoluble_product Insoluble Product in Workup issue->insoluble_product check_reagents Check Reagent Stoichiometry & Purity low_yield->check_reagents Possible Cause check_conditions Verify Temp & Time (TLC) low_yield->check_conditions Possible Cause anhydrous Ensure Anhydrous Conditions low_yield->anhydrous Possible Cause control_temp Control Temperature Carefully impurities->control_temp Solution inert_atm Use Inert Atmosphere impurities->inert_atm Solution low_temp_quench Quench on Ice hydrolysis->low_temp_quench Solution careful_neutralize Careful & Prompt Neutralization hydrolysis->careful_neutralize Solution check_ph Check pH (Adjust to 8.5-9.5) insoluble_product->check_ph Solution

Caption: Decision tree for troubleshooting common issues.

References

Sources

Technical Support Center: Crystallization of 1H-Pyrrolo[2,3-b]pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: CRY-7AZA-4OH Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1]

Executive Summary: The Tautomer Trap

User Warning: If you are attempting to crystallize "1H-Pyrrolo[2,3-b]pyridin-4-ol," you are likely fighting a thermodynamic battle against its own structure.[1]

These derivatives exhibit lactam-lactim tautomerism .[1] While often drawn as the "4-ol" (hydroxyl) form in chemical catalogs, the solid-state preference is overwhelmingly for the 1,5-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one (keto/lactam) tautomer.[1]

  • The Challenge: In solution, the equilibrium shifts based on solvent polarity and pH.

  • The Consequence: Rapid precipitation often traps the molecule in a metastable amorphous state or "oil" because the molecules cannot align their Hydrogen-Bond (H-bond) donors/acceptors fast enough to match the preferred crystal lattice (usually the keto-dimer).

Tautomer-Driven Solvent Selection Workflow

TautomerSelection Start Target: 1H-Pyrrolo[2,3-b]pyridin-4-ol Solvent Select Primary Solvent Start->Solvent Protic Polar Protic (MeOH, EtOH) Stabilizes '4-ol' via H-bonding Solvent->Protic High Solubility Aprotic Polar Aprotic (DMSO, DMF) Stabilizes '4-one' (Dipole) Solvent->Aprotic Max Solubility Result1 Risk: Solvates/Co-crystals Slow Evaporation Required Protic->Result1 Result2 Goal: Stable Lactam Solid Use Anti-solvent (Water/ACN) Aprotic->Result2

Figure 1: Solvent influence on tautomeric equilibrium and crystallization outcome.

Solvent System Compatibility Matrix

The 7-azaindole scaffold is rigid and planar, leading to high lattice energy (high melting point) but poor solubility in standard organic solvents.[1]

Solvent ClassSpecific SolventSolubility RatingRole in CrystallizationRisk Factor
Super-Solvents DMSO, DMF, DMAcHigh (>100 mg/mL)Primary solvent for dissolution.[1]High: Difficult to remove; prone to forming solvates.[1]
Protic Methanol, EthanolModerate Good for cooling crystallization.[1]Medium: Can stabilize the "wrong" tautomer; esterification side-reactions if acidic.[1]
Acidic Acetic Acid (Glacial)High Protonates N7, breaking lattice energy.[1]Low: Excellent for "pH Swing" crystallization.[1]
Anti-Solvents WaterNil (pH dependent)Strongest anti-solvent for DMSO/MeOH.[1]Medium: Oiling out if added too fast.[1][2]
Anti-Solvents Acetonitrile (ACN)Low Good anti-solvent for DMF.[1]Low: Promotes cleaner crystals than water.[1]
Non-Polar Hexanes, HeptaneNil Do Not Use as primary.[1]High: Causes immediate gumming/oiling out.[1]

Experimental Protocols

Protocol A: The "pH Swing" (Reactive Crystallization)

Best for: High purity isolation from crude reaction mixtures.

Theory: 7-azaindoles are amphoteric.[1] The pyridine nitrogen (N7) is basic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Protonation makes it water-soluble; deprotonation returns it to the neutral, insoluble solid.
  • Dissolution: Suspend crude solid in 10% aqueous Acetic Acid (or 1M HCl).

    • Ratio: 10-15 mL per gram of solid.[1]

    • Action: Stir until fully dissolved. Filter off any insoluble black tar (charcoal treatment optional here).[1]

  • Neutralization (The Critical Step):

    • Place the acidic filtrate in a vessel with overhead stirring (200-300 RPM).

    • Slowly add 2M NaOH or NH₄OH dropwise.[1]

    • Target: pH 6.5 - 7.0.[1]

  • Ripening:

    • A thick precipitate will form.[1] Do not filter immediately.

    • Heat the slurry to 50°C for 1-2 hours. This "Ostwald Ripening" converts amorphous material into crystalline lactam.[1]

  • Isolation: Cool to room temperature (RT), filter, and wash with water followed by cold acetone (to remove water).[1]

Protocol B: DMSO/Water Anti-Solvent Drowning

Best for: Final polishing and polymorph control.

  • Dissolution: Dissolve 1g of compound in the minimum volume of DMSO at 60°C. (approx. 3-5 mL).

  • Cloud Point Determination:

    • Add Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

    • Stop immediately.

  • Seeding: Add a few crystals of pure product (if available). If not, scratch the glass wall.[1]

  • Crystallization:

    • Allow to cool to RT slowly (wrapped in foil/insulation).

    • Once solids appear, add more water (10 mL) over 30 minutes to drive yield.

  • Wash: Filter and wash copiously with water to remove DMSO, then Hexanes.[1]

Troubleshooting Guide (FAQs)

Issue: "My product is Oiling Out (Liquid-Liquid Phase Separation)."

Diagnosis: The melting point of your solvated compound is lower than the temperature of your solution. This is common with 7-azaindoles in mixed solvents.[1]

Immediate Rescue Plan:

  • Re-heat: Warm the mixture until the oil dissolves back into a clear solution.

  • Add "Good" Solvent: Add 10-20% more of the dissolving solvent (e.g., DMSO or MeOH).[1]

  • Seed at High Temp: Cool very slowly. Add seed crystals while the solution is still hot (just below saturation).

  • Agitation: Increase stirring speed to prevent oil droplets from coalescing at the bottom.

Issue: "I got a Gel instead of crystals."

Diagnosis: 4-hydroxy-7-azaindoles form strong 1D Hydrogen-bond chains (ribbons) that trap solvent, forming organogels.[1] Fix:

  • Avoid: Pure alcohols (MeOH/EtOH).[1]

  • Switch: Use Acetonitrile or Ethyl Acetate as the anti-solvent. These disrupt the H-bond network better than water.[1]

  • Thermal Cycling: Heat the gel to reflux and cool it down 3-4 times. This breaks the gel network and promotes densification.

Decision Tree: Troubleshooting Oiling Out

OilingOut Problem Problem: Oiling Out CheckTemp Is Temp > Melting Point (Solvated)? Problem->CheckTemp YesTemp Yes: Solution is too hot for anti-solvent addition CheckTemp->YesTemp Likely NoTemp No: Impurities lowering MP or Supersaturation too high CheckTemp->NoTemp Likely Action1 Action: Lower Temp before adding anti-solvent YesTemp->Action1 Action2 Action: Add more Primary Solvent (Reduce Supersaturation) NoTemp->Action2 Action3 Action: Seed at Cloud Point Action1->Action3 Action2->Action3

Figure 2: Logic flow for resolving Liquid-Liquid Phase Separation (Oiling Out).

References

  • Tautomerism in 7-Azaindoles

    • Catalán, J., et al.[1] "The tautomerism of 7-azaindole." Journal of the American Chemical Society.[3]

  • General Crystallization Troubleshooting

    • Nichols, L. "Troubleshooting Crystallization - Oiling Out."[1] Chemistry LibreTexts.

  • Synthesis and Purification of 7-Azaindole Derivatives

    • Liebeskind, L. S., et al. "Synthesis of 7-Azaindoles."[1] Journal of Organic Chemistry.

  • Solubility & Pharmacokinetics

    • BenchChem Technical Support.[1][4] "Purification of 1H-pyrrolo[2,3-b]pyridine derivatives."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific 1H-Pyrrolo[2,3-b]pyridin-4-ol derivatives before handling.

Sources

Technical Support Center: Stability of 1H-Pyrrolo[2,3-b]pyridin-4-ol Hydrate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development Support

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate. The focus is on understanding and troubleshooting stability issues encountered under basic (alkaline) conditions. The insights and protocols herein are designed to ensure experimental robustness and data integrity.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses fundamental questions regarding the chemical behavior of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate in basic environments.

Q1: What inherent structural features of 1H-Pyrrolo[2,3-b]pyridin-4-ol make it susceptible to instability in basic conditions?

A1: The sensitivity of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold to basic conditions stems from several electronic and structural factors.[1]

  • Acidic Protons: The molecule possesses two key acidic protons: one on the pyrrole nitrogen (N1) and another on the hydroxyl group at the 4-position (a phenolic proton). In a basic medium (high pH), hydroxide ions (OH⁻) are sufficiently strong to deprotonate these sites.

  • Increased Electron Density: Deprotonation, particularly of the 4-hydroxyl group, generates a phenoxide-like anion. This injects significant electron density into the fused aromatic ring system. While this can be stabilizing in some respects, it renders the molecule highly susceptible to oxidative degradation, as electron-rich aromatic systems are more easily oxidized.

  • Anion Instability: The resulting 7-azaindol-1-yl anion can be unstable, especially in the presence of air (oxygen) and moisture.[2] This heightened reactivity can lead to the formation of colored impurities and complex degradation product profiles.

Q2: What are the most probable degradation pathways for this compound under basic conditions?

A2: While specific degradation products must be empirically identified, the primary pathway is likely oxidation , facilitated by the electron-rich nature of the deprotonated molecule. Under more strenuous basic conditions (e.g., elevated temperature, strong base), hydrolytic cleavage of the pyrrole ring could occur, although this is generally less common than for related structures like pyrrolo[3,4-c]pyridine-1,3-diones.[3][4] A potential oxidative pathway could involve the formation of quinone-like structures or oligomeric/polymeric materials, which often present as a darkening or color change in the solution.

Q3: How does the "hydrate" form of the compound influence its stability?

A3: The hydrate designation indicates that water molecules are incorporated into the compound's crystal lattice. This can influence stability in several ways:

  • Solid-State Stability: The integrated water molecules can either stabilize the crystal structure through hydrogen bonding or create potential sites for solid-state degradation if the compound is sensitive to hydrolysis.

  • Dissolution Profile: Upon dissolution in a basic solvent, the hydrate water becomes part of the bulk solvent. However, its presence in the solid starting material ensures that the molecule is immediately exposed to water, a key reagent in many degradation pathways, including hydrolysis.[5]

Q4: Why is a "forced degradation" study essential when working with this compound?

A4: A forced degradation (or stress testing) study is a regulatory requirement and a critical tool in drug development.[6] Its purpose is to intentionally degrade the compound under harsh conditions (e.g., strong base, strong acid, oxidation, heat, light) to:

  • Identify Potential Degradants: It helps elucidate the structure of degradation products that could form during manufacturing or long-term storage.

  • Develop Stability-Indicating Methods: The study is crucial for developing analytical methods (typically HPLC) that can separate the parent compound from all potential impurities and degradants, ensuring accurate quantification.[7]

  • Understand Degradation Pathways: It provides insight into the chemical liabilities of the molecule, guiding formulation and handling strategies to minimize degradation.[6]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This guide provides a structured approach to identifying and mitigating common problems encountered during experiments.

Issue 1: Rapid Color Change and Degradation Observed in a Basic Reaction Mixture

  • Symptoms:

    • The reaction solution rapidly changes color (e.g., from colorless to yellow, brown, or black) upon addition of a base.

    • In-process analysis (TLC, LC-MS) shows rapid consumption of the starting material and the appearance of multiple new, often poorly resolved, spots/peaks.

  • Possible Causes & Troubleshooting Steps:

    • Cause A: Oxidative Degradation. The deprotonated compound is reacting with dissolved oxygen in the solvent.

      • Action: Degas all solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes) before adding reagents. Maintain a positive pressure of an inert atmosphere (N₂ or Ar) over the reaction mixture throughout the experiment.

    • Cause B: Base Concentration is Too High. The strength of the base is causing rapid, uncontrolled degradation or side reactions.

      • Action: Consider using a weaker or non-nucleophilic organic base (e.g., DBU, DIPEA) instead of strong inorganic bases like NaOH or KOH. Perform a screen of different bases to find one that facilitates the desired reaction without significant degradation.

    • Cause C: Temperature is Too High. The combination of basic pH and elevated temperature is accelerating degradation.

      • Action: Run the reaction at a lower temperature. If the reaction is too slow at room temperature, consider cooling it to 0 °C or below before and during the addition of the base.

Issue 2: Appearance of an Unknown Peak in HPLC/LC-MS After Storage in a Basic Buffer

  • Symptoms:

    • A new, significant peak appears in the chromatogram of a sample that has been stored in a basic buffer (e.g., pH 9 carbonate buffer).

    • The area of the parent compound peak decreases over time.

  • Possible Causes & Troubleshooting Steps:

    • Cause A: Hydrolytic or Oxidative Degradation. The compound is not stable in the chosen buffer system at that pH.

      • Action 1 (Characterize): Use LC-MS to determine the molecular weight of the unknown impurity.[1] This is the first critical step in identifying the degradant. If possible, isolate the impurity using preparative HPLC for structural elucidation by NMR.[1]

      • Action 2 (Optimize): Determine the pH-stability profile of your compound. Prepare solutions in a range of buffers (see Table 1) and monitor the formation of the impurity over time. This will identify the optimal pH range for stability.

      • Action 3 (Mitigate): If possible, work at a lower pH where the compound is more stable. If a basic pH is required, keep the solution time as short as possible and maintain low temperatures (2-8 °C).

Section 3: Protocols and Methodologies

These protocols provide a validated starting point for key experiments.

Protocol 1: Basic Forced Degradation Study

This protocol outlines a standard procedure to assess the stability of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate in a basic solution.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Sample Preparation:

    • Test Sample: In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M NaOH. This creates a final concentration of 0.1 mg/mL in 0.09 M NaOH.

    • Control Sample: In a separate vial, add 1 mL of the stock solution to 9 mL of purified water.

  • Stress Conditions: Place both vials in a controlled environment, such as a water bath set to 60 °C.

  • Time Point Analysis: Withdraw aliquots (e.g., 100 µL) from both the test and control samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching and Dilution: Immediately neutralize the aliquot from the test sample by adding it to a pre-determined volume of an acidic buffer (e.g., 900 µL of mobile phase containing 0.1% formic acid) to stop the degradation. Dilute the control sample aliquot with the same volume of mobile phase.

  • Analysis: Analyze all samples immediately by a stability-indicating HPLC-UV method (see Protocol 2).

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the test sample to that in the control sample at each time point. Identify and quantify major degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point)

This method provides a baseline for monitoring the stability of the parent compound and separating it from potential degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm and 280 nm, or use a Diode Array Detector (DAD) to scan for the optimal wavelength and check for peak purity.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Validation Check: The method is considered "stability-indicating" if the peaks corresponding to the degradation products (from the forced degradation study) are well-resolved from the main compound peak.

Section 4: Data and Visualization

Data Presentation

Table 1: Recommended Buffer Systems for pH-Stability Profile Studies

Target pH Buffer System Typical Concentration Notes
7.0 - 8.0 Phosphate Buffer (Na₂HPO₄/NaH₂PO₄) 25-50 mM Widely used, but can catalyze certain degradation reactions.
8.0 - 9.0 Borate Buffer (Boric Acid/NaOH) 25-50 mM Can form complexes with diols; check for compatibility.

| 9.0 - 10.0 | Carbonate Buffer (NaHCO₃/Na₂CO₃) | 25-50 mM | Suitable for higher pH ranges. Ensure solutions are freshly prepared. |

Diagrams and Workflows

G cluster_pathway Hypothetical Degradation Pathway A 1H-Pyrrolo[2,3-b]pyridin-4-ol B Deprotonated Anion (Electron-Rich) A->B  OH⁻ (Base) C Oxidized Intermediates (e.g., Quinone-like) B->C  O₂ (Air)  (Oxidation) D Oligomers / Colored Products C->D  Further Reaction

Caption: Hypothetical degradation pathway under basic/oxidative conditions.

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Degradation Start Unexpected Degradation or Color Change Observed Check_Inert Is the system under an inert atmosphere? Start->Check_Inert Implement_Inert Action: Degas solvents & use N₂ or Ar blanket Check_Inert->Implement_Inert No Check_Temp Is the temperature above ambient? Check_Inert->Check_Temp Yes Implement_Inert->Check_Temp Lower_Temp Action: Reduce reaction temperature (e.g., to 0°C) Check_Temp->Lower_Temp Yes Check_Base Is a strong, nucleophilic base being used? Check_Temp->Check_Base No Lower_Temp->Check_Base Change_Base Action: Screen weaker or non-nucleophilic bases Check_Base->Change_Base Yes Re_Analyze Re-run experiment and analyze results Check_Base->Re_Analyze No Change_Base->Re_Analyze

Caption: Troubleshooting workflow for identifying sources of degradation.

G cluster_workflow Experimental Workflow for Forced Degradation Study Prep_Stock 1. Prepare Stock Solution (1 mg/mL in ACN) Prep_Samples 2. Prepare Test (0.1M NaOH) & Control (H₂O) Samples Prep_Stock->Prep_Samples Stress 3. Apply Stress (e.g., 60°C) Prep_Samples->Stress Sample_Time 4. Sample at Time Points (0, 2, 4, 8, 24h) Stress->Sample_Time Quench 5. Quench (neutralize) & Dilute Aliquots Sample_Time->Quench Analyze 6. Analyze by Stability- Indicating HPLC Quench->Analyze Report 7. Calculate % Degradation & Identify Products Analyze->Report

Caption: Step-by-step workflow for a basic forced degradation study.

References

  • Muszalska, I., et al. (2014). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. This study discusses the alkaline hydrolysis and degradation mechanism of related pyrrolopyridine structures.
  • Muszalska, I., & Sobczak, A. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. This paper highlights that related derivatives are extremely unstable in alkaline medium. Available at: [Link]

  • Moussa, Z. (2018). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. This publication notes that the 7-azaindol-1-yl anion can be unstable towards air and moisture. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. This article discusses how basic conditions can catalyze hydrolysis and other degradation reactions in pharmaceuticals. Available at: [Link]

  • Singh, R., & Rehman, Z.U. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research, 3(1), 54. This reference outlines the purpose and methodology of forced degradation studies. Available at: [Link]

  • Srinivasu, K., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. This paper details the use of HPLC for analyzing degradation under various stress conditions, including basic conditions. Available at: [Link]

  • Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. This paper discusses the pKa of 7-azaindole. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced art of 7-azaindole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions with confidence.

This resource is structured to provide rapid answers to common questions while also offering in-depth troubleshooting guidance for more complex challenges. We will explore the critical role of temperature in dictating reaction outcomes, from yield and purity to regioselectivity.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter regarding temperature optimization in 7-azaindole functionalization:

Q1: My Suzuki coupling reaction is sluggish or not going to completion. Should I just increase the temperature?

A1: While a moderate increase in temperature can be beneficial for sluggish Suzuki couplings, it's not always the best first step. Excessively high temperatures can lead to catalyst decomposition, byproduct formation, or deacetylation if you are using N-acetyl protected 7-azaindole.[1] Before increasing the temperature, first ensure your catalyst is active, your solvent is anhydrous, and your base is appropriate for the specific transformation.[1] For some couplings, microwave irradiation can be a more effective way to improve reaction kinetics through rapid and uniform heating.[1]

Q2: I'm observing significant byproduct formation in my C-H functionalization reaction. How can temperature manipulation help?

A2: Temperature is a critical parameter for controlling byproduct formation. Often, side reactions have different activation energies than the desired transformation. By carefully adjusting the temperature, you can favor the kinetics of the desired reaction pathway. For example, in certain Chichibabin-type syntheses, dimerization of lithiated intermediates can be a problematic side reaction. Modifying the reaction temperature, along with the rate of reagent addition, can help minimize this.[1]

Q3: Can temperature influence the regioselectivity of my 7-azaindole functionalization?

A3: Absolutely. The site of functionalization on the 7-azaindole ring can be highly dependent on the reaction conditions, with temperature playing a key role. This is often a case of kinetic versus thermodynamic control. At lower temperatures, the reaction may favor the kinetically preferred product (the one that forms fastest), while at higher temperatures, the thermodynamically more stable product may be favored.[2][3] For instance, in some palladium-catalyzed C-H arylations, the regioselectivity can be tuned by altering the reaction temperature in conjunction with other parameters like the choice of ligand and additives.

Q4: What are the advantages of using microwave irradiation for heating compared to a traditional oil bath?

A4: Microwave-assisted synthesis offers several advantages, including dramatically reduced reaction times, often from hours to minutes.[4][5] This is due to the direct and uniform heating of the reaction mixture, which minimizes thermal gradients and can lead to higher yields and purer products.[6] In a study on the synthesis of 7-azaindoles via an iron-catalyzed cyclization, microwave heating at 130 °C for 60 minutes provided a good yield, whereas conventional heating resulted in a significantly lower yield.[7]

Q5: My reaction seems to be stalling. What are some initial temperature-related troubleshooting steps?

A5: If your reaction has stalled, and you have ruled out other factors like reagent purity and catalyst activity, a cautious and incremental increase in temperature can be a viable strategy. Monitor the reaction progress closely by TLC or LC-MS. If you are using microwave-assisted synthesis, optimizing the irradiation time and temperature is crucial.[1] Be mindful that each reaction will have an optimal temperature window, beyond which decomposition may occur.[7]

Troubleshooting Guide: Navigating Thermal Challenges

This section provides a more in-depth, problem-oriented approach to resolving common issues encountered during the temperature optimization of 7-azaindole functionalization.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Insufficient Thermal Energy The activation energy for the reaction is not being met. Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and the appearance of byproducts. For palladium-catalyzed reactions, a temperature range of 80-110 °C is often a good starting point for optimization.[7]
Catalyst Decomposition at High Temperatures Palladium catalysts, in particular, can be thermally sensitive. If you suspect catalyst death at elevated temperatures, consider screening a more thermally stable ligand or catalyst system. Alternatively, investigate if a lower temperature with a longer reaction time can achieve the desired conversion.
Thermodynamic vs. Kinetic Control Your desired product may be kinetically favored at lower temperatures, while at higher temperatures, an undesired but more stable byproduct is formed.[2] Perform a temperature screening study to identify the optimal balance.
Problem 2: Formation of Significant Byproducts
Potential Cause Suggested Solution
Competing Reaction Pathways Analyze the byproducts to understand the competing reaction pathways. Adjusting the reaction temperature can often suppress side reactions. For instance, in some domino reactions, the choice of an alkali-amide base in combination with a specific temperature can dictate the selectivity between the formation of 7-azaindole and the reduced 7-azaindoline.[1]
Decomposition of Starting Material or Product High temperatures can lead to the degradation of sensitive functional groups on your 7-azaindole or coupling partner.[7] If you observe a complex mixture of unidentifiable products, try running the reaction at a lower temperature for a longer duration.
Dimerization or Polymerization In some reactions, such as Chichibabin-type cyclizations, dimerization of reactive intermediates can occur.[1] Lowering the reaction temperature and slowing the rate of reagent addition can often mitigate this issue.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for a Suzuki Coupling Reaction (Conventional Heating)

This protocol provides a general workflow for optimizing the reaction temperature for a generic Suzuki coupling of a halo-7-azaindole with a boronic acid.

Materials:

  • Halo-7-azaindole (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Reaction vials or round-bottom flasks

  • Heating block or oil bath with a temperature controller

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Setup: In parallel, set up a series of identical reactions in separate vials. To each vial, add the halo-7-azaindole, boronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill each vial with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst to each vial.

  • Temperature Gradient: Place each vial in a pre-heated heating block or oil bath set to a different temperature (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS. Note the time to completion and the formation of any byproducts at each temperature.

  • Analysis: After a set time (e.g., 12-24 hours), or upon completion, quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the yield and purity at each temperature.

  • Optimization: Based on the results, select the optimal temperature that provides the best balance of reaction rate, yield, and purity. Further optimization of other parameters (catalyst loading, base, solvent) can then be performed at this determined temperature.

Protocol 2: Microwave-Assisted Iron-Catalyzed Cyclization for 7-Azaindole Synthesis

This protocol is adapted from a reported procedure for the synthesis of 7-azaindoles and highlights the use of microwave irradiation for rapid temperature optimization.[7]

Materials:

  • Substituted 3-iodo-pyridin-2-ylamine (1.0 equiv)

  • Terminal alkyne (3.0 equiv)

  • Iron(III) acetylacetonate (Fe(acac)₃) (0.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Microwave reactor with temperature and time control

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the substituted 3-iodo-pyridin-2-ylamine, terminal alkyne, Fe(acac)₃, CuI, and KOtBu.

  • Solvent Addition: Add NMP to the vial.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at 130 °C for 60 minutes. It is crucial to have established that this is the optimal temperature; initial optimization would involve running the reaction at a range of temperatures (e.g., 100 °C, 110 °C, 120 °C, 130 °C, 140 °C) and monitoring the outcome.[7]

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. The reaction mixture can then be purified by column chromatography to isolate the desired 7-azaindole.

Data Presentation & Visualization

Table 1: Example Data for Temperature Optimization of a Suzuki Coupling
EntryTemperature (°C)Time (h)Conversion (%)Desired Product Yield (%)Main Byproduct (%)
160244540<5
2801290855
31006>95927
41204>958018 (Decomposition)

This table illustrates how increasing temperature can decrease reaction time and increase yield up to an optimal point, after which byproduct formation and decomposition may become significant.

Diagram 1: General Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Refinement A Define Temperature Range (e.g., 60-120°C) B Set up Parallel Reactions (Identical conditions, varied T) A->B C Monitor Reactions (TLC, LC-MS) B->C D Analyze Crude Mixtures (Yield, Purity) C->D E Identify Optimal Temperature (Best balance of rate, yield, purity) D->E F Fine-tune Temperature (Smaller increments around optimum) E->F G Optimize Other Parameters (Concentration, Catalyst Loading) F->G

Caption: A three-phase workflow for systematic temperature optimization.

Diagram 2: Troubleshooting Temperature-Related Issues

G Start Reaction Issue (Low Yield / Byproducts) Q1 Is the reaction sluggish? Start->Q1 A1 Incrementally Increase Temperature Q1->A1 Yes Q2 Are there significant byproducts? Q1->Q2 No End Optimized Reaction A1->End A2 Decrease Temperature Q2->A2 Yes Q2->End No Q3 Is decomposition observed? A2->Q3 A3 Significantly Decrease Temperature & Consider a more stable catalyst Q3->A3 Yes Q3->End No A3->End

Caption: A decision tree for troubleshooting common temperature-related problems.

References

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Le, T. N., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Advances, 9(70), 41065-41070. Available from: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Retrieved from [Link]

  • Regio-Selective C H Functionalization of 7-Azaindoles. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum. Retrieved from [Link]

  • Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. (2013). Organic Letters. Retrieved from [Link]

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2011). Molecules. Retrieved from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Retrieved from [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Retrieved from [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of 1H-Pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with assay reproducibility when utilizing 1H-Pyrrolo[2,3-b]pyridin-4-ol (CAS: 74420-02-3), also known as 4-hydroxy-7-azaindole. While this compound is a highly valuable building block in medicinal chemistry and kinase inhibitor design, its profound hygroscopicity often compromises quantitative assays.

This guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols required to maintain the scientific integrity of your workflows.

The Mechanistic Basis of Hygroscopicity

To handle a chemical effectively, you must first understand its behavior at the molecular level. Why does 1H-Pyrrolo[2,3-b]pyridin-4-ol absorb moisture so aggressively?

The answer lies in its molecular architecture. The 7-azaindole core contains a pyrrole nitrogen (NH, a strong hydrogen bond donor) and a pyridine nitrogen (N, a strong hydrogen bond acceptor). The addition of the 4-hydroxyl (-OH) group introduces a third highly active site capable of both donating and accepting hydrogen bonds. Furthermore, hydroxypyridines can undergo tautomerization to pyridone-like structures, which further stabilizes water coordination[1].

This triad creates a perfect thermodynamic sink for atmospheric moisture, leading to the rapid formation of hydrates upon exposure to ambient air. When researchers weigh the hydrated compound assuming the anhydrous molecular weight, the actual active pharmaceutical ingredient (API) concentration in the resulting stock solution is significantly lower. This stoichiometric error propagates through the entire experimental pipeline, causing unexplained shifts in IC50 values and assay variability.

Mechanism A 1H-Pyrrolo[2,3-b]pyridin-4-ol (Anhydrous API) C H-Bonding Network (NH, N, OH coordination) A->C B Atmospheric H2O (Humidity >30%) B->C D Hydrate Formation (Increased Mass) C->D E Weighing Inaccuracy (Lower Effective Molarity) D->E F Assay Failure (Shifted IC50 / False Negatives) E->F

Logical flow of moisture absorption leading to downstream assay failure.

Quantitative Data & Storage Parameters

To establish a baseline for proper handling, adhere to the following physicochemical parameters and storage guidelines.

ParameterSpecification / RecommendationCausality / Rationale
Molecular Weight 134.14 g/mol (Anhydrous)Baseline for stoichiometric calculations.
Storage Temperature 4°C (Refrigerated)Minimizes thermal kinetic energy, reducing the rate of degradation and tautomeric shifts.
Atmosphere Inert Gas (Argon/Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrate formation.
Solubility (Stock) DMSO or DMF (Anhydrous)High polarity solvents disrupt the compound's internal H-bonding network.
Hygroscopic Threshold Exposure > 5 mins at ambient RHRapidly absorbs water; weighing must be conducted swiftly in a controlled environment.
Troubleshooting & FAQs

Q: My powder has clumped together and formed a sticky, resinous film inside the vial. Is it ruined? A: Not necessarily, but it is heavily hydrated. The clumping is a macroscopic manifestation of intermolecular hydrogen bonding facilitated by water molecules bridging the azaindole monomers. You must desiccate the compound before use (see Protocol 1). Do not attempt to scrape and weigh the sticky mass, as your molarity calculations will be grossly inaccurate.

Q: I prepared a 10 mM stock solution in DMSO, but my cell-based assay shows a 3-fold drop in potency compared to last month. What happened? A: This is the classic signature of hygroscopic mass error combined with potential freeze-thaw degradation. If you opened the cold vial before it equilibrated to room temperature, condensation immediately formed on the powder. You weighed a mixture of compound and water. Furthermore, DMSO itself is highly hygroscopic; if your DMSO absorbed water, it can cause the compound to precipitate microscopically. Always use fresh, anhydrous DMSO in a septum-sealed bottle.

Q: Can I just bake the compound in an oven to dry it? A: No. Heating 1H-Pyrrolo[2,3-b]pyridin-4-ol in the presence of ambient oxygen and moisture can induce oxidative degradation or unwanted side reactions. Drying must be done under vacuum at ambient or slightly elevated temperatures in the presence of a chemical desiccant.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness in your data, every protocol must be a self-validating system. This means incorporating analytical checks that prove the procedure was successful before moving to the next phase.

Protocol 1: Vacuum Desiccation and Recovery

Use this protocol if your compound has clumped or been exposed to ambient air.

  • Preparation: Transfer the open vial of 1H-Pyrrolo[2,3-b]pyridin-4-ol into a vacuum desiccator containing fresh, active desiccant (e.g., phosphorus pentoxide or indicating silica gel).

  • Evacuation: Apply a high vacuum (< 10 mbar) for a minimum of 24 hours at room temperature.

  • Self-Validation (Constant Mass): Weigh the vial rapidly on an analytical balance. Return it to the desiccator for another 4 hours, then weigh again.

    • Validation Check: If the mass difference is < 0.1%, the compound is successfully dehydrated. If it continues to lose mass, repeat the vacuum cycle.

  • Storage: Backfill the desiccator with dry Argon or Nitrogen before opening. Immediately cap the vial tightly and seal with Parafilm.

Protocol 2: Inert-Atmosphere Weighing and Stock Solution Preparation

Use this protocol to prepare accurate molar stock solutions.

  • Equilibration: Remove the sealed vial from 4°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the API.

  • Inert Handling: Transfer the vial, a micro-spatula, a tared amber glass vial, and anhydrous DMSO into a glove bag or glove box purged with Nitrogen/Argon.

  • Weighing: Weigh the desired mass of the anhydrous compound into the tared vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly into the vial while still under inert atmosphere to create a 10 mM or 50 mM stock. Vortex until completely clear.

  • Self-Validation (Spectroscopic Check): Take a 1 µL aliquot, dilute it in 1 mL of methanol, and run a quick UV-Vis scan.

    • Validation Check: Compare the absorbance at the expected

      
       to a known standard curve to verify the exact concentration before proceeding to biological assays.
      
  • Aliquot and Freeze: Divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed tubes. Store at -20°C or -80°C. Discard any unused portion of an aliquot after thawing.

ProtocolWorkflow S1 Equilibrate Vial to RT (Inside Desiccator) S2 Purge Glovebox (Argon/Nitrogen) S1->S2 S3 Weigh API (Analytical Balance) S2->S3 S4 Dissolve in Anhydrous DMSO (Under Inert Gas) S3->S4 S5 Self-Validation (UV-Vis / LC-MS Check) S4->S5 S6 Aliquot & Store at -20°C (Single-Use Tubes) S5->S6

Self-validating workflow for handling and storing hygroscopic azaindoles.

References
  • Title: Supporting coordination through hydrogen bonding in lanthanide complexes of 7-azaindole-N-oxide Source: CrystEngComm (RSC Publishing) URL: [Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Interpretation of 1H-Pyrrolo[2,3-b]pyridin-4-ol Hydrate: A Comparative and Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth interpretation of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate. In the absence of a publicly available, experimentally-verified spectrum for this specific hydrated compound, this guide will leverage a comparative analysis of structurally related molecules and fundamental NMR principles to predict and rationalize the spectrum. This approach not only offers a robust framework for interpreting future experimental data for this molecule but also serves as a valuable educational tool for researchers working with similar heterocyclic systems.

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] Accurate structural elucidation is paramount in drug discovery, and 1H NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the nuances of the expected chemical shifts, coupling constants, and the significant impact of the hydroxyl group and the water of hydration on the spectrum.

Predicted 1H NMR Spectrum of 1H-Pyrrolo[2,3-b]pyridin-4-ol

The predicted 1H NMR spectrum of 1H-Pyrrolo[2,3-b]pyridin-4-ol is based on data from the parent 7-azaindole scaffold and substituted analogues.[3][4][5] The presence of the electron-donating hydroxyl group at the C4 position is expected to significantly influence the chemical shifts of the protons on the pyridine ring.

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for 1H-Pyrrolo[2,3-b]pyridin-4-ol in DMSO-d6

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H1 (NH)~11.0 - 12.0br s-The pyrrole NH proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d6, it is expected to be a broad singlet in the downfield region due to hydrogen bonding with the solvent.
H2~7.2 - 7.4tJ2,3 ≈ 2.5-3.0 Hz, J1,2 ≈ 2.5-3.0 HzThis proton is on the electron-rich pyrrole ring and is expected to appear as a triplet due to coupling with H1 and H3.
H3~6.4 - 6.6ddJ2,3 ≈ 2.5-3.0 Hz, J1,3 ≈ 1.5-2.0 HzCoupled to both H1 and H2, this proton will appear as a doublet of doublets.
H5~7.8 - 8.0dJ5,6 ≈ 5.0-6.0 HzThe hydroxyl group at C4 will deshield the adjacent H5 proton on the pyridine ring, shifting it downfield. It will appear as a doublet due to coupling with H6.
H6~6.8 - 7.0dJ5,6 ≈ 5.0-6.0 HzThis proton is coupled to H5 and will appear as a doublet.
OHVariablebr s-The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and the extent of hydrogen bonding. It will likely appear as a broad singlet.
H2O~3.3s-The water of hydration will appear as a singlet in DMSO-d6. The chemical shift can vary depending on the extent of exchange with other labile protons.

The Causality Behind Experimental Choices: Why DMSO-d6 is the Solvent of Choice

For a compound like 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate, which possesses multiple sites for hydrogen bonding, the choice of NMR solvent is critical. Protic solvents like D2O or CD3OD would lead to the exchange of the labile NH and OH protons with deuterium, rendering them invisible in the 1H NMR spectrum. While non-polar aprotic solvents like CDCl3 could be used, the signals for the NH and OH protons are often broad and difficult to interpret.

DMSO-d6 is the preferred solvent for several reasons:

  • Minimizes Exchange Broadening: DMSO is a hydrogen bond acceptor, which slows down the rate of exchange of the labile NH and OH protons. This results in sharper, more easily observable signals for these protons.

  • Solubility: Many polar heterocyclic compounds exhibit good solubility in DMSO.

  • Chemical Shift Range: DMSO provides a wide spectral window with its residual peak at a well-defined position (~2.50 ppm).

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A self-validating system for acquiring the 1H NMR spectrum of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate would involve the following steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate.

    • Dissolve the sample in ~0.6 mL of high-purity DMSO-d6 in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the 1H frequency.

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing quaternary carbons if a 13C spectrum is also being acquired.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Comparative Analysis: Distinguishing 1H-Pyrrolo[2,3-b]pyridin-4-ol from Related Structures

A key aspect of spectral interpretation is the ability to differentiate the target compound from potential starting materials, byproducts, or isomers.

  • Comparison with 7-Azaindole: The parent 7-azaindole lacks the hydroxyl group at the C4 position. Consequently, the protons on the pyridine ring (H4, H5, and H6) will have different chemical shifts and coupling patterns compared to the target molecule. Specifically, H4 in 7-azaindole would be present, whereas it is substituted in the target compound.

  • Comparison with other Isomers: Isomeric hydroxypyrrolopyridines would exhibit distinct 1H NMR spectra. For example, a 5-hydroxy or 6-hydroxy isomer would show different chemical shifts and coupling patterns for the pyridine ring protons due to the altered position of the electron-donating hydroxyl group.

  • Impact of Hydration: The presence of a distinct water peak is a key indicator of the hydrated form. In some cases, the water of hydration can engage in hydrogen bonding with the molecule, which may lead to subtle shifts in the positions of nearby protons. The integration of the water peak relative to the aromatic protons can help confirm the stoichiometry of hydration.

Visualization of the Interpretation Workflow

The logical flow of interpreting the 1H NMR spectrum can be visualized as a step-by-step process.

Caption: A workflow diagram illustrating the key steps in the interpretation of the 1H NMR spectrum of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling correlations between protons. For 1H-Pyrrolo[2,3-b]pyridin-4-ol, a COSY spectrum would show cross-peaks between H5 and H6, and between H2 and H3, as well as between the NH (H1) and the pyrrole protons (H2 and H3). This provides definitive evidence of their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the protonated carbons in the molecule.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall carbon skeleton. For example, HMBC would show correlations from the pyrrole NH to carbons C2, C3a, and C7a.

Conclusion

This guide provides a comprehensive, predictive interpretation of the 1H NMR spectrum of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate. By leveraging data from analogous structures and fundamental NMR principles, we have established a robust framework for understanding the key spectral features of this important heterocyclic compound. The detailed analysis of chemical shifts, coupling constants, and the influence of the solvent and labile protons will aid researchers in the accurate structural elucidation and purity assessment of this and related molecules, thereby supporting advancements in medicinal chemistry and drug development.

References

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (n.d.). Amazon AWS. [Link]

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (2002). Nucleic Acids Research, 30(24), 5561-5569. [Link]

  • Cox, R. H., & Sankar, S. (1975). 1H and 13C NMR studies of 7‐azaindole and related compounds. Magnetic Resonance in Chemistry, 14(2), 151-154. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(9), 8617-8628. [Link]

  • Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 8(1), 45-66. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 4-hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-hydroxy-7-azaindole, a key structural motif in many emerging therapeutic agents, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone.[1] This guide provides an in-depth, experience-driven comparison of chromatographic strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this important molecule.

Our approach will transcend a simple recitation of steps. Instead, we will delve into the scientific rationale behind each decision, from initial column and mobile phase selection to final method optimization. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to build a scientifically sound, self-validating, and efficient purity method.

Phase 1: Analyte Characterization and Strategic Starting Points

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is paramount. 4-hydroxy-7-azaindole is a polar, heterocyclic compound, structurally analogous to a hydroxyindole.[2] Its key features—a phenolic hydroxyl group, a pyrrole nitrogen, and a pyridine nitrogen—dictate its behavior in a reversed-phase HPLC system.

  • Polarity and pKa: The molecule possesses both a weakly acidic hydroxyl group (pKa ~9-10) and a weakly basic pyridine nitrogen (pKa ~4-5). This amphoteric nature means that the mobile phase pH will be a critical lever for controlling retention and peak shape. Operating at a pH at least 1.5-2 units away from the pKa values is advisable to ensure the analyte is in a single, stable ionic form, preventing peak splitting or broadening.[3]

  • UV Absorbance: Azaindole derivatives typically exhibit strong UV absorbance between 220 nm and 300 nm, providing ample sensitivity for detection.[4] A full UV scan of a dilute standard is the first experimental step to determine the optimal detection wavelength (λmax) for maximizing signal-to-noise.

Based on this profile, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point, as it is well-suited for separating a wide range of polar to non-polar compounds.[5]

Logical Workflow for HPLC Method Development

The following diagram outlines the systematic process described in this guide, moving from initial understanding to a finalized, robust analytical method.

MethodDevelopmentWorkflow cluster_0 cluster_1 cluster_2 cluster_3 Analyte Phase 1: Analyte Characterization pKa pKa, logP, UV Profile Screening Phase 2: Method Screening & Comparison Column Stationary Phase (C18, Phenyl-Hexyl) Mobile Mobile Phase (pH, Organic %) Optimization Phase 3: Fine-Tuning & Optimization Gradient Gradient Slope Temp Temperature Validation Phase 4: Final Method & Validation Protocol SST System Suitability (SST) pKa->Screening Informs Starting Conditions Column->Optimization Mobile->Optimization Gradient->Validation Temp->Validation ph_impact cluster_low_ph Low pH (e.g., 2.7) cluster_neutral_ph Neutral pH (e.g., 6.8) title Effect of Mobile Phase pH on Analyte and Column Surface analyte_low Analyte: Pyridine Nitrogen is Protonated (Positive Charge, R-NH+) result_low Result: Minimal ionic interaction. Symmetrical Peak Shape. analyte_low->result_low silanol_low Silica Surface: Silanols are Protonated (Neutral, Si-OH) silanol_low->result_low analyte_neutral Analyte: Pyridine Nitrogen is Neutral (R-N) result_neutral Result: Strong ionic interaction. Peak Tailing. analyte_neutral->result_neutral silanol_neutral Silica Surface: Silanols are Deprotonated (Negative Charge, Si-O-) silanol_neutral->result_neutral

Caption: Relationship between mobile phase pH, analyte ionization, and peak shape.

Phase 4: The Final, Validated Method Protocol

Following optimization, the final method is established. The protocol below is presented as a self-validating system by including specific System Suitability Test (SST) criteria. An analytical method is only trustworthy if it can first prove the system is performing correctly. [6][7] Experimental Protocol: HPLC Purity of 4-hydroxy-7-azaindole

1. Instrumentation & Reagents:

  • HPLC system with a UV/PDA detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (reagent grade).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 275 nm (or determined λmax).

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 60 40
    25.0 10 90
    30.0 10 90
    30.1 95 5

    | 35.0 | 95 | 5 |

3. Sample & Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve 4-hydroxy-7-azaindole reference standard in diluent to a final concentration of 0.05 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in diluent to a final concentration of 1.0 mg/mL. (A higher concentration is used for impurity detection).

4. System Suitability Test (SST):

  • Procedure: Before sample analysis, perform five replicate injections of the Standard Solution. [8]* Acceptance Criteria:

    • Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be not more than 2.0%. [9] * Tailing Factor (Tf): The tailing factor for the 4-hydroxy-7-azaindole peak must be not more than 1.5. [10] * Resolution (Rs): If a known impurity standard is available, the resolution between it and the main peak must be not less than 2.0.

  • Trustworthiness Statement: No sample analysis is acceptable unless the SST criteria are met. [8]Data generated from a failing system is invalid.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected (excluding solvent front peaks), using the sample solution chromatogram.

This comprehensive approach, grounded in the fundamental principles of chromatography and regulatory expectations, provides a clear and robust pathway for developing a high-quality purity method for 4-hydroxy-7-azaindole. By systematically comparing options and explaining the causality behind each choice, this guide equips the analytical scientist to develop not just a method, but a deep understanding of the separation itself.

References

  • SOP for System Suitability Test in HPLC analysis and HPLC Documentation. (2023, September 1). Pharma Pathway. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2023, October 15). YouTube. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2020, April 14). MicroSolv Technology Corporation. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent Technologies. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • Column Selection for Reversed-Phase HPLC. (2020, November 11). LCGC International. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2023, July 25). The Pharma Review. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2024, June 6). Phenomenex. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024, February 2). Veeprho. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2023, October 21). Welch Materials. [Link]

  • Azaindole Therapeutic Agents. (2021). National Institutes of Health (NIH). [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Agent by LCMS-MS. Impact Factor. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). (2017). National Institutes of Health (NIH). [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). MDPI. [Link]

  • microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. (2010, November 20). ResearchGate. [Link]

Sources

A Comparative Guide to Mass Spectrometry Fragmentation of 1H-Pyrrolo[2,3-b]pyridin-4-ol: QqQ vs. Q-TOF MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

1H-Pyrrolo[2,3-b]pyridin-4-ol, commonly known as 4-hydroxy-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical building block for synthesizing potent kinase inhibitors and apoptosis-inducing agents, such as meriolin congeners (1)[1]. During drug development, characterizing the metabolic fate and structural integrity of 7-azaindole derivatives is paramount.

When analyzing this compound via mass spectrometry (MS), laboratories must choose between targeted quantitation and untargeted structural elucidation. This guide objectively compares the performance of Electrospray Ionization Triple Quadrupole (ESI-QqQ) versus Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry for the fragmentation analysis of 1H-Pyrrolo[2,3-b]pyridin-4-ol, providing field-proven methodologies and mechanistic insights.

Comparative Technology Overview: Causality in Instrument Selection

The choice of MS architecture fundamentally dictates the quality and utility of the resulting data.

  • ESI-QqQ (Triple Quadrupole): Operates on the principle of Multiple Reaction Monitoring (MRM). By utilizing two mass filters (Q1 and Q3) with a collision cell (Q2) in between, QqQ maximizes the duty cycle for specific precursor-to-product ion transitions. Causality: This near-100% duty cycle for targeted ions results in unparalleled sensitivity and linear dynamic range, making it the gold standard for high-throughput pharmacokinetic (PK) quantitation.

  • ESI-Q-TOF (Quadrupole Time-of-Flight): Replaces the third quadrupole with a time-of-flight tube, measuring the time it takes for ions to reach the detector to calculate their mass-to-charge ratio (

    
    ). Causality:  The TOF analyzer provides High-Resolution Accurate Mass (HRAM) data, typically achieving mass errors of <5 ppm. This is mathematically essential for determining the exact elemental composition of unknown fragments and differentiating isobaric metabolites (e.g., distinguishing a hydroxylation event from a defluorination event) (2)[2].
    

Mechanistic Fragmentation Pathway

To establish a self-validating analytical method, one must understand the intrinsic gas-phase chemistry of 1H-Pyrrolo[2,3-b]pyridin-4-ol under Collision-Induced Dissociation (CID).

The molecule (


, exact monoisotopic mass 134.0480 Da) readily ionizes in ESI positive mode to form the protonated molecular ion 

at

135.0558. The fragmentation is driven by the stability of the 7-azaindole core and the lability of the hydroxyl group.
  • Primary Neutral Loss: The most thermodynamically favorable pathway is the expulsion of carbon monoxide (CO, 28.0106 Da) from the hydroxyl-bearing pyridine ring, yielding a fragment at

    
     107.0609.
    
  • Secondary Neutral Loss: Subsequent ring contraction and cleavage lead to the loss of hydrogen cyanide (HCN, 27.0109 Da), generating a stable pyrrole-derived cation at

    
     80.0500.
    
  • Core Cleavage: Higher collision energies force the rupture of the 7-azaindole bicyclic system, producing characteristic low-mass fragments around

    
     79.0421.
    

Fragmentation M 1H-Pyrrolo[2,3-b]pyridin-4-ol [M+H]+ m/z 135.0558 F1 Fragment A [M+H-CO]+ m/z 107.0609 M->F1 -CO (28 Da) CID Energy: 15 eV F3 Fragment C Azaindole Core Cleavage m/z 79.0421 M->F3 Ring Cleavage CID Energy: 35 eV F2 Fragment B [M+H-CO-HCN]+ m/z 80.0500 F1->F2 -HCN (27 Da) CID Energy: 30 eV

Caption: MS/MS fragmentation pathway of 1H-Pyrrolo[2,3-b]pyridin-4-ol.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed with internal validation checkpoints.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1H-Pyrrolo[2,3-b]pyridin-4-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Check: Formic acid acts as a proton donor. By maintaining the pH below the

      
       of the azaindole nitrogen, we drive the solution-phase equilibrium entirely toward the 
      
      
      
      state, maximizing ESI ionization efficiency.
LC-MS/MS Workflow (QqQ vs. Q-TOF)

Workflow cluster_0 Targeted Quantitation cluster_1 Structural Elucidation Prep Sample Preparation (0.1% FA in H2O/MeCN) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Source Protonation LC->ESI QqQ Triple Quadrupole (QqQ) MRM Mode ESI->QqQ Split A QTOF Q-TOF MS HRAM Mode ESI->QTOF Split B Data1 High Sensitivity PK Data QqQ->Data1 Data2 Exact Mass & Fragments QTOF->Data2

Caption: Comparative LC-MS/MS workflow for QqQ and Q-TOF analysis.

Protocol A: QqQ MRM Optimization (For Quantitation)
  • Infusion: Infuse the 100 ng/mL solution directly into the ESI source at 10 µL/min.

  • Precursor Selection: Perform a Q1 full scan to identify the

    
     135.1 ion.
    
  • Product Ion Scan: Isolate

    
     135.1 in Q1, sweep collision energies (CE) from 5 to 50 eV in Q2, and scan Q3 to identify fragments.
    
  • MRM Transition Setup: Select the two most abundant fragments.

    • Quantifier:

      
       135.1 
      
      
      
      107.1 (Optimal CE: 15 eV).
    • Qualifier:

      
       135.1 
      
      
      
      80.1 (Optimal CE: 30 eV).
    • Validation: The ratio of Quantifier/Qualifier peak areas must remain constant (

      
      ) across all analytical runs to confirm peak purity.
      
Protocol B: Q-TOF HRAM Acquisition (For Structural Elucidation)
  • Calibration: Calibrate the TOF mass analyzer using a standard tuning mix to ensure a mass accuracy of

    
     ppm.
    
  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 100 × 2.1 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) (3)[3].

  • Data-Dependent Acquisition (DDA): Set the instrument to acquire a full MS scan (

    
     50-500), automatically triggering MS/MS scans for the top 3 most intense ions.
    
  • Data Processing: Extract the exact mass chromatograms. Calculate the mass error using the formula:

    
    .
    Validation: A mass error of 
    
    
    
    ppm mathematically confirms the elemental composition of the fragments.

Comparative Data Analysis

Table 1: Performance Comparison for 1H-Pyrrolo[2,3-b]pyridin-4-ol Analysis
MetricESI-QqQ (MRM Mode)ESI-Q-TOF (HRAM Mode)Advantage
Mass Resolution Unit Resolution (~0.7 FWHM)High Resolution (>30,000 FWHM)Q-TOF (Separates isobaric interferences)
Mass Accuracy

Da

ppm
Q-TOF (Enables elemental composition determination)
Sensitivity (LOD)

pg/mL

pg/mL
QqQ (Superior for trace-level PK studies)
Dynamic Range 5-6 orders of magnitude3-4 orders of magnitudeQqQ (Better for quantitative assays)
Retrospective Analysis No (Only monitors pre-set MRMs)Yes (Full scan data acquired)Q-TOF (Can search for unknown metabolites post-run)
Table 2: High-Resolution Fragmentation Data (Q-TOF)

Note: The theoretical masses are calculated based on monoisotopic atomic weights. The mass error confirms the mechanistic pathways proposed in Section 3.

Ion TypeElemental FormulaTheoretical

Observed

Mass Error (ppm)Structural Assignment
Precursor

135.0558135.0560+1.48Protonated intact molecule
Fragment A

107.0609107.0607-1.86Loss of CO (Hydroxyl cleavage)
Fragment B

80.050080.0503+3.74Loss of CO and HCN
Fragment C

79.042179.0419-2.53Azaindole core cleavage

Conclusion

For the analysis of 1H-Pyrrolo[2,3-b]pyridin-4-ol and its derivatives, the choice of MS platform must align with the experimental goals. If the objective is structural elucidation —such as identifying novel phase I/II metabolites or confirming the synthesis of a new meriolin congener—the ESI-Q-TOF is strictly required. Its sub-5 ppm mass accuracy mathematically validates the neutral losses of CO and HCN, eliminating false positives.

Conversely, if the objective is high-throughput bioanalysis (e.g., determining the half-life of the compound in plasma), the ESI-QqQ is the superior choice. By utilizing the optimized MRM transitions (


 and 

), the QqQ provides the necessary sensitivity and dynamic range that a TOF system cannot match.

References

  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA.Drug Testing and Analysis.
  • Novel 4-alkoxy Meriolin Congeners Potently Induce Apoptosis in Leukemia and Lymphoma Cells.PMC (nih.gov).
  • Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7‐azaindole‐derived synthetic cannabinoids.uni-saarland.de.

Sources

Comparative Reactivity Guide: 7-Azaindole vs. Indole Scaffolds

[1]

Executive Summary

This guide provides a technical comparison between Indole (1H-benzo[b]pyrrole) and its bioisostere 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).[1] While structurally similar, the introduction of the pyridine nitrogen (N7) in 7-azaindole fundamentally inverts key reactivity profiles.

For the medicinal chemist, 7-azaindole offers superior aqueous solubility and a unique H-bond donor/acceptor motif (N1-H donor, N7 acceptor) critical for kinase binding.[1] However, this scaffold demands distinct synthetic strategies: it is significantly less reactive toward electrophiles but more reactive toward nucleophiles and radicals compared to indole.

Electronic Structure & Physicochemical Profiling

The defining feature of 7-azaindole is the electron-withdrawing nature of the pyridine nitrogen (N7). This creates a

Comparative Electronic Properties Table
PropertyIndole7-AzaindoleImpact on Reactivity

-Character
Electron-Rich (Benzo-fused)Electron-Deficient (Pyridine-fused)Indole dominates in EAS; 7-Azaindole supports SNAr.[1]
N1-H Acidity (pKa) ~21.0 (DMSO) / 32.8 (MeCN)~15.5 (DMSO) / 30.8 (MeCN)7-Azaindole deprotonates easier; N-alkylation/arylation is faster.[1]
Basicity (Conjugate Acid pKa) -3.6 (protonation at C3)4.6 (protonation at N7)7-Azaindole is a base; N7 can poison Lewis Acid catalysts.[1]
Lipophilicity (cLogP) ~2.14~1.657-Azaindole has better aqueous solubility.[1]
Coordination Monodentate (via anion)Bidentate (N1/N7)7-Azaindole can form stable dimers or chelate metals.[1]

Key Insight: The N7 atom in 7-azaindole acts as an internal "sink" for electron density, deactivating the C3 position toward electrophiles but activating the pyridine ring (C4/C6) toward nucleophilic attack.

Reactivity Matrix: The "Nitrogen Effect"

A. Electrophilic Aromatic Substitution (EAS)[1]
  • Indole: Reacts rapidly at C3 . The transition state is stabilized by the nitrogen lone pair without disrupting the benzene ring's aromaticity.

  • 7-Azaindole: Reactivity at C3 is significantly sluggish.[1] The pyridine ring withdraws density, destabilizing the Wheland intermediate.

    • Consequence: Standard indole protocols (e.g., Vilsmeier-Haack) often fail or require harsh conditions/activation (e.g., N-oxide formation) for 7-azaindole.

B. Nucleophilic Functionalization (SNAr)[1]
  • Indole: Inert to SNAr without strong electron-withdrawing groups (EWGs).[1]

  • 7-Azaindole: The pyridine ring allows SNAr reactions, particularly at C6 (via the N-oxide or if halogens are present) and C4 . This is a major synthetic advantage for diversifying the scaffold.

C. Lithiation & Directing Effects[1]
  • Indole: N-protected indoles lithiate exclusively at C2 due to the inductive effect of N1.[1]

  • 7-Azaindole: Complex behavior.[1][2]

    • N1-Protected: Lithiation occurs at C2 .[1]

    • Unprotected: The dianion (Li at N1 and C2) can be formed.

    • N7-Coordination: The N7 lone pair can direct lithiation to the C6 position (rare) or facilitate specific chelation-controlled pathways.

Visualizing the Reactivity Logic

The following diagram maps the divergent reactivity zones of the two scaffolds.

ReactivityMapIndoleINDOLE(Electron Rich)EAS_IndElectrophilic Subst.(Fast @ C3)Indole->EAS_IndMajor PathwayLith_IndLithiation(C2 Selective)Indole->Lith_IndMinisci_IndMinisci Reaction(Poor/Polymerization)Indole->Minisci_IndAzaindole7-AZAINDOLE(Electron Deficient Pyridine)EAS_AzaElectrophilic Subst.(Sluggish @ C3)Azaindole->EAS_AzaRequires ActivationSNAr_AzaNucleophilic Attack(Possible @ C4/C6)Azaindole->SNAr_AzaUnique CapabilityCoord_AzaMetal Coordination(N7 Binding/Poisoning)Azaindole->Coord_Aza

Figure 1: Divergent reactivity pathways.[3] Green arrows indicate favorable reactions; dashed lines indicate difficult transformations.

Experimental Protocols

Protocol A: Regioselective C3-Iodination

Context: Iodination of indole is trivial (NBS/NIS).[1] For 7-azaindole, standard conditions often yield poor results due to ring deactivation.[1] The following protocol uses DMSO as an oxidant to drive the reaction.

Mechanism: The reaction proceeds via an intermediate where DMSO oxidizes HI (generated in situ) to regenerate I₂, maintaining a high concentration of the electrophile.

Step-by-Step Workflow:

  • Setup: Charge a dried round-bottom flask with 7-azaindole (1.0 equiv) and DMSO (0.2 M concentration).

  • Activation: Add Iodine (I₂) (0.2 equiv, 20 mol%) and stir at room temperature for 5 minutes.

  • Reagent Addition: Add the thiol or electrophile source (if coupling) or simply NIS (N-iodosuccinimide, 1.1 equiv) for direct iodination. Note: For pure iodination, NIS/DMF is standard, but the I₂/DMSO catalytic cycle is superior for sulfenylation.

    • Standard Iodination Modification: Dissolve 7-azaindole (1 g) in DMF (10 mL). Add KOH (1.1 equiv) followed by I₂ (1.05 equiv).

  • Reaction: Stir at 25–60 °C (depending on substrate). Monitor by TLC (7-azaindole is more polar than the iodinated product).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.[1] Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc). 7-Azaindole derivatives often streak; add 1% Et₃N to the eluent.

Protocol B: N-Arylation (Ullmann-Type)

Context: Due to the higher acidity of N1-H in 7-azaindole (pKa ~15.5 vs 21), it undergoes N-arylation more readily than indole, often without requiring strong bases like NaH.[1]

  • Reagents: 7-Azaindole (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (10 mol%), Ligand (e.g., DMEDA or Phenanthroline, 20 mol%), K₃PO₄ (2.0 equiv).

  • Solvent: Toluene or Dioxane (degassed).[1]

  • Conditions: Heat at 110 °C in a sealed tube for 12–24 h.

  • Observation: The reaction turns blue/green (copper species).[1] Completion is marked by the disappearance of the N-H source.

Case Study: Kinase Inhibitor Design

In the development of Vemurafenib (BRAF inhibitor), the 7-azaindole scaffold was chosen over indole.

  • Reasoning: The N7 nitrogen accepts a hydrogen bond from the kinase hinge region (Cys532), while the N1-H donates a hydrogen bond. This "Donor-Acceptor" motif is intrinsic to 7-azaindole but absent in indole (which is only a Donor).

  • Result: Increased potency and significantly improved solubility (approx. 25-fold higher) compared to the indole analog.[4][5]

References

  • Lõkov, M., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Organic & Inorganic Au.[1] [Link]

  • Yadav, M. R., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry. [Link]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.[1][4][6][7][8][9] [Link][10]

  • Ryu, H., et al. (2022). Oxidatively induced reactivity in Rh(III)-catalyzed 7-azaindole synthesis. Chemical Science. [Link]

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Society Reviews.[1] [Link]

A Researcher's Guide to the Comprehensive Crystal Structure Analysis of 1H-Pyrrolo[2,3-b]pyridin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. For 1H-Pyrrolo[2,3-b]pyridin-4-ol, a heterocyclic compound of significant interest due to its prevalence in kinase inhibitors, understanding its solid-state properties is paramount.[1][2][3] The presence of water and the formation of a hydrate can dramatically alter its physical and chemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate, designed to equip researchers with the necessary protocols and interpretive insights.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bonding interactions with biological targets.[4][5] The introduction of a hydroxyl group at the 4-position and the subsequent formation of a hydrate introduces new complexities and opportunities for modulating the molecule's properties. A thorough crystallographic analysis is therefore not merely a characterization step, but a critical component of rational drug design.

The Analytical Workflow: A Multi-Technique Approach

A definitive crystal structure analysis of a hydrated API requires a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the material.

Crystal Structure Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Primary Characterization cluster_thermal Thermal Properties cluster_spectroscopy Spectroscopic Verification cluster_interpretation Data Integration & Interpretation Synthesis Synthesis & Crystallization SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Synthesis->SCXRD Ideal Crystals PXRD Powder X-Ray Diffraction (PXRD) Synthesis->PXRD Bulk Powder DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA Thermogravimetric Analysis (TGA) Synthesis->TGA FTIR_Raman FTIR & Raman Spectroscopy Synthesis->FTIR_Raman ssNMR Solid-State NMR (ssNMR) Synthesis->ssNMR Interpretation Comprehensive Structural Elucidation SCXRD->Interpretation Definitive Structure PXRD->Interpretation Phase Purity & Fingerprinting DSC->Interpretation Thermal Transitions TGA->Interpretation Water Content FTIR_Raman->Interpretation Vibrational Modes ssNMR->Interpretation Local Environments

Caption: Workflow for the comprehensive crystal structure analysis of a pharmaceutical hydrate.

Foundational Analysis: X-Ray Diffraction

X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD provides the most detailed and unambiguous structural information. The primary challenge often lies in growing single crystals of sufficient size and quality.

Experimental Protocol:

  • Crystallization:

    • Dissolve 1H-Pyrrolo[2,3-b]pyridin-4-ol in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/water).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to promote the growth of single crystals. The presence of water is crucial for obtaining the hydrate form.

  • Crystal Mounting:

    • Carefully select a well-formed, defect-free crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the goniometer on the diffractometer.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Causality Behind Experimental Choices: Slow crystallization is essential to allow molecules to arrange themselves in a highly ordered lattice. Low-temperature data collection minimizes thermal motion of atoms, leading to a more precise structure determination.

Powder X-Ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the bulk crystalline material. It is invaluable for phase identification, purity assessment, and comparison with theoretical patterns generated from SCXRD data.[6][7]

Experimental Protocol:

  • Sample Preparation:

    • Gently grind the crystalline powder to a fine, uniform consistency.

    • Pack the powder into a sample holder.

  • Data Collection:

    • Place the sample holder in the powder diffractometer.

    • Collect the diffraction pattern over a defined range of 2θ angles.

  • Data Analysis:

    • Identify the peak positions and intensities.

    • Compare the experimental pattern with reference patterns from databases or a pattern calculated from the single-crystal structure to confirm the phase.

Thermal Analysis: Unveiling the Role of Water

Thermal analysis techniques are crucial for characterizing the hydration state and thermal stability of the compound.[8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a hydrate, this provides a direct measure of the water content.[6][7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 3-10 mg) into a TGA pan.[7]

  • Data Collection:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[10]

    • Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal events such as melting, crystallization, and solid-state transitions.[6][7][8]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 3-10 mg) into a DSC pan.[7]

    • Seal the pan, using a hermetic pan if evaporation of water is to be studied.[9]

  • Data Collection:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) and record the differential heat flow.

TechniqueInformation ObtainedTypical Observations for a Hydrate
TGA Water content, thermal stabilityStepwise mass loss corresponding to the dehydration of the hydrate.
DSC Melting point, phase transitions, dehydration enthalpyAn endothermic peak corresponding to the dehydration process, followed by the melting of the anhydrous form.

Spectroscopic Characterization: Corroborating the Structure

Spectroscopic techniques provide information about the chemical bonding and local environment of atoms within the crystal lattice, complementing the long-range order information from XRD.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

These vibrational spectroscopy techniques are sensitive to the hydrogen bonding environment of the water molecules and the N-H and O-H groups of the 1H-Pyrrolo[2,3-b]pyridin-4-ol molecule.[4][11]

Experimental Protocol:

  • Sample Preparation:

    • For FTIR, the sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • For Raman, the powder is typically placed directly in the path of the laser.

  • Data Collection:

    • Acquire the spectrum over the desired wavenumber range.

Interpretive Insights: The presence of water in the crystal lattice will be indicated by characteristic O-H stretching and H-O-H bending vibrations in the IR and Raman spectra. The positions and shapes of the N-H and O-H stretching bands of the parent molecule will be influenced by the hydrogen bonding network.[4][12] For instance, strong hydrogen bonding typically leads to a broadening and red-shifting of the stretching frequencies.[4]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful tool for probing the local atomic environment in solid materials. It is particularly useful for distinguishing between different polymorphic forms and for characterizing disordered systems.[6][7]

Experimental Protocol:

  • Sample Preparation:

    • Pack the powdered sample into an NMR rotor.

  • Data Collection:

    • Acquire spectra (e.g., ¹³C, ¹⁵N) using techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS).

Interpretive Insights: The number of distinct peaks in the ssNMR spectrum corresponds to the number of crystallographically inequivalent atoms of that element in the unit cell. Chemical shifts are highly sensitive to the local electronic environment and can be used to fingerprint the hydrate form.

Comparison with Alternatives: The Anhydrous Form

A crucial aspect of hydrate characterization is a direct comparison with the anhydrous form of 1H-Pyrrolo[2,3-b]pyridin-4-ol. The absence of water can lead to a different crystal packing and, consequently, different physical properties.

Property1H-Pyrrolo[2,3-b]pyridin-4-ol Hydrate (Expected)Anhydrous 1H-Pyrrolo[2,3-b]pyridin-4-ol (Hypothetical)Rationale for Difference
Crystal System & Space Group Likely to be different from the anhydrate.Dependent on crystallization conditions.The presence of water molecules will influence the crystal packing.
Unit Cell Volume Generally larger.Generally smaller.The inclusion of water molecules increases the volume of the unit cell.
Density May be higher or lower.Dependent on packing efficiency.The change in volume and mass due to water inclusion affects density.
Melting Point Will exhibit a dehydration event prior to melting.A single, sharp melting point.The hydrate loses water before the anhydrous material melts.
Solubility Potentially higher or lower than the anhydrate.Varies.The hydrate may be more or less thermodynamically stable than the anhydrate.
FTIR Spectrum Characteristic O-H and H-O-H bands from water.Absence of water-related vibrational bands.Direct evidence of the presence or absence of water.

Conclusion

The comprehensive crystal structure analysis of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate is a multi-faceted process that requires the integration of data from a suite of analytical techniques. By systematically applying X-ray diffraction, thermal analysis, and spectroscopic methods, researchers can obtain a detailed understanding of the solid-state structure of this important pharmaceutical building block. This knowledge is not only of fundamental scientific interest but is also a regulatory requirement and a critical factor in the development of safe and effective medicines. The protocols and interpretive frameworks presented in this guide provide a robust foundation for researchers undertaking the vital task of solid-state characterization.

References

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Published October 11, 2020. [Link]

  • Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. Published October 19, 2020. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PMC. Published November 23, 2025. [Link]

  • THERMAL ANALYSIS OF PHARMACEUTICALS. [Link]

  • X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate. [Link]

  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]

  • Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. CORE. [Link]

  • 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. Published November 6, 2025. [Link]

  • New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. Taylor & Francis. Published April 4, 2023. [Link]

  • 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. ResearchGate. Published August 9, 2025. [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. MDPI. Published December 2, 2024. [Link]

  • 1H-pyrrolo[2,3-b]pyridin-4-ol. PubChem. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Published July 20, 2012. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Published November 28, 2014. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

  • 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. MDPI. Published June 19, 2023. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Published February 27, 2026. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

Sources

Comprehensive IR Spectroscopy Guide: Functional Group Analysis of 1H-Pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

1H-Pyrrolo[2,3-b]pyridin-4-ol (commonly known as 4-hydroxy-7-azaindole or 1,7-dideazahypoxanthine) is a highly versatile bicyclic aza-aromatic scaffold[1]. As a bioisostere of purines and indoles, it serves as a foundational building block in the synthesis of kinase inhibitors, antiviral agents, and novel functional polymers[2][3].

Accurate characterization of its functional groups via Fourier-Transform Infrared (FTIR) spectroscopy is critical for confirming structural integrity and monitoring hydrogen-bonding networks[4]. However, analyzing this compound presents unique challenges due to its capacity for lactam-lactim tautomerization and extensive solid-state intermolecular interactions. This guide provides an authoritative comparison of FTIR sampling techniques (ATR vs. KBr Pellet) for this molecule, alongside self-validating experimental protocols.

Functional Group Analysis & Spectral Peak Assignments

The molecular architecture of 1H-pyrrolo[2,3-b]pyridin-4-ol features a pyrrole ring fused to a pyridine ring, substituted with a hydroxyl group at the 4-position. This configuration introduces complex vibrational modes. Crucially, the molecule can exist in a tautomeric equilibrium between the lactim form (hydroxyl-bearing) and the lactam form (pyridone-like, with a carbonyl).

The IR spectrum is highly dependent on the solid-state environment, which dictates which tautomer predominates and the extent of hydrogen bonding[5].

Table 1: Comparative IR Peak Assignments (1H-Pyrrolo[2,3-b]pyridin-4-ol vs. 7-Azaindole)
Functional Group7-Azaindole (Gas/Monomer)[6][7]1H-Pyrrolo[2,3-b]pyridin-4-ol (Solid/Lactim)1H-Pyrrolo[2,3-b]pyridin-4-ol (Solid/Lactam)
Pyrrole N-H Stretch 3480 - 3521 cm⁻¹ (Sharp)3100 - 3250 cm⁻¹ (Broad, H-bonded)3100 - 3250 cm⁻¹ (Broad)
Hydroxyl O-H Stretch N/A3300 - 3500 cm⁻¹ (Broad)N/A
Pyridone N-H Stretch N/AN/A2800 - 3000 cm⁻¹ (Broad, H-bonded)
Carbonyl C=O Stretch N/AN/A1650 - 1680 cm⁻¹ (Strong)
Aromatic C=C / C=N 1580 - 1620 cm⁻¹1590 - 1630 cm⁻¹1550 - 1600 cm⁻¹
C-O Stretch N/A1200 - 1250 cm⁻¹N/A

Expert Insight: In gas-phase or dilute non-polar solutions, the N-H stretch of the azaindole core appears as a sharp peak near 3521 cm⁻¹[7]. However, in the solid state, extensive intermolecular hydrogen bonding (N-H···N and O-H···N) causes significant red-shifting and broadening, merging the N-H and O-H stretching regions into a complex, broad band between 3100 and 3500 cm⁻¹[4][7].

Tautomerism Lactim Lactim Form (4-OH, 1H-pyrrole) Lactam Lactam Form (4=O, 1H,7H-pyrrole) Lactim->Lactam Proton Transfer (Solid State/Solvent dependent) IR_Lactim IR Profile: Broad O-H (~3300 cm⁻¹) C-O stretch (~1200 cm⁻¹) Lactim->IR_Lactim Yields IR_Lactam IR Profile: Strong C=O (~1650 cm⁻¹) Additional N-H stretch Lactam->IR_Lactam Yields

Caption: Tautomeric equilibrium of 1H-Pyrrolo[2,3-b]pyridin-4-ol and its impact on IR spectral profiles.

Comparison Guide: FTIR-ATR vs. Transmission (KBr Pellet)

When analyzing rigid, highly hydrogen-bonded solid pharmaceutical intermediates, the choice of FTIR sampling technique directly impacts spectral resolution, peak positioning, and quantitative reliability[8].

Table 2: Performance Comparison of FTIR Techniques for Azaindoles
ParameterAttenuated Total Reflectance (ATR)Transmission (KBr Pellet)
Sample Preparation Minimal (Direct application)[8]Labor-intensive (Grinding, pressing)[8]
Sensitivity to H-Bonding Moderate (Surface interactions only)High (Probes bulk solid-state matrix)
Peak Position Accuracy May shift to lower wavenumbers[8]Reference standard for "true" peaks[8]
Quantitative Analysis Difficult (Pathlength varies with wavelength)Excellent (Adheres to Beer-Lambert Law)[8][9]
Moisture Interference LowHigh (KBr is hygroscopic)[10]

Causality & Technique Selection: ATR relies on an evanescent wave penetrating a few microns into the sample. Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), peaks in the lower frequency "fingerprint" region appear artificially intense compared to transmission spectra[11]. For definitive library matching and resolving the critical, overlapping O-H/N-H regions of 1H-pyrrolo[2,3-b]pyridin-4-ol, KBr pellets remain the superior choice. They provide a longer effective pathlength and classic spectral quality with lower noise and sharper peaks[9][10].

FTIR_Workflow Start Solid Sample: 1H-Pyrrolo[2,3-b]pyridin-4-ol Decision Goal: High-Throughput vs. Trace/Library? Start->Decision ATR FTIR-ATR (Rapid, Non-destructive) Decision->ATR Speed / Routine KBr Transmission KBr (High Sensitivity) Decision->KBr Library Match / Quant Validation Cross-Validate Peaks (Account for ATR shift) ATR->Validation KBr->Validation

Caption: Logical workflow for selecting FTIR sampling techniques for solid pharmaceutical intermediates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation checkpoints. This prevents false-positive peak assignments caused by environmental contamination or improper sample handling.

Protocol A: High-Resolution Transmission FTIR (KBr Pellet Method)

Best for: Structural elucidation, library matching, and quantitative analysis.

  • Preparation & Desiccation: Dry spectral-grade KBr powder at 105°C for 24 hours to eliminate absorbed moisture.

    • Causality: KBr is highly hygroscopic. Absorbed water exhibits strong vibrational modes at ~3400 cm⁻¹ and ~1640 cm⁻¹, which perfectly overlap with and mask the critical O-H, N-H, and potential C=O stretches of the azaindole[8].

  • Milling: Combine 1-2 mg of 1H-pyrrolo[2,3-b]pyridin-4-ol with 100-200 mg of the dried KBr. Grind thoroughly using an agate mortar and pestle until a fine, uniform powder is achieved.

  • Pressing: Transfer the mixture to a pellet die. Apply 10 tons of pressure using a hydraulic press for 2-3 minutes under a vacuum.

    • Causality: The vacuum removes trapped air, preventing light scattering and ensuring a transparent pellet that strictly adheres to the Beer-Lambert law[9][10].

  • Measurement: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 64 scans)[12].

  • Validation Checkpoint (Self-Correction): Run a blank KBr pellet first. If a peak >0.05 absorbance units appears at 3400 cm⁻¹, the KBr matrix is wet. The sample must be discarded, and the KBr re-dried before proceeding.

Protocol B: Rapid Screening via FTIR-ATR

Best for: High-throughput screening and routine quality control.

  • Background Collection: Wipe the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum.

  • Application: Place ~5 mg of the powdered 1H-pyrrolo[2,3-b]pyridin-4-ol directly onto the crystal[11].

  • Compression: Apply consistent pressure (up to 75 psi) using the ATR pressure anvil[11].

    • Causality: Intimate, uniform contact between the crystal and the solid sample is strictly required for the evanescent wave to penetrate the material and generate a reliable signal[10].

  • Measurement & Correction: Collect the spectrum (64 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth.

  • Validation Checkpoint (Self-Correction): Compare the corrected ATR spectrum against a known KBr transmission library spectrum. Ensure the C=C/C=N ring breathing modes (~1600 cm⁻¹) align within ±2 cm⁻¹. If the baseline is sloped, the sample pressure was uneven and must be reapplied.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution. Available at: [Link]

  • Gas-phase IR Spectrum of 7-Azaindole. RSC Publishing. Available at: [Link]

  • Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy. ACS Publications. Available at:[Link]

  • Infrared Spectroscopy of Jet-Cooled Tautomeric Dimer of 7-Azaindole. ACS Publications. Available at:[Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. Available at: [Link]

  • One-color R2PI spectra of 7-azaindole monomer and dimer. ResearchGate. Available at:[Link]

  • Comparison of FTIR Spectra Obtained ATR and With KBr Pellets. MAS Journal of Applied Sciences. Available at: [Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. Available at: [Link]

  • Synthesis of indole-based functional polymers with well-defined structures. ResearchGate. Available at: [Link]

  • Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives. Google Patents (WO2004014380).

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Benchmarking 7-Azaindole Derivatives Against Standard Kinase Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of highly selective and potent kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of chemical scaffolds explored, the 7-azaindole core has emerged as a "privileged fragment" in structure-based drug design[1]. This guide provides an objective, data-driven comparison of 7-azaindole derivatives against standard ATP-competitive kinase inhibitors, detailing the mechanistic causality behind their efficacy and the self-validating experimental protocols required to benchmark them.

Mechanistic Causality: Why the 7-Azaindole Scaffold?

The fundamental challenge in kinase inhibitor design is achieving selectivity within the highly conserved ATP-binding pocket shared by over 500 human kinases. The 7-azaindole scaffold solves this through precise biomimicry.

The Structural Logic: Standard inhibitors often rely on complex, bulky structures to force conformational changes. In contrast, the 7-azaindole core acts as a minimalist adenine mimetic. The causality of its high binding affinity lies in its bidentate hydrogen-bonding capability:

  • The pyridine nitrogen acts as a hydrogen bond acceptor.

  • The pyrrole NH functions as a hydrogen bond donor.

This dual interaction perfectly aligns with the backbone amide and carbonyl groups of the kinase hinge region[2]. By anchoring tightly to the hinge, 7-azaindole derivatives can be functionalized at five different modification sites to probe adjacent hydrophobic pockets (e.g., the DFG-out allosteric pocket), allowing for the design of both Type I (active conformation) and Type II (inactive conformation) inhibitors[3].

BindingLogic A 7-Azaindole Scaffold B Normal Binding (Hinge Region) A->B Pyridine N (Acceptor) Pyrrole NH (Donor) C Flipped Binding (Allosteric/Deep Pocket) A->C 180° Rotation D Non-Hinge Binding A->D E Type I Inhibitors (DFG-in) B->E F Type II Inhibitors (DFG-out) C->F

Structural logic of 7-azaindole kinase binding modes and inhibitor typologies.

Quantitative Benchmarking: 7-Azaindoles vs. Standard Inhibitors

To objectively evaluate the performance of 7-azaindole derivatives, we must benchmark their half-maximal inhibitory concentrations (


) against established clinical standards. Vemurafenib, a first-in-class FDA-approved BRAF inhibitor for melanoma, serves as the premier validation of the 7-azaindole fragment-based discovery approach[4].
Comparative Performance Data
CompoundScaffold ClassTarget KinaseBinding Mode

(nM)
Clinical/Experimental Context
Vemurafenib 7-AzaindoleBRAF (V600E)Normal (Type I)~31FDA-approved standard for melanoma
Compound 62 7-Azaindolec-MetNormal (Type I)70Experimental derivative[5]
Compound 6z 7-AzaindoleABL/SRCFlipped (Type II)< 10Experimental Multi-Targeted Inhibitor[3]
Imatinib PhenylaminopyrimidineABLFlipped (Type II)~25Standard ABL inhibitor (Gleevec)
Dinaciclib Pyrazolo-pyrimidineCDK1/2/5/9Normal (Type I)1 - 4Standard broad-spectrum CDK inhibitor[6]
Flavopiridol FlavonoidCDKsNormal (Type I)~40Early-generation CDK standard

Data Synthesis: 7-azaindole derivatives like Compound 6z demonstrate


 values that are highly competitive with, and often superior to, standard inhibitors like Imatinib for specific kinase targets. Their enhanced solubility and metabolic stability further justify their selection in lead optimization[7].

Self-Validating Experimental Protocols

To generate trustworthy benchmarking data, researchers must employ robust, artifact-free assays. The following protocols are designed as self-validating systems, ensuring that the reported


 values are a true reflection of target engagement.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality of Assay Choice: Standard fluorescence assays are highly susceptible to false positives caused by the auto-fluorescence of the chemical compounds being tested. TR-FRET solves this by utilizing a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a microsecond time delay before measuring the signal, short-lived background noise completely decays, isolating the true kinase activity[8].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 7-azaindole derivatives and standard inhibitors (e.g., Vemurafenib, Imatinib) in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (prevents kinase denaturation).

  • Kinase Reaction Assembly: Add the purified recombinant kinase (e.g., BRAF or ABL) and the specific fluorescently labeled peptide substrate to the wells.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its

    
     for the specific kinase. Logic: Testing at the 
    
    
    
    ensures the assay is sensitive to competitive inhibitors without artificially inflating apparent potency.
  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination & Detection: Add the TR-FRET development reagent (containing EDTA to quench kinase activity by chelating

    
     and a Europium-labeled phospho-specific antibody).
    
  • Readout: Measure the FRET signal (ratio of 665 nm to 615 nm emissions) using a microplate reader.

Self-Validation Criteria:

  • Positive Control: Staurosporine (pan-kinase inhibitor) to establish the maximum inhibition baseline.

  • Negative Control: 1% DMSO vehicle to establish the maximum activity baseline.

  • Quality Metric: Calculate the Z'-factor. The assay is only valid if

    
    , proving the signal window is statistically robust against background variance.
    

Workflow S1 1. Compound Preparation (1% DMSO) S2 2. Kinase + ATP Incubation S1->S2 S3 3. TR-FRET Antibody Addition S2->S3 S4 4. Fluorescence Readout S3->S4 S5 5. IC50 Curve Fitting S4->S5 Val Z'-Factor Validation (>0.5) S4->Val

Self-validating TR-FRET experimental workflow for kinase inhibitor benchmarking.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality of Assay Choice: An inhibitor may show sub-nanomolar potency in a cell-free TR-FRET assay but fail in vivo due to poor membrane permeability or high efflux. Western blotting for downstream phosphorylated targets validates that the 7-azaindole derivative successfully penetrates the cell membrane and blocks the signaling cascade in a physiological environment.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS BRAF BRAF (Kinase) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation VEM Vemurafenib (7-Azaindole Derivative) VEM->BRAF Competitive Inhibition ERK ERK1/2 MEK->ERK PROL Tumor Proliferation ERK->PROL

BRAF/MEK/ERK signaling pathway illustrating targeted cellular inhibition by Vemurafenib.

Step-by-Step Methodology:

  • Cell Culture: Seed target cancer cells (e.g., A375 melanoma cells harboring the BRAF V600E mutation) in 6-well plates and incubate overnight.

  • Treatment: Treat cells with varying concentrations of the 7-azaindole inhibitor (0.1 nM to 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Logic: Phosphatase inhibitors are critical; without them, endogenous phosphatases will strip the phosphate groups during lysis, resulting in a false-negative signal.

  • Electrophoresis & Transfer: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated downstream target (e.g., p-MEK or p-ERK) and total protein (e.g., total ERK).

  • Quantification: Normalize the phosphorylated signal to the total protein signal using densitometry to determine the cellular

    
    .
    

References

  • Source: Chemical and Pharmaceutical Bulletin (J-Stage)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Molecules (MDPI)
  • A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors Source: BenchChem URL

Sources

Safety Operating Guide

1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of rigorous experimental design. 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate (CAS: 74420-02-3), frequently referred to as 4-Hydroxy-7-azaindole hydrate, is a highly valuable nitrogen-rich heterocyclic intermediate used extensively in the synthesis of kinase inhibitors and antiviral therapeutics.

However, the very structural properties that make this compound a potent bioisostere in drug discovery also dictate strict handling and end-of-life protocols. Improper disposal of planar, electron-rich heterocycles can lead to environmental persistence and severe regulatory penalties. This guide provides a self-validating, mechanistic approach to the safe operational handling and disposal of this specific chemical.

Physicochemical Profile & Mechanistic Hazard Rationale

To dispose of a chemical safely, one must first understand the causality behind its hazards. 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate is classified under the Globally Harmonized System (GHS) as having Acute Toxicity, Oral (Category 4) - H302 [1].

Because it is a fine, hydrated powder, the primary operational risk during disposal is the aerosolization of toxic dust. Furthermore, nitrogenous heterocycles like azaindoles exhibit poor biodegradability in standard wastewater treatment facilities. They must never be discharged into municipal aqueous drains; instead, they require destruction via high-temperature incineration[1][2].

Table 1: Key Properties Influencing Disposal Logistics

PropertyValue / ClassificationOperational Disposal Implication
CAS Number 74420-02-3Must be explicitly listed on all hazardous waste manifests[3].
GHS Hazard H302 (Harmful if swallowed)Mandates strict PPE (N95/P100 mask if handled outside a fume hood) to prevent accidental ingestion of airborne particulates[1].
Aqueous Solubility Poor (~1.53 mg/mL)Aqueous washings will contain suspended toxic solids; mixtures must be filtered or disposed of entirely as hazardous liquid waste.
Organic Solubility High (DMSO, MeOH, EtOAc)Primary liquid waste streams will be organic. Compatibility with solvent waste carboys must be verified.
Thermal Degradation Emits NOx and COxIncineration facilities must be equipped with appropriate NOx scrubbers[1].

The Causality of Waste Segregation

In the laboratory, mixing incompatible waste streams is a primary cause of thermal events and exorbitant disposal costs. The life-cycle management of pyrrolopyridine derivatives falls under strict sustainable laboratory practices[4]. When segregating 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate waste, adhere to the following logic:

  • The Halogenation Rule: While the compound itself contains no halogens, it is frequently reacted in halogenated solvents (e.g., dichloromethane, chloroform). Waste containing even trace amounts (>1%) of halogens must be routed to Halogenated Waste . Why? Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the formation of highly toxic dioxins.

  • The Aqueous Exclusion Principle: Due to its potential for aquatic toxicity and low water solubility, no amount of this compound—even highly dilute washings—should enter the sink. Precautionary statement P501 strictly dictates disposal at an approved waste plant[1][2].

Self-Validating Disposal Protocols

A robust safety protocol must be "self-validating"—meaning it includes built-in verification steps to ensure the action was performed successfully before moving to the next step.

Protocol A: Solid Waste & Benchtop Spill Cleanup

Scenario: Accidental benchtop spill of the hydrate powder.

  • Containment: Immediately isolate the area. Do not use compressed air or dry sweeping brushes, which will aerosolize the H302-classified dust.

  • Wetting (Verification Step): Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol or water) to suppress dust formation.

    • Validation: Visually confirm the powder appears damp and clumped, with zero visible airborne particulates.

  • Collection: Use disposable anti-static spatulas or absorbent pads to collect the wetted solid. Place the material into a puncture-resistant, sealable polyethylene bio/chem-hazard bag.

  • Decontamination: Wipe the spill area with a solvent known to dissolve the compound (e.g., methanol or DMSO), followed by a final friction-wash with soapy water.

  • Manifesting: Label the bag precisely as "Hazardous Solid Waste - Contains 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate (Toxic)" and deposit it in the designated solid waste drum.

Protocol B: Liquid Waste Management

Scenario: Disposal of mother liquors, reaction mixtures, or chromatography fractions.

  • Quenching: Ensure all reactive species in the mixture (e.g., coupling reagents, strong bases) are fully quenched and at room temperature before addressing the azaindole disposal.

  • Segregation: Determine the primary solvent matrix.

    • If the mixture contains halogenated solvents: Route to the Halogenated carboy.

    • If the mixture is strictly non-halogenated (e.g., DMSO, DMF, EtOAc): Route to the Non-Halogenated carboy.

  • Transfer (Verification Step): Use a closed-system safety funnel to transfer the liquid to the appropriate HPLC-compatible waste carboy.

    • Validation: Inspect the secondary containment bin beneath the carboy. It must be completely dry, confirming no drips or micro-spills occurred during transfer.

  • Documentation: Update the waste accumulation log immediately, estimating the mass of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate added to prevent exceeding the carboy's regulatory concentration limits.

Protocol C: Contaminated Labware Decontamination
  • Rinsing: Triple-rinse empty reagent bottles or reaction flasks with a compatible organic solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste carboy (Protocol B).

  • Defacing (Verification Step): Remove or completely deface the original chemical label on the empty bottle using a thick permanent marker.

    • Validation: The bottle must be visually unrecognizable as its original chemical to comply with EPA "empty container" regulations.

  • Final Disposal: Dispose of the defaced, triple-rinsed glass in the designated broken glass/labware disposal box.

Operational Workflow Visualization

The following decision tree illustrates the logical flow for segregating and disposing of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate waste streams.

G Start 1H-Pyrrolo[2,3-b]pyridin-4-ol Hydrate Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder, PPE, Consumables) Type->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Washings) Type->Liquid Liquid/Solution SolidContainer Double-bag in Sealable Bio/Chem Hazard Bag Solid->SolidContainer LiquidSeg Solvent Halogenation Check Liquid->LiquidSeg Incineration Approved Chemical Waste Incineration Facility SolidContainer->Incineration Halogenated Halogenated Solvent Stream (e.g., DCM, Chloroform) LiquidSeg->Halogenated Yes NonHalogenated Non-Halogenated Solvent Stream (e.g., DMSO, MeOH, EtOAc) LiquidSeg->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Waste segregation and disposal workflow for 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate.

References

  • MDPI. "The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles." Molecules. Available at:[Link]

Sources

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